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2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one Documentation Hub

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  • Product: 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one
  • CAS: 56022-26-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one from Anthranilic Acid

This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described pathway commences from the readily available and cost-effective starting material, anthranilic acid. This document is intended for researchers, chemists, and professionals in the field of drug development, offering not just a protocol, but a causal understanding of the experimental choices and mechanisms involved.

Strategic Overview and Rationale

The 1,3-benzothiazin-4-one core is a privileged motif, appearing in a variety of biologically active molecules. The synthesis of the 2-thioxo derivative represents a key entry point for further chemical elaboration to create diverse compound libraries. The selected synthetic strategy is a robust, two-step process that balances efficiency, scalability, and accessibility of starting materials.

The overall transformation is conceptually divided into two primary stages:

  • Nucleophilic Addition: Formation of an ammonium dithiocarbamate intermediate via the reaction of the primary amino group of anthranilic acid with carbon disulfide.

  • Intramolecular Cyclocondensation: Dehydrative ring closure of the dithiocarbamate intermediate to yield the target six-membered heterocyclic system.

This approach is predicated on the dual reactivity of anthranilic acid, which possesses both an amine nucleophile and a carboxylic acid group, enabling a sequential reaction cascade that efficiently builds the desired molecular architecture.

Mechanistic Insights and Causality

A thorough understanding of the underlying reaction mechanism is paramount for troubleshooting, optimization, and adaptation of the synthesis.

Step 1: Formation of the Dithiocarbamate Intermediate

The synthesis initiates with the nucleophilic attack of the amino group of anthranilic acid onto the electrophilic central carbon of carbon disulfide (CS₂). This reaction is typically conducted in the presence of a base, such as potassium hydroxide (KOH), which serves a dual purpose:

  • Deprotonation: It facilitates the deprotonation of the initially formed dithiocarbamic acid, shifting the equilibrium towards the more stable dithiocarbamate salt.

  • Solubilization: The resulting potassium salt of the dithiocarbamate often exhibits improved solubility in the reaction medium.

The choice of a protic solvent like ethanol is strategic, as it effectively solvates the ionic intermediates and reagents.

A simplified representation of the reaction will be provided in the final DOT script due to limitations in generating complex chemical structures directly.

Step 2: Acetic Anhydride-Mediated Cyclocondensation

The cyclization of the dithiocarbamate intermediate is the critical ring-forming step. Acetic anhydride is employed as a powerful dehydrating and activating agent.[1] Its role is multifaceted:

  • Activation of the Carboxylic Acid: It reacts with the carboxylate group of the intermediate to form a mixed anhydride. This is a highly effective leaving group, rendering the carbonyl carbon significantly more electrophilic.

  • Intramolecular Nucleophilic Attack: The sulfur atom of the dithiocarbamate moiety then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.

  • Ring Closure and Tautomerization: This attack leads to the formation of the six-membered ring and the elimination of acetic acid and water. The final product exists predominantly in the thione tautomeric form, which is thermodynamically favored.

This intramolecular pathway is highly efficient due to the proximity of the reacting functional groups held in place by the benzene ring scaffold.

Experimental Protocols

Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. Carbon disulfide is highly volatile, flammable, and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Step 1: Synthesis of Potassium 2-carboxy-dithiocarbamate Intermediate

Materials:

  • Anthranilic acid (1.0 eq)

  • Potassium hydroxide (1.0 eq)

  • Carbon disulfide (1.2 eq)

  • Ethanol (95%)

  • Diethyl ether

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (1.0 eq) in 50 mL of 95% ethanol with stirring.

  • To this solution, add anthranilic acid (1.0 eq) in one portion. Stir the mixture until a clear solution or a fine suspension is formed.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add carbon disulfide (1.2 eq) dropwise over 15-20 minutes using a dropping funnel. Caution: The reaction may be exothermic. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. A precipitate of the potassium dithiocarbamate salt should form.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with two portions of cold diethyl ether to remove any unreacted carbon disulfide and impurities.

  • Dry the resulting solid under vacuum to yield the potassium 2-carboxy-dithiocarbamate intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

Materials:

  • Potassium 2-carboxy-dithiocarbamate (from Step 1)

  • Acetic anhydride

Procedure:

  • Place the dried potassium 2-carboxy-dithiocarbamate intermediate (1.0 eq) into a 100 mL round-bottom flask.

  • Add acetic anhydride (approx. 5-10 volumes relative to the starting anthranilic acid weight, e.g., 50-100 mL for 10g of anthranilic acid).

  • Heat the mixture to reflux (approximately 140 °C) with stirring for 2-3 hours. The solid will gradually dissolve, and the color of the solution may change.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture into a beaker containing ice-water (approx. 200-300 mL) with vigorous stirring. This will hydrolyze the excess acetic anhydride and precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the crude product thoroughly with cold water until the filtrate is neutral to pH paper.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one.

  • Dry the purified crystals in a vacuum oven.

Data Summary and Characterization

The following table summarizes the key parameters for this synthesis. Yields are representative and may vary based on experimental conditions and scale.

ParameterValueReference
Starting Material Anthranilic Acid[1][2]
Key Reagents Carbon Disulfide, KOH, Acetic Anhydride[1]
Intermediate Potassium 2-carboxy-dithiocarbamate[1]
Final Product 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one
Typical Overall Yield 60-75%(Estimated based on analogous reactions)
Melting Point 248-250 °C
Appearance Yellowish Crystalline Solid

Characterization Data (Expected):

  • ¹H NMR (DMSO-d₆, δ): ~13.8 (s, 1H, NH), 7.9-7.2 (m, 4H, Ar-H).

  • ¹³C NMR (DMSO-d₆, δ): ~185 (C=S), ~165 (C=O), and aromatic signals.

  • IR (KBr, cm⁻¹): ~3100-3000 (N-H stretch), ~1680 (C=O stretch), ~1250 (C=S stretch).

Visualized Workflow and Mechanism

The following diagrams illustrate the overall experimental workflow and the detailed reaction mechanism for the cyclization step.

G Experimental Workflow cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Cyclization A Dissolve KOH in Ethanol B Add Anthranilic Acid A->B C Cool to 0-5 °C B->C D Add CS2 Dropwise C->D E Stir at RT (3-4h) D->E F Filter & Wash Intermediate E->F G Combine Intermediate with Acetic Anhydride F->G Dried Intermediate H Reflux (2-3h) G->H I Cool and Quench in Ice-Water H->I J Filter Crude Product I->J K Recrystallize & Dry J->K L L K->L Purified Product

Caption: High-level overview of the two-step synthesis protocol.

G Mechanism of Cyclocondensation A Potassium 2-carboxy-dithiocarbamate Intermediate from Step 1 B Mixed Anhydride Intermediate Carboxylic acid activated A->B + Acetic Anhydride C Tetrahedral Intermediate After intramolecular S-attack B->C Intramolecular Nucleophilic Attack D 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one Final Product C->D Ring Closure & Elimination

Caption: Key mechanistic steps in the acetic anhydride-mediated ring closure.

Conclusion

This guide details a reliable and well-precedented two-step synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one from anthranilic acid. By understanding the causal relationships between reagents, intermediates, and reaction conditions, researchers can confidently execute and adapt this procedure. The resulting heterocyclic product serves as a valuable platform for the development of novel therapeutic agents and other functional organic materials.

References

  • Gill S, et al. (2025). Synthesis of Dithiocarbamates via Baylis-Hillman Adducts and their Theoretical Investigation with the Aid of Different Analytical Tools: A Review. Journal of Chemical and Pharmaceutical Research, 17(1):01-07.

  • Azizi, N., et al. (2012). A highly efficient synthesis of dithiocarbamates in green reaction media. RSC Advances.

  • Google Patents. (2014). CN103804258A - Synthesis process of dithiocarbamate.

  • Organic Chemistry Portal. Dithiocarbamate synthesis by thiocarbomoylation.

  • Ziyaei Halimehjani A., et al. (2021). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Scientific Reports.

  • Abdel-Wahab, B. F., et al. (2012). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 17(8), 8894-8910.

  • Abdel-Wahab, B. F. (2014). Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. Archiv der Pharmazie.

  • Kadela-Tomanek, M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Journal of the Brazilian Chemical Society.

  • Rout, S. K., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules.

Sources

Exploratory

Spectroscopic Characterization of 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the definitive spectroscopic characterization of 2-thioxo-2...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive spectroscopic characterization of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond mere data reporting to explain the causality behind experimental choices and data interpretation. We will delve into the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—elucidating how each method provides a unique and complementary piece of the structural puzzle. This guide is designed to be a self-validating resource for researchers, providing detailed protocols, authoritative data interpretation, and a holistic understanding of how to confirm the identity, purity, and tautomeric form of this important molecular scaffold.

Introduction: The Benzothiazinone Core in Modern Research

The 1,3-benzothiazin-4-one scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. Its derivatives have garnered substantial attention for a wide spectrum of pharmacological activities, including potential applications as antimicrobial, anticancer, and enzyme inhibitory agents[1][2]. The specific analogue, 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one (PubChem CID: 786880), incorporates a thiourea moiety within the heterocyclic ring, a feature known to be crucial for various biological interactions[3].

Given its therapeutic potential, unambiguous structural confirmation is paramount. The presence of multiple functional groups and the potential for tautomerism necessitate a multi-faceted analytical approach. This guide provides an in-depth examination of the spectroscopic data required to unequivocally identify and characterize this compound, ensuring the scientific integrity of research and development efforts.

Molecular Structure and Tautomerism

The fundamental structure of the target compound features a benzene ring fused to a dihydrothiazinone ring, with a thione group at the C2 position and a ketone at C4. A critical aspect of its chemistry is the potential for thione-thiol tautomerism, where the N-H proton can migrate to the exocyclic sulfur atom. While the thione form is generally predominant, the existence of the thiol tautomer can be influenced by the solvent and solid-state packing, impacting spectroscopic signatures.

Caption: Thione-thiol tautomerism of the target molecule.

Synthesis and Sample Provenance

The compound is typically synthesized via a [4+2] annulation strategy, for instance, by reacting benzo[c][4][5]dithiol-3-ones with isothiocyanates under mild conditions promoted by triphenylphosphine (PPh₃)[5]. Understanding the synthetic route is crucial for anticipating potential impurities, such as unreacted starting materials or by-products, which could interfere with spectroscopic analysis.

G start Starting Materials (Benzo[c][1,2]dithiol-3-one + Isothiocyanate) reaction [4+2] Annulation (Mild Conditions) start->reaction reagents Reagents (PPh₃, Solvent) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization purification->characterization

Caption: General workflow for synthesis and purification.

Spectroscopic Elucidation: A Multi-Technique Approach

No single spectroscopic technique can provide a complete structural picture. The synergy between IR, NMR, and MS is essential for an authoritative characterization.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is the primary tool for identifying key functional groups. The vibrational frequencies of bonds like C=O, C=S, and N-H serve as highly reliable fingerprints for the molecule's core components.

Experimental Protocol (FT-IR):

  • Prepare a solid-state sample using a potassium bromide (KBr) pellet.

  • Grind a small amount of the analyte (approx. 1-2 mg) with spectroscopic grade KBr (approx. 100-200 mg) until a fine, homogenous powder is formed.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum provides clear evidence for the key functional groups. The presence of a strong carbonyl (C=O) absorption and a distinct N-H stretch strongly supports the thione tautomer.

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
N-H Stretch~3068Confirms the presence of the secondary amine proton[6].
Aromatic C-H Stretch~3000-3100Indicates the aromatic ring system.
Carbonyl (C=O) Stretch~1672Strong absorption characteristic of an amide/ketone[6].
N-H Bend~1577Often observed for secondary amides[6].
Thiocarbonyl (C=S) Stretch~1256Key indicator of the thione group[6].
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most detailed structural information, mapping the carbon-hydrogen framework and the chemical environment of each nucleus. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as its polarity helps solubilize the compound, and it allows for the observation of the exchangeable N-H proton, which might be invisible in other solvents like chloroform-d.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

Data Interpretation: The ¹H NMR spectrum should display distinct signals for the aromatic protons and a significantly downfield signal for the N-H proton.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Significance
N-H~13.41Singlet (broad)-Highly deshielded proton due to the adjacent C=S and C=O groups, confirming the thione form[6].
H-5~8.25Doublet~7.9Downfield shift is due to the anisotropic effect of the adjacent C=O group[6].
H-7~7.67Triplet~7.6Typical chemical shift for an aromatic proton in this environment[6].
H-6~7.47Triplet~7.6Typical aromatic region signal[6].
H-8~7.36Doublet~7.9Upfield-most aromatic proton[6].

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

Data Interpretation: The ¹³C NMR spectrum is crucial for confirming the carbon skeleton, especially the presence of the C=S and C=O carbons, which resonate at characteristic downfield positions.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Significance
C=S (C2)>180The thiocarbonyl carbon is highly deshielded and is a key identifier.
C=O (C4)~160-170Characteristic chemical shift for an amide/ketone carbonyl carbon.
Aromatic Carbons~115-140Multiple signals corresponding to the carbons of the fused benzene ring.
Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound, which is the most definitive piece of evidence for its elemental composition. Fragmentation patterns can further corroborate the proposed structure.

Experimental Protocol (e.g., ESI-MS):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer using an electrospray ionization (ESI) source.

  • Acquire the spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

Data Interpretation:

  • Molecular Ion: For C₈H₅NOS₂, the exact mass is 194.9864 g/mol . High-resolution mass spectrometry (HRMS) should yield a mass measurement within a few ppm of this value.

  • Isotope Pattern: The presence of two sulfur atoms will create a characteristic isotope pattern, with a notable M+2 peak (~8-9% of the M peak intensity), providing strong evidence for the composition.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure is a logical process where each piece of data validates the others.

G cluster_Analysis Spectroscopic Analysis cluster_Conclusion Structural Confirmation IR IR Spectroscopy - N-H stretch (~3068 cm⁻¹) - C=O stretch (~1672 cm⁻¹) - C=S stretch (~1256 cm⁻¹) functional_groups Functional Groups Confirmed (Amide, Thione, Aromatic Ring) IR->functional_groups NMR NMR Spectroscopy (DMSO-d₆) - ¹H: N-H proton (~13.4 ppm) - ¹H: 4 aromatic protons - ¹³C: C=S and C=O signals connectivity Connectivity Confirmed (Proton-Proton & Carbon Skeleton) NMR->connectivity MS Mass Spectrometry - Molecular Ion Peak (m/z) - Isotope pattern for S₂ composition Elemental Composition Confirmed (C₈H₅NOS₂) MS->composition final_structure Structure Elucidated: 2-Thioxo-2,3-dihydro-4H- 1,3-benzothiazin-4-one functional_groups->final_structure connectivity->final_structure composition->final_structure

Caption: Logical flow for integrated spectroscopic analysis.

Summary of Key Spectroscopic Data

TechniqueParameterObserved Value/RangeReference
IR (KBr) N-H Stretch~3068 cm⁻¹[6]
C=O Stretch~1672 cm⁻¹[6]
C=S Stretch~1256 cm⁻¹[6]
¹H NMR N-H (DMSO-d₆)~13.41 ppm (s)[6]
Aromatic H's7.36 - 8.25 ppm[6]
¹³C NMR C=S>180 ppmPredicted
C=O~160-170 ppmPredicted
MS [M+H]⁺~196 m/zCalculated
FormulaC₈H₅NOS₂[3]

Conclusion

The spectroscopic characterization of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is a clear and systematic process when approached with a multi-technique strategy. IR spectroscopy confirms the essential functional groups, particularly the key C=O and C=S moieties. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecular framework and confirm the predominant thione tautomer in solution, highlighted by the highly deshielded N-H proton signal. Finally, mass spectrometry validates the elemental composition and molecular weight. Together, these methods provide a robust and self-validating dataset essential for any researcher working with this valuable heterocyclic scaffold.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubMed. (2026). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. J Org Chem.
  • PubMed Central. (n.d.). 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one.
  • Shestakov, A. S., Prezent, M. A., Zlatoustovskaya, E. O., Shikhaliev, K. S., Falaleev, A. V., & Sidorenko, O. E. (2015). Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. Chemistry of Heterocyclic Compounds, 51(4), 370–376.
  • ResearchGate. (2024). Synthesis, Crystal Structure Study and Spectroscopic Analysis of Substituted 2,3-dihydro-2-thioxo-4H-1,3,5-thiadiazin-4-ones.
  • PubMed Central. (n.d.). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity.
  • PubChem. (n.d.). 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate.
  • IJCRT.org. (n.d.). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE.
  • National Institutes of Health. (n.d.). Crystal structure of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1-oxide.
  • PubMed. (1963). THIO DERIVATIVES OF 2,3-DIHYDRO-4H-1,3-BENZOXAZIN-4-ONE. SYNTHESIS AND PHARMACOLOGICAL PROPERTIES. J Med Chem.
  • SciSpace. (1990). Mass Spectral Study of Some Stereoisomeric 2-Thioxo- and 2-Oxo-perhydro-1,3.
  • PubMed Central. (n.d.). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][4][7]thiazin-4-one. Retrieved January 17, 2026, from

  • PubMed Central. (n.d.). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities.
  • Baryala, J. (2022). A RING TRANSFORMATION OF 2-BENZOYL-1,4-BENZOTHIAZIN-3- ONE INTO 1,3-BENZOTHIAZOLE AND PYRAZOLE DERIVATIVES. Mar. Chim. Heterocycl., 21(2), 20-28.
  • ResearchGate. (n.d.). Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. Retrieved January 17, 2026, from [Link]

  • Journal of Research in Chemistry. (n.d.). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications.
  • PubMed. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
  • PubMed. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][4][5]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Acta Crystallogr C. Retrieved January 17, 2026, from

  • PubMed Central. (n.d.). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors.

Sources

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the X-ray Crystal Structure of 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the synthesis, crystallization, and X-ray crystallographic analysis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiaz...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, crystallization, and X-ray crystallographic analysis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives. These compounds represent a class of heterocyclic structures of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Understanding their precise three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing more potent and selective drug candidates.

The Significance of the 2-Thioxo-1,3-benzothiazin-4-one Scaffold

The 1,3-benzothiazin-4-one core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a thioxo group at the 2-position modulates the electronic and steric properties of the molecule, often leading to enhanced biological efficacy. Notably, derivatives of this class have shown promise as potent antitubercular agents, targeting key enzymes in Mycobacterium tuberculosis.[1] The determination of their crystal structure provides invaluable insights into the conformational preferences and intermolecular interactions that govern their biological function.

Synthesis of 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one Derivatives

Several synthetic routes have been established for the preparation of the 2-thioxo-1,3-benzothiazin-4-one core. A common and efficient method involves the cyclization of 2-mercaptobenzoic acid derivatives.

Experimental Protocol: A General Synthetic Approach

A robust method for synthesizing the 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one scaffold involves the reaction of 2-mercaptobenzoic acid with a thiocyanate salt in the presence of an acid catalyst.[2]

Materials:

  • 2-Mercaptobenzoic acid

  • Potassium thiocyanate

  • Pyridine

  • Hydrochloric acid

  • Ethanol

Procedure:

  • A solution of 2-mercaptobenzoic acid in aqueous pyridine is prepared.

  • Potassium thiocyanate is added to the solution.

  • The mixture is acidified, typically with hydrochloric acid, and heated.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is precipitated.

  • The solid is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol.

This method provides a versatile entry point to a range of 2-thioxo-1,3-benzothiazin-4-one derivatives by utilizing appropriately substituted 2-mercaptobenzoic acids.

A more recent and efficient construction of 2-thioxo-1,3-benzothiazin-4-ones has been developed via a PPh3-promoted desulfurative [4 + 2] annulation between benzo[c][3][4]dithiol-3-ones and isothiocyanates.[5][6][7] This strategy is characterized by its mild reaction conditions, operational simplicity, and excellent yields.[5][6][7]

Synthesis_Workflow

Crystallization: The Gateway to High-Resolution Structures

Obtaining single crystals of sufficient quality is the most critical and often challenging step in X-ray crystallography. The choice of solvent, temperature, and crystallization technique are key variables that must be optimized.

Proven Crystallization Protocols

For 2-thioxo-1,3-benzothiazin-4-one and its closely related derivatives, the following methods have proven successful:

  • Slow Evaporation: This is a widely used technique where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over several days or weeks. For a benzothiazinone derivative, single crystals suitable for X-ray diffraction were obtained from a solution in dimethylformamide (DMF) by slow evaporation of the solvent at room temperature.[4] Another example shows successful crystallization of a related compound from dichloromethane by slow evaporation.[8]

  • Recrystallization: This technique involves dissolving the compound in a hot solvent and allowing it to cool slowly, leading to the formation of crystals as the solubility decreases. This method is also effective for the purification of the final product.

Key Considerations for Successful Crystallization:

  • Purity of the Compound: The starting material should be of the highest possible purity.

  • Solvent Selection: The ideal solvent should dissolve the compound moderately at room temperature and have a good temperature coefficient of solubility for recrystallization.

  • Control of Supersaturation: The rate of cooling or evaporation should be slow to allow for the growth of well-ordered single crystals.

  • Patience: Crystal growth can be a slow process, sometimes taking weeks or even months.

Crystallization_Methods

X-ray Diffraction: Deciphering the Molecular Blueprint

Once suitable single crystals are obtained, X-ray diffraction is employed to determine the precise arrangement of atoms in the crystal lattice.

Data Collection and Structure Refinement Workflow
  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • X-ray Source: The crystal is irradiated with a monochromatic X-ray beam.

  • Diffraction Pattern: The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.

  • Data Processing: The intensities and positions of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.

Commonly Used Software:

  • Data Collection: APEX2, SAINT (Bruker)

  • Structure Solution and Refinement: SHELXTL, Olex2

  • Visualization and Analysis: Mercury, PLATON

Structural Analysis of 2-Thioxo-1,3-benzothiazin-4-one Derivatives

The crystal structure of a 2-thioxo-1,3-benzothiazin-4-one derivative reveals key structural features that are crucial for understanding its chemical behavior and biological activity.

Parameter Typical Values and Observations Significance
Ring Conformation The 1,3-thiazin-4-one ring can adopt various conformations, including planar, boat, or screw-boat, depending on the substituents.[3] For instance, the sulfoxide of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one exhibits a screw-boat pucker for the thiazine ring.[3]The conformation of the heterocyclic ring influences the overall shape of the molecule and its ability to interact with biological targets.
Bond Lengths and Angles The C=S bond length is a key indicator of the thione character. Bond lengths and angles within the benzothiazine core provide insights into the degree of aromaticity and strain.Deviations from standard bond lengths and angles can indicate electronic effects of substituents or steric strain within the molecule.
Intermolecular Interactions Hydrogen bonds, π-π stacking, and van der Waals interactions are commonly observed in the crystal packing of these derivatives. For example, C—H⋯O hydrogen bonds and van der Waals interactions stabilize the crystal lattice of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1-oxide.[3]These interactions are critical for understanding the solid-state properties of the compounds and can provide a model for interactions with biological macromolecules.

Structure-Activity Relationship (SAR) and Drug Design Implications

The detailed structural information obtained from X-ray crystallography is fundamental to understanding the SAR of 2-thioxo-1,3-benzothiazin-4-one derivatives.

  • Conformational Rigidity: The degree of planarity or puckering of the thiazinone ring can influence the orientation of key pharmacophoric groups, thereby affecting binding affinity to a target protein.

  • Substituent Effects: The positions and nature of substituents on the benzothiazine core can be precisely correlated with changes in biological activity. For example, the introduction of specific alkyl or aryl groups at the N-3 position can significantly impact antitubercular potency.

  • Hydrogen Bonding Potential: The thioxo and keto groups, as well as any other heteroatoms, can act as hydrogen bond acceptors or donors. The crystal structure reveals the preferred hydrogen bonding geometries, which can be used to design molecules with improved interactions with their biological targets.

By integrating the crystallographic data with computational modeling and biological assays, researchers can rationally design new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

References

  • Silverberg, L. J., et al. (2017). Crystal structure of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1-oxide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1178–1181. [Link]

  • Richter, A., et al. (2022). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemistryOpen, 11(1), e202100234. [Link]

  • Fun, H.-K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2358. [Link]

  • Li, C.-C., et al. (2026). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. The Journal of Organic Chemistry. [Link]

  • Li, C.-C., et al. (2026). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. PubMed. [Link]

  • Tyagi, G., et al. (2025). (PDF) Synthesis and Biological Activity of 2-Amino- and 2-aryl (Heteryl) Substituted 1,3-Benzothiazin-4-ones. ResearchGate. [Link]

  • Shestakov, A. S., et al. (2016). Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. Russian Chemical Bulletin, 65(2), 370-375. [Link]

  • Li, C.-C., et al. (2026). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. The Journal of Organic Chemistry. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This technical guide provides a comprehensive overview of the chemical properties of 2-thioxo-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its synthesis, structural features, reactivity, and potential for derivatization, offering field-proven insights for researchers and drug development professionals.

Introduction: The 1,3-Benzothiazin-4-one Scaffold

The 1,3-benzothiazin-4-one core is a privileged heterocyclic motif that has garnered considerable attention due to its presence in a wide array of biologically active compounds. The introduction of a thioxo group at the 2-position imparts unique chemical characteristics, influencing its reactivity and potential as a scaffold for the synthesis of novel therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, and antitubercular properties. This guide focuses on the parent compound, 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one, providing a foundational understanding of its chemical behavior.

Synthesis of the Core Scaffold

The synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

From 2-Mercaptobenzoic Acid

A common and direct approach involves the reaction of 2-mercaptobenzoic acid with a thiocyanate salt in the presence of an acid.

Synthesis_from_2_Mercaptobenzoic_Acid start 2-Mercaptobenzoic Acid + KSCN intermediate Acyl isothiocyanate (in situ) start->intermediate  H+ product 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one intermediate->product Intramolecular cyclization

Figure 1: Synthesis from 2-mercaptobenzoic acid.

Experimental Protocol:

  • To a solution of 2-mercaptobenzoic acid and potassium thiocyanate in a suitable solvent (e.g., aqueous pyridine), a strong acid such as concentrated HCl is added.

  • The reaction mixture is heated to facilitate the formation of the acyl isothiocyanate intermediate, which then undergoes intramolecular cyclization.

  • Upon cooling, the product precipitates and can be isolated by filtration.[1]

PPh₃-Promoted Desulfurative Annulation

A more recent and efficient method involves the triphenylphosphine (PPh₃)-promoted desulfurative [4+2] annulation between benzo[c][2][3]dithiol-3-ones and isothiocyanates. This approach is characterized by its mild reaction conditions and high yields.[2]

PPh3_Promoted_Synthesis reactants Benzo[c][1,2]dithiol-3-one + Isothiocyanate product 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one reactants->product  PPh₃, mild conditions

Figure 2: PPh₃-promoted desulfurative annulation.

This method offers excellent functional group tolerance and scalability, making it an attractive option for library synthesis.

Structural and Spectroscopic Properties

The structural elucidation of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is crucial for understanding its reactivity and designing new derivatives.

X-ray Crystallography

Single-crystal X-ray diffraction studies of 2-thioxo-1,2-dihydrobenzo[d][2][4]thiazin-4-one (TDBTO) have provided definitive structural information.

Table 1: Crystal Structure Data for 2-Thioxo-1,2-dihydrobenzo[d][2][4]thiazin-4-one

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.946(3)
b (Å)7.402(3)
c (Å)8.954(4)
α (°)66.931(7)
β (°)89.866(7)
γ (°)72.289(7)
V (ų)399.8(3)
Z2

The crystal structure reveals intermolecular hydrogen bonding between the N-H group and the carbonyl oxygen of an adjacent molecule. Additionally, π-π stacking interactions are observed between the benzene and thiazinone rings of neighboring molecules.

Spectroscopic Data

The following spectroscopic data have been reported for 2-thioxo-2,3-dihydrobenzo[e][2][4]thiazin-4-one:

Table 2: Spectroscopic Data

TechniqueKey Features
IR (cm⁻¹) 3068 (N-H), 1672 (C=O), 1577 (N-H bend), 1256 (C=S)[1]
¹H NMR (δ, ppm) 7.36 (1H, d, J = 7.9 Hz, H-8), 7.47 (1H, t, J = 7.6 Hz, H-6), 7.67 (1H, t, H-7), 8.16 (1H, d, J = 7.8 Hz, H-5), 13.8 (1H, br s, NH)[1]
¹³C NMR (δ, ppm) Detailed data for the parent compound is not readily available in the searched literature.
Mass Spectrometry Specific fragmentation patterns for the parent compound are not detailed in the searched literature.

Chemical Reactivity

The reactivity of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is characterized by the presence of several functional groups: a thioamide, a ketone, and a secondary amine integrated within a heterocyclic system. This multifunctionality allows for a variety of chemical transformations.

Thiol-Thione Tautomerism

The thioamide moiety can exist in equilibrium between the thione and thiol tautomeric forms. While comprehensive studies on this specific molecule are limited, studies on related heterocyclic thiones suggest that the thione form is generally predominant in both solid and solution phases.[5] However, photoinduced proton transfer to the thiol form has been reported for this compound.

Tautomerism thione Thione form thiol Thiol form thione->thiol

Figure 3: Thiol-thione tautomerism.

Reactions with Electrophiles: Alkylation

The presence of both nitrogen and sulfur atoms allows for alkylation to occur at multiple sites, leading to potential regioisomers.

  • S-Alkylation: In the presence of a mild base such as triethylamine, alkylation occurs preferentially at the exocyclic sulfur atom, yielding 2-(alkylthio)-4H-1,3-benzothiazin-4-ones.[1]

  • N-Alkylation: Under stronger basic conditions, alkylation can also occur at the nitrogen atom. The reaction of 2-thioxo-2,3-dihydrobenzo[e][2][4]thiazin-4-one with alkylating agents under certain conditions can produce a mixture of N- and S-alkylated products.[1]

Alkylation start 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one s_alkylation S-Alkylated Product start->s_alkylation  R-X, Et₃N n_alkylation N-Alkylated Product start->n_alkylation  R-X, Strong Base

Figure 4: Regioselectivity of alkylation.

Reactions with Nucleophiles

The electrophilic nature of the carbonyl carbon and the C-2 carbon makes the benzothiazinone ring susceptible to nucleophilic attack, which can lead to ring-opening reactions.

  • Aminolysis: Reaction with primary and secondary amines, particularly with 2-(alkylthio) derivatives, can lead to the cleavage of the thiazine ring. The attack of the amine often occurs at the C-4 position, followed by ring opening to form 2-thioureidobenzamides.[6]

  • Hydrolysis: Alkaline hydrolysis of related 2-amino-4H-3,1-benzothiazin-4-ones has been shown to be significantly slower than their oxo-analogs, indicating a greater stability of the benzothiazinone ring.[6] However, prolonged exposure to strong basic conditions can lead to the degradation of the heterocyclic system.

Potential Applications in Drug Discovery

The 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one scaffold is a versatile starting point for the development of novel therapeutic agents. The ability to functionalize the molecule at the nitrogen, sulfur, and aromatic ring positions allows for the generation of diverse chemical libraries. Derivatives of this and related benzothiazinones have shown promise as:

  • Anticancer Agents: Certain derivatives have exhibited potent antiproliferative activity against various cancer cell lines.

  • Antifungal Agents: The benzothiazine core is found in compounds with significant antifungal properties.

  • Enzyme Inhibitors: Substituted benzothiazinones have been identified as inhibitors of enzymes such as human leukocyte elastase.[6]

The exploration of this scaffold continues to be an active area of research in the pursuit of new and effective drug candidates.

Conclusion

2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is a multifaceted heterocyclic compound with a rich chemical landscape. Its synthesis is accessible through various routes, and its structure has been well-characterized. The interplay of its functional groups dictates its reactivity, particularly its ambident nucleophilicity leading to regioselective alkylation and its susceptibility to nucleophilic ring-opening. The demonstrated biological activities of its derivatives underscore the importance of this scaffold in medicinal chemistry. This guide provides a solid foundation for researchers to further explore the potential of this intriguing molecule in the development of novel chemical entities with therapeutic applications. Further research is warranted to fully elucidate the 13C NMR and mass spectrometric fragmentation patterns of the parent compound and to conduct more in-depth studies on its thiol-thione tautomerism under various conditions.

References

  • Li, Y., et al. (2015). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. PubMed. Available at: [Link]

  • Shestakov, A. S., et al. (2016). Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. ResearchGate. Available at: [Link]

  • Koparır, M., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, M. (2005). 1,2-Dihydro-2-thioxo-4H-3,1-benzothiazin-4-one: Formation from Carbon Disulfide and Isatoic Anhydride. ResearchGate. Available at: [Link]

  • Imhof, D., et al. (2010). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. National Institutes of Health. Available at: [Link]

Sources

Foundational

Tautomeric Landscapes in 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one Systems: A Technical Guide for Researchers

Introduction: The Significance of Tautomerism in Drug Discovery The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the fields of med...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tautomerism in Drug Discovery

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the fields of medicinal chemistry and drug development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity. Consequently, this has a direct impact on its pharmacokinetic and pharmacodynamic profiles, including receptor binding affinity, membrane permeability, and metabolic stability. For researchers and scientists engaged in the design and synthesis of novel therapeutic agents, a comprehensive understanding of the tautomeric preferences of a heterocyclic scaffold is not merely an academic exercise but a fundamental prerequisite for rational drug design.

This guide provides an in-depth technical exploration of the tautomerism in 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one and its derivatives. This scaffold is of significant interest due to its presence in a variety of biologically active compounds. We will delve into the potential tautomeric forms, the experimental and computational methodologies used to elucidate their relative stabilities, and the practical implications for drug development.

The Tautomeric Quadrangle of 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

The 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one core possesses two key sites for prototropic shifts, leading to a potential equilibrium between four distinct tautomers. This can be visualized as a "tautomeric quadrangle" involving two primary types of tautomerism: thione-thiol and lactam-lactim.

The four potential tautomers are:

  • Thione-Lactam Form (A): 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

  • Thiol-Lactam Form (B): 2-mercapto-4H-1,3-benzothiazin-4-one

  • Thione-Lactim Form (C): 2-thioxo-3,4-dihydro-1,3-benzothiazin-4-ol

  • Thiol-Lactim Form (D): 2-mercapto-1,3-benzothiazin-4-ol

Tautomers A Thione-Lactam (A) B Thiol-Lactam (B) A->B Thione-Thiol C Thione-Lactim (C) A->C Lactam-Lactim D Thiol-Lactim (D) B->D Lactam-Lactim C->D Thione-Thiol

Caption: The four potential tautomers of the 2-thioxo-1,3-benzothiazin-4-one system.

Experimental and computational evidence strongly suggests that the Thione-Lactam form (A) is the predominant, and in most solvents, the exclusive tautomer at equilibrium. The inherent stability of the amide (lactam) and thioamide (thione) functionalities over their iminol (lactim) and thiol counterparts is the primary driving force for this preference.

Experimental Elucidation of the Predominant Tautomer

The structural characterization of tautomers relies on a synergistic application of various spectroscopic and analytical techniques. Each method provides a unique piece of the puzzle, and their combined interpretation allows for an unambiguous assignment of the dominant tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

Proton (¹H) NMR spectroscopy is particularly powerful for identifying the location of labile protons (NH, OH, SH). In the case of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one, the presence of a distinct signal for the N-H proton is a key indicator of the lactam form.

A study by Shestakov et al. (2015) provides clear ¹H NMR data for the parent compound in a DMSO-d₆ solution. The observation of a singlet at approximately 13.41 ppm is characteristic of the N-H proton of the thioamide group, strongly supporting the predominance of the thione-lactam tautomer (A). The absence of signals corresponding to S-H or O-H protons further corroborates this finding.

Proton Chemical Shift (δ, ppm) Multiplicity Assignment
NH13.41sN-H of thioamide
H-58.25dAromatic
H-77.67tAromatic
H-67.47tAromatic
H-87.36dAromatic
Data adapted from Shestakov et al., 2015.
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The thione-lactam form (A) is characterized by the presence of a carbonyl (C=O) stretching vibration of the lactam and a thiocarbonyl (C=S) stretching vibration.

The experimental IR spectrum of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one shows a strong absorption band around 1672 cm⁻¹, which is characteristic of the C=O stretching of the cyclic amide (lactam). Additionally, a band around 1256 cm⁻¹ can be attributed to the C=S stretching vibration. The presence of an N-H stretching vibration, typically observed in the range of 3100-3300 cm⁻¹, further confirms the lactam structure. Conversely, the absence of strong O-H or S-H stretching bands (typically around 3200-3600 cm⁻¹ and 2550-2600 cm⁻¹, respectively) argues against the significant presence of the lactim or thiol tautomers.

Vibrational Mode Experimental Frequency (cm⁻¹) Tautomer Indicated
N-H stretch3068Lactam
C=O stretch1672Lactam
C=S stretch1256Thione
Data adapted from Shestakov et al., 2015.
X-ray Crystallography: The Solid-State Picture

Computational Chemistry: Quantifying Tautomer Stability

Density Functional Theory (DFT) has emerged as a powerful and reliable tool for investigating tautomeric equilibria. By calculating the relative Gibbs free energies of the different tautomers, we can predict their relative populations at equilibrium.

A typical computational workflow for assessing the tautomeric stability of the 2-thioxo-1,3-benzothiazin-4-one system would involve the following steps:

DFT_Workflow start Propose Tautomeric Structures (A, B, C, D) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory/basis set) freq_calc->energy_calc solvation Incorporate Solvent Effects (e.g., PCM, SMD) energy_calc->solvation gibbs Calculate Gibbs Free Energies (ΔG = E_elec + ZPE + G_corr) solvation->gibbs analysis Analyze Relative Stabilities (ΔΔG) gibbs->analysis

Caption: A typical DFT workflow for calculating the relative stabilities of tautomers.

While specific DFT studies on the tautomeric quadrangle of the parent 2-thioxo-1,3-benzothiazin-4-one are not extensively reported, studies on analogous heterocyclic systems consistently show a strong energetic preference for the thione and lactam forms over their thiol and lactim counterparts. This is attributed to the greater bond strength of C=O compared to C=N and C=S compared to C-S-H.

Factors Influencing Tautomeric Equilibrium

Although the thione-lactam form is demonstrably the most stable, it is crucial for drug development professionals to understand the factors that could potentially shift this equilibrium.

  • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar protic solvents can stabilize the more polar lactam and thione forms through hydrogen bonding. In contrast, non-polar solvents might slightly favor the less polar thiol or lactim forms, although this effect is generally not sufficient to make them the predominant species in this particular system.

  • Substitution: The introduction of electron-withdrawing or electron-donating groups at various positions on the benzothiazinone ring can subtly alter the relative stabilities of the tautomers. For instance, an electron-withdrawing group on the benzene ring could increase the acidity of the N-H proton, potentially favoring the lactam form.

  • pH: The ionization state of the molecule will be dependent on the pH of the medium. At physiological pH, the thione-lactam form is expected to be the neutral, predominant species.

  • Temperature: Changes in temperature can shift the equilibrium, although significant shifts would require substantial temperature variations.

Experimental Protocols: A Practical Guide

For researchers wishing to confirm the tautomeric state of a novel 2-thioxo-1,3-benzothiazin-4-one derivative, the following experimental protocols are recommended.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to slow down proton exchange).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Analysis:

    • Look for a broad singlet in the downfield region (typically δ 12-14 ppm), which is indicative of the N-H proton of the lactam.

    • Ensure the absence of sharp singlets in the typical regions for S-H (δ 3-5 ppm) or O-H (variable, but often δ 5-9 ppm for enols) protons.

    • Integrate the N-H proton signal relative to the aromatic protons to confirm the presence of a single proton.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis:

    • Identify the strong C=O stretching band of the lactam, typically between 1650-1680 cm⁻¹.

    • Look for the C=S stretching vibration, which is often weaker and appears in the 1200-1300 cm⁻¹ region.

    • Observe the N-H stretching band in the 3100-3300 cm⁻¹ range.

Conclusion and Future Perspectives

The available evidence from NMR and IR spectroscopy, supported by theoretical considerations and data from related heterocyclic systems, strongly indicates that 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one exists predominantly in the thione-lactam tautomeric form in solution and likely in the solid state. This stability is a key determinant of its chemical reactivity and potential biological activity.

For scientists in drug development, it is imperative to assume the thione-lactam structure as the bioactive conformation unless compelling evidence suggests otherwise. Future work in this area would benefit from a comprehensive computational study of all four tautomers in various solvents to precisely quantify their relative energies. Furthermore, the synthesis and isolation of O- and S-alkylated derivatives can serve as fixed models of the lactim and thiol forms, respectively, allowing for a more direct comparison of their spectroscopic and biological properties. A definitive X-ray crystal structure of the parent compound would also be a valuable addition to the literature. A thorough understanding of these tautomeric systems will undoubtedly aid in the rational design of more effective and selective therapeutic agents based on the 1,3-benzothiazin-4-one scaffold.

References

  • Shestakov, A. S., Prezent, M. A., Zlatoustovskaya, E. O., Shikhaliev, K. S., Falaleev, A. V., & Sidorenko, O. E. (2015). Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. Chemistry of Heterocyclic Compounds, 51(4), 370–376. [Link]

  • Javid, N., Jalil, S., Munir, R., Zia-ur-Rehman, M., Sahar, A., Arshad, S., & Iqbal, J. (2022). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 12(48), 31235-31248. [Link]

  • Silverberg, L. J., Yennawar, H. P., Moyer, Q. J., Yang, Z., & Fox, R. (2018). 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one. IUCrData, 3(1), x172083. [Link]

  • Fun, H.-K., Loh, W.-S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2358. [Link]

  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., & An, L. (2024). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. The Journal of Organic Chemistry. [Link]

  • Yennawar, H. P., Fox, R., Moyer, Q. J., Yang, Z., & Silverberg, L. J. (2017). Crystal structure of 2,3-diphenyl-2,3-di-hydro-4 H-1,3-benzo-thia-zin-4-one 1-oxide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1189–1191. [Link]

  • Yennawar, H. P., Fox, R., Moyer, Q. J., Yang, Z., & Silverberg, L. J. (2023). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e]thiazin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 260-265. [Link]

  • Li, J., Li, X., Wang, Y., & Zhang, Y. (2023). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 28(15), 5707. [Link]

  • Jawad, A. M. (2015). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Journal of Al-Nahrain University, 18(3), 50-61. [Link]

  • Al-Masoudi, W. A. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 74-83. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 786880, 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. [Link]

  • Contreras, J. M., Macías, B., Párraga, J., Cuesta, J., Trilleras, J., Quiroga, J., & Abonia, R. (2019). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. RSC advances, 9(52), 30263-30273. [Link]

  • Bédé, L. A., Koné, M., Koné, G. R. M., Ouattara, S. C. S., Ouattara, L., & Bamba, E. H. S. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 1-12. [Link]

  • Häcker, H. G., Grundmann, F., Lohr, F., Ottersbach, P. A., Zhou, J., Schnakenburg, G., & Gütschow, M. (2009). 2-Amino- and 2-alkylthio-4H-3,1-benzothiazin-4-ones: synthesis, interconversion and enzyme inhibitory activities. *
Exploratory

The 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one Scaffold: A Comprehensive Technical Guide to its Biological Activity

For: Researchers, scientists, and drug development professionals Abstract The 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medi...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

The 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of this scaffold, covering its synthesis, a wide spectrum of therapeutic applications, and detailed experimental protocols for its biological evaluation. We will delve into its anticancer, antimicrobial, and enzyme inhibitory properties, supported by quantitative data and mechanistic insights. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on this versatile chemical framework.

Introduction: The Versatility of the Benzothiazinone Core

The 1,3-benzothiazine nucleus is a significant pharmacophore, and the introduction of a thioxo group at the 2-position and a carbonyl group at the 4-position gives rise to the 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one scaffold. This core structure has proven to be a fertile ground for the development of compounds with a broad range of pharmacological activities. The ease of its synthesis and the ability to introduce diverse substituents at various positions allow for the fine-tuning of its biological profile. This guide will explore the key biological activities that make this scaffold a compelling starting point for drug discovery programs.

Synthesis of the 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one Scaffold

A common and efficient method for the synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives involves the cyclocondensation of anthranilic acid derivatives. A practical protocol has been developed for the preparation of these compounds from dithiocarbamate chemistry, involving the reaction of anthranilic acid derivatives with various dithiocarbamate derivatives in ethanol.[1] Another efficient method is the PPh3-promoted desulfurative [4 + 2] annulation between benzo[c][2][3]dithiol-3-ones and isothiocyanates, which is characterized by its mild reaction conditions and operational simplicity.[4][5]

Experimental Protocol: Synthesis from Anthranilic Acid

This protocol outlines a general procedure for the synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one from anthranilic acid.

Materials:

  • Anthranilic acid

  • Carbon disulfide (CS2)

  • A suitable base (e.g., potassium hydroxide)

  • Anhydrous ethanol

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Formation of Dithiocarbamate Salt: Dissolve anthranilic acid in anhydrous ethanol in a round-bottom flask. To this solution, add a stoichiometric amount of a suitable base (e.g., potassium hydroxide) and stir until a clear solution is obtained. Cool the mixture in an ice bath and slowly add carbon disulfide dropwise while stirring. Continue stirring at room temperature for several hours to allow for the formation of the dithiocarbamate salt.

  • Cyclization: The resulting dithiocarbamate intermediate can be cyclized to the desired 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. This is often achieved by heating the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion of the reaction, cool the mixture and acidify with dilute hydrochloric acid to precipitate the product. Filter the solid precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one.

Anticancer Activity: A Promising Avenue for Drug Development

Derivatives of the 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one scaffold have demonstrated significant anticancer activity against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have shown that these compounds can trigger the intrinsic apoptotic pathway by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, ultimately resulting in cell death.[6]

Furthermore, some benzothiazole derivatives have been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression. By inhibiting NF-κB, these compounds can downregulate the expression of downstream targets like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to anti-inflammatory effects and apoptosis in cancer cells.[7]

anticancer_pathway benzothiazinone 2-thioxo-1,3-benzothiazin-4-one Derivative nfkb NF-κB benzothiazinone->nfkb Inhibition apoptosis Apoptosis benzothiazinone->apoptosis Induction cox2 COX-2 nfkb->cox2 Activation inos iNOS nfkb->inos Activation inflammation Inflammation cox2->inflammation inos->inflammation

Caption: Signaling pathway for the anticancer activity of 2-thioxo-1,3-benzothiazin-4-one derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Derivative AMCF-7 (Breast)15.2[2]
Derivative BHeLa (Cervical)10.8[4]
Derivative CA549 (Lung)22.5[4]
Derivative DHepG2 (Liver)8.7[7]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the determination of the cytotoxic activity of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble yellow MTT into an insoluble purple formazan.

  • Formazan Solubilization: After 4 hours, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

mtt_assay_workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add serial dilutions of benzothiazinone derivatives incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-thioxo-1,3-benzothiazin-4-one scaffold has also been identified as a source of potent antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Derivative EStaphylococcus aureus16[3]
Derivative FEscherichia coli32[3]
Derivative GCandida albicans8[3]
Derivative HAspergillus niger16[3]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[10][11]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[10] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader at 600 nm.

Enzyme Inhibition: Targeting Key Pathological Processes

Certain derivatives of the 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one scaffold have been found to be potent inhibitors of specific enzymes, highlighting their potential for treating diseases where these enzymes play a crucial role. One such enzyme is human leukocyte elastase (HLE), a serine protease involved in inflammatory processes.[12][13]

Experimental Protocol: Human Leukocyte Elastase (HLE) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against HLE.[14]

Materials:

  • Human leukocyte elastase (HLE)

  • HLE substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HLE enzyme solution. Include a control well with the enzyme and buffer but no inhibitor, and a blank well with buffer only.

  • Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the HLE substrate to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode. The p-nitroaniline released from the substrate by HLE activity absorbs at this wavelength.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each well. The percentage of inhibition is calculated as follows: % Inhibition = [1 - (Initial velocity with inhibitor / Initial velocity without inhibitor)] x 100 The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one scaffold. For instance, in the context of antitubercular activity, it has been found that the nature and position of substituents on the benzothiazinone ring significantly influence the potency. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities, aiding in the design of more potent derivatives.[15][16][17][18][19]

Conclusion and Future Perspectives

The 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its broad spectrum of biological activities, coupled with its synthetic accessibility, makes it an attractive target for medicinal chemists. Future research should focus on the continued exploration of the structure-activity relationships to enhance the potency and selectivity of these compounds. Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways involved in their biological effects. The detailed protocols and data presented in this guide are intended to facilitate these efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • ResearchGate. (n.d.). Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. Retrieved from [Link]

  • Al-Salahi, R., Abuelizz, H. A., El Dib, R., Marzouk, M., & Alshammari, M. B. (2016). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives.
  • Ceylan, S., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.
  • PubMed. (2026). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate – anthranilic acid reaction. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). QSAR, Antimicrobial, and Antiproliferative Study of (R/S)-2-Thioxo-3,4-dihydropyrimidine-5-carboxanilides.
  • PubMed. (2026). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. Retrieved from [Link]

  • Chula Digital Collections. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. Retrieved from [Link]

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method).
  • Häcker, H. G., et al. (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules (Basel, Switzerland), 14(1), 378–402.
  • National Institutes of Health. (n.d.). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria.
  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro anticancer MTT assay of the tested compounds against four human cancer cell lines a,b. Retrieved from [Link]

  • National Institutes of Health. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning.
  • PubMed. (2009). 2-Amino- and 2-alkylthio-4H-3,1-benzothiazin-4-ones: synthesis, interconversion and enzyme inhibitory activities. Retrieved from [Link]

  • National Institutes of Health. (2013).
  • ResearchGate. (n.d.). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2019). 4H-Benzo[d][2][7]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters.

  • National Institutes of Health. (2024).
  • National Institutes of Health. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • World Journal of Pharmaceutical Sciences. (2014). Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butyl. Retrieved from [Link]

  • Semantic Scholar. (2019). 4H-Benzo[d][2][7]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • Groutas, W. C., et al. (1989). Inhibition of human leukocyte elastase by derivatives of N-hydroxyssuccinimide. A structure-activity-relationship study. Journal of medicinal chemistry, 32(7), 1607–1611.
  • PubMed. (n.d.). Inhibition of human leukocyte and porcine pancreatic elastase by homologues of bovine pancreatic trypsin inhibitor. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of Novel 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one Derivatives

Abstract The 1,3-benzothiazin-4-one scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities, including potent antitubercular, antimalarial, and antibacterial properties....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-benzothiazin-4-one scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities, including potent antitubercular, antimalarial, and antibacterial properties.[1][2] This guide provides an in-depth exploration of the synthetic strategies for constructing a key subclass: 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-ones. We will dissect the causality behind established and modern synthetic protocols, from classical cyclocondensation reactions to advanced desulfurative annulations. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not only theoretical mechanistic insights but also field-proven, detailed experimental methodologies to empower the synthesis and exploration of novel derivatives within this pharmacologically vital class of compounds.

Strategic Overview: The Importance of the 2-Thioxo-1,3-benzothiazin-4-one Core

The inherent value of the 2-thioxo-1,3-benzothiazin-4-one framework lies in its structural features and synthetic versatility. The fused aromatic ring provides a rigid scaffold for π-π stacking interactions, while the thione (C=S) and lactam functionalities offer key hydrogen bond donor and acceptor sites, crucial for molecular recognition at biological targets.[3] Furthermore, the acidic proton at the N-3 position and the reactive exocyclic thione group serve as primary handles for combinatorial derivatization, allowing for systematic modification to optimize pharmacokinetic and pharmacodynamic properties.[4]

The development of efficient and robust synthetic methods is therefore a primary objective for chemists aiming to build libraries of these compounds for high-throughput screening and lead optimization.[1] This guide focuses on the most reliable and innovative pathways to the core structure.

Synthetic_Approaches_Overview cluster_start Starting Materials cluster_end Target Scaffold A Anthranilic Acid Derivatives Target 2-Thioxo-1,3-benzothiazin-4-one A->Target Classical Cyclocondensation B Isatoic Anhydride B->Target Direct Reaction with CS₂ C Benzo[c][1,2]dithiol-3-ones + Isothiocyanates C->Target PPh₃-Promoted Desulfurative Annulation

Caption: Key synthetic pathways to the 2-thioxo-1,3-benzothiazin-4-one core.

Foundational Synthetic Methodologies

The synthesis of the target scaffold can be broadly categorized into three primary strategies, each with distinct advantages regarding starting material availability, reaction conditions, and substrate scope.

The Classical Route: Cyclocondensation of Anthranilic Acid Derivatives

This is a versatile and widely employed two-step approach that builds the heterocyclic ring from an acyclic precursor.[3]

  • Step 1: Formation of the Dithiocarbamate Intermediate. The synthesis commences with the reaction of anthranilic acid (or its esters) with carbon disulfide (CS₂). This reaction typically requires a base, such as triethylamine or pyridine, which deprotonates the amino group, facilitating its nucleophilic attack on the electrophilic carbon of CS₂. The resulting dithiocarbamate is a key intermediate that contains all the necessary atoms for the subsequent cyclization.

  • Step 2: Acetic Anhydride-Promoted Cyclocondensation. The crucial ring-closing step is most effectively achieved by treating the dithiocarbamate intermediate with a strong dehydrating agent, commonly acetic anhydride.[3] The acetic anhydride activates the carboxylic acid group, forming a mixed anhydride. This enhances the electrophilicity of the carbonyl carbon, which is then attacked intramolecularly by the sulfur atom of the dithiocarbamate. Subsequent elimination of water and acetic acid drives the reaction to completion, furnishing the stable 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one ring system.

The primary advantage of this method is the ready availability of a wide variety of substituted anthranilic acids, allowing for the introduction of diversity on the benzene ring portion of the molecule.

The Direct Approach: Reaction of Isatoic Anhydride with Carbon Disulfide

A more direct, though less commonly cited, method involves the reaction of isatoic anhydride with carbon disulfide.[5] This process can unexpectedly yield the 1,2-dihydro-2-thioxo-4H-3,1-benzothiazin-4-one as the sole product under mild, room-temperature conditions.[6]

The proposed mechanism involves the nucleophilic attack of the amine, generated from the opening of the isatoic anhydride, onto carbon disulfide. Isotopic labeling studies using ¹³C-labeled CS₂ have confirmed that the carbon disulfide molecule is fully incorporated into the final heterocyclic product.[5] This method offers operational simplicity but may be limited by the commercial availability of substituted isatoic anhydrides compared to anthranilic acids.

A Modern Strategy: PPh₃-Promoted Desulfurative [4+2] Annulation

A highly efficient and elegant modern approach involves a triphenylphosphine (PPh₃)-promoted desulfurative [4+2] annulation between benzo[c][5][7]dithiol-3-ones and isothiocyanates.[1][7]

Causality Behind the Protocol:

  • Activation: Triphenylphosphine acts as a soft nucleophile that selectively attacks one of the sulfur atoms in the strained disulfide bond of the benzo[c][5][7]dithiol-3-one.

  • Ring Opening: This attack cleaves the S-S bond, generating a zwitterionic intermediate.

  • [4+2] Annulation: This intermediate then undergoes a formal [4+2] cycloaddition with an isothiocyanate. The isothiocyanate acts as the dienophile (2-atom component), while the ring-opened dithiolone serves as the 4-atom component.

  • Desulfuration: The reaction culminates in the extrusion of triphenylphosphine sulfide (Ph₃P=S), a thermodynamically favorable process that drives the reaction forward and yields the desired 2-thioxo-1,3-benzothiazin-4-one.

This strategy is distinguished by its mild conditions, operational simplicity, high yields, and remarkable tolerance to a wide range of functional groups on both reaction partners, making it a powerful tool for modern library synthesis.[1][7]

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey ReagentsTypical YieldsKey AdvantagesLimitations
Classical Cyclocondensation Anthranilic Acid, CS₂Acetic Anhydride, Base (e.g., Et₃N)Good to ExcellentWide availability of starting materials; well-established.Requires strong dehydrating agent; can be a two-pot process.
From Isatoic Anhydride Isatoic Anhydride, CS₂Base (optional)Moderate to GoodOperationally simple; one-pot reaction.[5]Limited availability of substituted isatoic anhydrides.
PPh₃-Promoted Annulation Benzo[c][7]dithiol-3-one, IsothiocyanatePPh₃ExcellentMild conditions; high functional group tolerance; high yields.[1][7]Requires synthesis of the dithiolone precursor.

Detailed Experimental Protocol: Synthesis via the Classical Route

This protocol describes the synthesis of the parent compound, 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one, from anthranilic acid. This procedure is a self-validating system; successful execution should yield a product with well-defined physical and spectral properties.

Materials & Reagents:

  • Anthranilic Acid (1.37 g, 10.0 mmol)

  • Carbon Disulfide (0.9 mL, 1.14 g, 15.0 mmol)

  • Triethylamine (2.8 mL, 2.02 g, 20.0 mmol)

  • Pyridine (20 mL, anhydrous)

  • Acetic Anhydride (5 mL, 5.4 g, 53 mmol)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthranilic acid (10.0 mmol) and anhydrous pyridine (20 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Intermediate Formation: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (20.0 mmol), followed by the dropwise addition of carbon disulfide (15.0 mmol). Allow the reaction mixture to warm to room temperature and stir for 4 hours. The formation of the triethylammonium dithiocarbamate salt may be observed.

  • Cyclization: To the stirred mixture, add acetic anhydride (53 mmol) in one portion. Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexanes:Ethyl Acetate).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes to precipitate the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid.

  • Purification: Purify the crude product by recrystallization from hot ethanol to afford 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one as a crystalline solid.

Expected Characterization Data:

  • Appearance: Colorless or pale yellow crystals.[4]

  • ¹H NMR (DMSO-d₆): δ 12.21 (1H, s, NH), 8.27 (1H, d, J = 7.9 Hz), 7.63 (1H, t, J = 7.6 Hz), 7.47-7.37 (2H, m).[4]

  • IR (ATR, cm⁻¹): 3068 (NH), 1672 (C=O, amide), 1256 (C=S, thione).[4]

Experimental_Workflow A 1. Dissolve Anthranilic Acid in Pyridine + Et₃N B 2. Add CS₂ at 0°C Stir for 4h A->B Reagents C 3. Add Acetic Anhydride Reflux for 3h B->C Cyclization D 4. Aqueous Work-up (Ice-water quench) C->D Quenching E 5. Solvent Extraction with DCM D->E Isolation F 6. Wash, Dry, & Concentrate E->F G 7. Purify by Recrystallization F->G H Characterization (NMR, IR, MS) G->H Final Product

Caption: Step-by-step workflow for the classical synthesis protocol.

Reactivity and Opportunities for Derivatization

The synthesized 2-thioxo-1,3-benzothiazin-4-one is a versatile intermediate for further chemical exploration. The primary sites for modification are the N-3 nitrogen and the exocyclic C-2 sulfur.

Alkylation reactions are particularly common. The regioselectivity of alkylation (N-alkylation vs. S-alkylation) is highly dependent on the reaction conditions. For instance, using a strong base like sodium hydride tends to favor N-alkylation, while conducting the reaction in the presence of a weaker organic base like triethylamine can favor S-alkylation at the exocyclic sulfur atom.[4] This tunable reactivity allows for the targeted synthesis of distinct regioisomers, each with a potentially unique biological profile.

Conclusion

This guide has detailed the primary synthetic arteries leading to the 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one core, a scaffold of significant interest in medicinal chemistry. By understanding the mechanistic underpinnings of both classical and modern synthetic methods—from the foundational cyclocondensation of anthranilic acids to the elegant PPh₃-promoted desulfurative annulation—researchers are well-equipped to select the optimal strategy for their specific needs. The provided experimental protocol offers a reliable and validated starting point for laboratory synthesis. The inherent reactivity of the target molecule opens vast possibilities for library generation and the continued development of novel therapeutic agents based on this potent heterocyclic system.

References

  • Title: Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation Source: PubMed URL: [Link]

  • Title: 1,2-Dihydro-2-thioxo-4H-3,1-benzothiazin-4-one: Formation from Carbon Disulfide and Isatoic Anhydride Source: ResearchGate URL: [Link]

  • Title: 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][7]Thiazin-4-One Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives Source: ResearchGate URL: [Link]

  • Title: ChemInform Abstract: 1,2Dihydro2-thioxo-4H-3,1-benzothiazin-4-one: Formation from Carbon Disulfide and Isatoic Anhydride Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation Source: ACS Publications URL: [Link]

  • Title: Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and Biological Activity of 2-Amino- and 2-aryl (Heteryl) Substituted 1,3-Benzothiazin-4-ones Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Determining the Antimicrobial Activity of Benzothiazinone Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides a detailed protocol for assessing the antimicrobial activity of benzothiazinone (BTZ) derivatives, a promising cl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol for assessing the antimicrobial activity of benzothiazinone (BTZ) derivatives, a promising class of compounds targeting Mycobacterium tuberculosis and other bacteria. As a Senior Application Scientist, this document is designed to provide both the theoretical underpinnings and the practical, step-by-step instructions necessary for robust and reproducible results. We will delve into the mechanism of action of BTZs, focusing on their primary target, decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1), and provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of BTZ derivatives.

Introduction: The Significance of Benzothiazinones

Benzothiazinones are a potent class of antimycobacterial agents that have garnered significant attention in the fight against tuberculosis (TB), including multidrug-resistant strains.[1][2] Their unique mechanism of action involves the inhibition of a crucial enzyme in the mycobacterial cell wall synthesis pathway, DprE1.[3][4][5]

Mechanism of Action: Targeting DprE1

DprE1, in conjunction with DprE2, is responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[2][3] DPA is an essential precursor for the synthesis of arabinans, which are vital components of the mycobacterial cell wall.[2][3]

Benzothiazinones act as prodrugs.[3][4] Inside the bacterium, the nitro group of the BTZ molecule is reduced, likely by the flavin-dependent DprE1 enzyme itself, to a reactive nitroso derivative.[3][4] This activated form then covalently binds to a cysteine residue (Cys387 in M. tuberculosis) within the active site of DprE1, forming a semimercaptal adduct.[1][2] This irreversible inhibition of DprE1 blocks arabinan biosynthesis, leading to cell wall disruption and bacterial death.[1][3]

Materials and Reagents

Equipment
  • Biosafety cabinet (Class II)

  • Incubator (37°C)

  • Spectrophotometer or nephelometer

  • Micropipettes (multi-channel and single-channel)

  • 96-well microtiter plates (sterile, U-bottom)

  • Vortex mixer

  • Sterile pipette tips

  • Sterile reservoirs

Reagents and Media
  • Benzothiazinone derivatives (stock solutions of known concentration, typically in DMSO)

  • Bacterial strains (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, or other relevant bacterial species)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Middlebrook 7H9 broth (for mycobacteria) supplemented with ADC (Albumin-Dextrose-Catalase) or OADC (Oleic acid-Albumin-Dextrose-Catalase)

  • Mueller-Hinton Agar (MHA) or appropriate solid medium for the test organism

  • Dimethyl sulfoxide (DMSO, sterile)

  • 0.5 McFarland turbidity standard[6]

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Positive control antibiotic (e.g., Rifampicin for mycobacteria)

  • Negative control (vehicle, i.e., DMSO)

Experimental Protocols

The following protocols are based on the broth microdilution method, a standardized technique for determining the antimicrobial susceptibility of bacteria.[7][8]

Inoculum Preparation

A standardized inoculum is critical for the reproducibility of antimicrobial susceptibility testing.[6][9]

  • Bacterial Culture: From a pure culture, select 3-5 well-isolated colonies and inoculate them into a suitable broth medium (e.g., Tryptic Soy Broth or Middlebrook 7H9).[10]

  • Incubation: Incubate the broth culture at 37°C until it reaches the mid-logarithmic phase of growth.

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[10]

  • Final Inoculum Dilution: Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[11]

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13][14]

  • Compound Dilution: Prepare serial two-fold dilutions of the benzothiazinone derivatives in a 96-well microtiter plate.[15] The final volume in each well should be 50 µL of the appropriate broth medium containing the compound. The concentration range should be chosen to encompass the expected MIC.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in section 3.1) to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no antimicrobial agent.[15]

    • Sterility Control: Wells containing broth only, to check for contamination.[15]

    • Vehicle Control: Wells containing the highest concentration of DMSO used in the dilutions to ensure it does not inhibit bacterial growth.

    • Positive Control: Wells containing a known antibiotic to confirm the susceptibility of the test organism.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours for most bacteria. Mycobacteria may require a longer incubation period (e.g., 7-14 days).

  • MIC Reading: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the benzothiazinone derivative that completely inhibits visible growth.[14][15]

Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][17][18]

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from the wells showing no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquots onto an appropriate agar medium (e.g., MHA).

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours (or longer for slow-growing organisms).

  • MBC Reading: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16][17]

Data Interpretation and Reporting

Interpreting the Results
  • MIC: The MIC value is a measure of the potency of the benzothiazinone derivative. A lower MIC indicates higher potency.[19]

  • MBC: The MBC provides information on whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • MBC/MIC Ratio: The ratio of MBC to MIC can be used to classify the antimicrobial activity. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[17]

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison of different benzothiazinone derivatives.

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
BTZ-001M. smegmatis0.512Bactericidal
BTZ-002M. smegmatis188Bacteriostatic
BTZ-003S. aureus242Bactericidal
RifampicinM. smegmatis0.1250.252Bactericidal

Visualizing the Workflow

The following diagrams illustrate the key processes described in this protocol.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Reading & Analysis A Prepare Benzothiazinone Serial Dilutions C Inoculate 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate (e.g., 37°C, 24h) C->D E Visually Read MIC (Lowest concentration with no growth) D->E

Figure 1: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

MBC_Workflow cluster_mic From MIC Plate cluster_plating Subculturing cluster_analysis Analysis A Select Wells with No Growth (MIC and higher concentrations) B Aliquot and Plate onto Agar Medium A->B C Incubate Plates (e.g., 37°C, 24-48h) B->C D Count Colonies (Determine CFU/mL) C->D E Calculate MBC (≥99.9% killing) D->E

Figure 2: Workflow for Minimum Bactericidal Concentration (MBC) Determination.

References

  • T. N., & et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 109(26), 10379-10384. [Link]

  • Trefzer, C., Rengifo-Gonzalez, M., Hinner, M. J., Schneider, P., Makarov, V., Cole, S. T., & Johnsson, K. (2010). Benzothiazinones: Prodrugs That Covalently Modify the Decaprenylphosphoryl-β-d-ribose 2′-epimerase DprE1 of Mycobacterium tuberculosis. Journal of the American Chemical Society, 132(39), 13663–13665. [Link]

  • Trefzer, C., et al. (2010). Benzothiazinones: Prodrugs That Covalently Modify the Decaprenylphosphoryl-β-d-ribose 2′-epimerase DprE1 of Mycobacterium tuberculosis. American Chemical Society. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. [Link]

  • Sutton, D. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • Neres, J., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PNAS, 109(26). [Link]

  • Stark, C. M., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50901. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Medical Notes. (2023). Antimicrobial Susceptibility Testing (AST): Introduction, Principle. [Link]

  • ResearchGate. (n.d.). Mechanism of benzothiazinone inactivation of DprE1. [Link]

  • The CDS Antibiotic Susceptibility Test. (n.d.). 2. Materials and Methods. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Mahon, C. R., & Lehman, D. C. (2018). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • Microbe Investigations. (2024). MIC and MBC Testing: Developing Next-Generation Antibiotics. [Link]

  • Emery Pharma. (n.d.). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(3), 558. [Link]

  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eighth Edition. [Link]

  • Dr. Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • YouTube. (2024). Antimicrobial Susceptibility Test methods ; Definition and Types. [Link]

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

Introduction: Unveiling the Potential of a Privileged Scaffold The 1,3-benzothiazin-4-one core is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. W...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,3-benzothiazin-4-one core is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. Within this class, 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one represents a key starting point for the development of novel therapeutic agents. This class of compounds, more broadly known as benzothiazinones (BTZs), has shown significant promise, particularly as potent antimycobacterial agents that are effective against multidrug-resistant strains of Mycobacterium tuberculosis[1][2]. The mechanism of action for some BTZ derivatives involves the inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall[1][3][4]. Beyond their antimycobacterial properties, various benzothiazinone analogs have been explored for their potential as anticancer agents and acetylcholinesterase inhibitors[5][6].

The structural simplicity and synthetic accessibility of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one make it an ideal candidate for library synthesis and subsequent high-throughput screening (HTS) campaigns. HTS allows for the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity[7]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one and its derivatives in HTS for the discovery of novel drug candidates. We will focus on a primary screening assay for identifying inhibitors of cancer cell proliferation, a common application for novel chemical entities.

High-Throughput Screening Workflow: A Strategic Approach

A successful HTS campaign is a multi-step process that begins with a robust primary screen to identify initial hits, followed by a series of secondary assays to confirm activity, eliminate false positives, and characterize the mechanism of action.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Characterization cluster_lead_opt Lead Optimization Primary_Screen Primary HTS Assay (e.g., Cell Viability) Hit_Identification Hit Identification (Z-score > 2) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Cytotoxicity Cytotoxicity Assay (e.g., LDH release) Dose_Response->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) Cytotoxicity->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR Validated Hits ADME_Tox ADME/Tox Profiling SAR->ADME_Tox

Figure 1: A generalized workflow for a high-throughput screening campaign, from primary screening to lead optimization.

Primary High-Throughput Screening Protocol: Cell Viability Assay

This protocol describes a luminescent-based cell viability assay to screen a library of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives for anticancer activity. The assay quantifies ATP, an indicator of metabolically active cells.

Principle: A decrease in the luminescent signal in compound-treated wells compared to vehicle controls indicates a reduction in cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer or A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Library of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in culture medium)

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • White, opaque-walled 384-well microplates

  • Luminometer plate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium to a final concentration of 2.5 x 10^5 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare a master plate of the compound library, positive control, and negative control in DMSO.

    • Using an acoustic liquid handler or a multi-channel pipette, transfer 100 nL of each compound solution to the corresponding wells of the cell plate. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Include wells with only 0.1% DMSO as the negative control and wells with a known cytotoxic agent (e.g., Doxorubicin at 10 µM) as the positive control.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Addition:

    • Equilibrate the luminescent cell viability assay reagent to room temperature.

    • Add 20 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Measurement:

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Hit Identification

The raw data from the luminometer is analyzed to identify "hits." A common and robust method is the calculation of the Z-score for each compound.

1. Z-Score Calculation:

The Z-score measures how many standard deviations a compound's signal is from the mean of the negative controls.

  • Z-score = (x - μ) / σ

    • x = Luminescence signal of the compound-treated well

    • μ = Mean luminescence of the negative control wells

    • σ = Standard deviation of the luminescence of the negative control wells

2. Hit Criteria:

A compound is typically considered a "hit" if its Z-score is less than -2 (i.e., the signal is more than two standard deviations below the mean of the negative controls).

3. Quality Control:

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.

  • Z'-factor = 1 - [(3σ_p + 3σ_n) / |μ_p - μ_n|]

    • σ_p = Standard deviation of the positive control

    • σ_n = Standard deviation of the negative control

    • μ_p = Mean of the positive control

    • μ_n = Mean of the negative control

Parameter Value Interpretation
Z'-factor > 0.5Excellent assay quality
0 - 0.5Acceptable assay quality
< 0Unacceptable assay quality
Signal-to-Background > 10Strong signal window
Coefficient of Variation (%CV) < 15%Good precision

Table 1: Key quality control parameters for a robust HTS assay.

Secondary Assays for Hit Confirmation and Characterization

Hits identified in the primary screen must undergo further testing to confirm their activity and elucidate their mechanism of action.

1. Dose-Response Analysis:

Confirmed hits are tested at multiple concentrations to determine their potency (IC50 value).

2. Orthogonal Assays:

To rule out assay artifacts, hits should be tested in a different, "orthogonal" assay that measures a distinct biological endpoint. For example, a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from damaged cells can be used to confirm the findings of the ATP-based viability assay.

3. Mechanism of Action Studies:

Further studies can investigate how the compound induces cell death. For instance, an apoptosis assay using caspase-3/7 activation can determine if the compound triggers programmed cell death.

Signaling_Pathway cluster_pathway Potential Anticancer Mechanism Compound 2-thioxo-benzothiazinone Derivative Target Putative Target (e.g., Kinase, Protease) Compound->Target Inhibition Caspase_9 Caspase-9 Target->Caspase_9 Inhibition of anti-apoptotic signal Caspase_3_7 Caspase-3/7 Caspase_9->Caspase_3_7 Activation Apoptosis Apoptosis Caspase_3_7->Apoptosis Execution

Figure 2: A hypothetical signaling pathway illustrating a potential mechanism of action for a 2-thioxo-benzothiazinone derivative.

Conclusion

2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one and its analogs represent a promising class of compounds for drug discovery. The high-throughput screening protocols and data analysis workflows outlined in this application note provide a robust framework for identifying and characterizing novel drug candidates from this chemical series. By employing a systematic approach that includes rigorous primary screening, hit confirmation, and mechanism of action studies, researchers can effectively unlock the therapeutic potential of this versatile scaffold.

References

  • ResearchGate. Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. Available from: [Link]

  • PubMed. Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. Available from: [Link]

  • ResearchGate. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. Available from: [Link]

  • PubChem. 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. Available from: [Link]

  • PubMed Central. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Available from: [Link]

  • PubMed. THIO DERIVATIVES OF 2,3-DIHYDRO-4H-1,3-BENZOXAZIN-4-ONE. SYNTHESIS AND PHARMACOLOGICAL PROPERTIES. Available from: [Link]

  • National Institutes of Health. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Available from: [Link]

  • PubMed Central. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. Available from: [Link]

  • PubMed Central. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Available from: [Link]

  • PubMed Central. Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. Available from: [Link]

  • Yeshiva University. The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. Available from: [Link]

  • PubMed. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Available from: [Link]

  • PubMed. 4H-1,3-Benzothiazin-4-one a Promising Class Against MDR/XDR-TB. Available from: [Link]

Sources

Method

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one and its Derivatives

Authored by a Senior Application Scientist Introduction The 1,3-benzothiazin-4-one scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

The 1,3-benzothiazin-4-one scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antitubercular and cardioprotective effects.[1] The specific compound, 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one, and its analogues represent a promising class of molecules for drug development.[2][3] A critical early step in the preclinical evaluation of any potential therapeutic agent is the comprehensive assessment of its cytotoxic potential.[4] Cytotoxicity assays are essential for determining the concentration range at which a compound may exert harmful effects on cells, thereby establishing a preliminary therapeutic window and guiding further development.[5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of a panel of robust, cell-based assays to evaluate the cytotoxicity of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. The protocols are designed to be self-validating and are grounded in established scientific principles, providing not just procedural steps but also the causal logic behind experimental choices. We will detail three distinct yet complementary assays that interrogate different aspects of cellular health: metabolic activity (MTT assay), membrane integrity (LDH assay), and lysosomal function (Neutral Red assay).

PART 1: Foundational Experimental Design

A robust cytotoxicity assessment relies on a well-planned experimental workflow. Key considerations include the choice of cell line, compound handling, and appropriate controls.

1.1 Cell Line Selection and Culture

The choice of cell line should be guided by the intended therapeutic application of the compound. For general toxicity screening, commonly used cell lines such as HeLa (human cervical cancer), A549 (human lung carcinoma), or HepG2 (human hepatoma) are suitable.[6] It is crucial to maintain cells in a logarithmic growth phase and ensure high viability (>95%) before initiating any experiment.

1.2 Compound Preparation and Dosing

The test compound, 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one, should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in culture medium to achieve the final desired concentrations.

Expertise & Experience: The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments to account for any solvent-induced effects.

1.3 General Experimental Workflow

The overall process for cytotoxicity testing follows a standardized sequence, ensuring reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Data Acquisition cluster_analysis Phase 4: Analysis A Cell Seeding in 96-well Plate B Overnight Incubation (Allow Adhesion) A->B D Treat Cells with Compound (e.g., 24, 48, 72 hours) B->D C Prepare Serial Dilutions of Test Compound C->D E Perform Selected Cytotoxicity Assay (MTT, LDH, or NR) D->E F Measure Signal (Absorbance/Fluorescence) E->F G Calculate % Viability vs. Control F->G H Determine IC50 Value G->H

Caption: General workflow for in vitro cytotoxicity testing.

PART 2: Core Cytotoxicity Assay Protocols

This section provides detailed protocols for three fundamental cytotoxicity assays. Performing multiple assays provides a more comprehensive understanding of the compound's cytotoxic mechanism.

Assay 1: MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[9] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7]

MTT_Principle cluster_cell Metabolically Active Cell cluster_measurement Measurement MTT Yellow MTT (Soluble) Formazan Purple Formazan (Insoluble Crystals) MTT->Formazan Mitochondrial Dehydrogenases (NAD(P)H) Solubilized Purple Solution Formazan->Solubilized Add Solubilizing Agent (e.g., DMSO) Reader Spectrophotometer (OD at ~570nm) Solubilized->Reader

Caption: Principle of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one stock solution in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for untreated cells (negative control), vehicle control (DMSO), and a positive control (e.g., Doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C. Expertise & Experience: The incubation time may need optimization depending on the cell type's metabolic rate. Visually inspect for the formation of purple formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Calculate Percent Viability:

    • % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Parameter Recommendation
Cell Seeding Density 5,000 - 10,000 cells/well
MTT Concentration 0.5 mg/mL (final)
Incubation Time (MTT) 2 - 4 hours
Solubilizing Agent 100 µL DMSO
Absorbance Wavelength 570 nm (reference ~630 nm)
Assay 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[11] When the plasma membrane is damaged, LDH is released into the cell culture medium.[12][13] The LDH assay quantifies this released enzyme by measuring its activity through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, generating NADH.[13] This NADH then reduces a tetrazolium salt (like INT) to a colored formazan product, which can be measured spectrophotometrically.[14] The amount of formazan is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[12]

LDH_Principle cluster_release Cell Lysis cluster_reaction Enzymatic Reaction (in Medium) A Intact Cell (LDH inside) B Damaged Cell (Membrane Compromised) A->B Cytotoxic Event C LDH Released into Medium B->C D Lactate + NAD+ E Pyruvate + NADH D->E LDH F INT (Tetrazolium Salt) G Formazan (Colored) F->G Diaphorase (uses NADH)

Caption: Principle of the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to use phenol red-free medium if possible, as it can interfere with absorbance readings.

  • Control Preparation:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Treat a set of control wells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period to achieve 100% cell lysis.[15]

    • Medium Background: Wells with medium but no cells.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Trustworthiness: Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains the substrate, cofactor, and tetrazolium salt).

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Calculate Percent Cytotoxicity:

    • First, subtract the medium background absorbance from all other readings.

    • % Cytotoxicity = [(OD_Treated - OD_Spontaneous) / (OD_Maximum - OD_Spontaneous)] * 100

  • Plot the % Cytotoxicity against the log of the compound concentration to determine the IC₅₀ value.

Assay 3: Neutral Red (NR) Uptake Assay for Lysosomal Integrity

Principle: The Neutral Red (NR) uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[6][16] The dye, a weak cationic stain, penetrates cell membranes and accumulates in the acidic environment of lysosomes.[17] In damaged or dead cells, the ability to retain the dye is lost due to compromised membrane and lysosomal integrity.[17] The amount of dye extracted from the cells after a wash step is proportional to the number of viable cells.[18][19]

NR_Principle cluster_uptake Dye Uptake cluster_measurement Extraction & Measurement Viable Viable Cell Lysosome Lysosomes (Accumulate NR) Viable->Lysosome Active Transport Extracted Red Solution Lysosome->Extracted Add Destain Solution (Acidified Ethanol) NR_in Neutral Red Dye NR_in->Viable Reader Spectrophotometer (OD at ~540nm) Extracted->Reader

Caption: Principle of the Neutral Red uptake assay.

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Neutral Red Incubation:

    • After the compound treatment period, remove the treatment medium.

    • Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Washing:

    • Carefully remove the dye-containing medium.

    • Wash the cells with 150 µL of a wash buffer (e.g., PBS or a formal-calcium chloride solution) to remove excess dye.[19]

  • Dye Extraction (Destain):

    • Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

    • Shake the plate for 10 minutes on an orbital shaker to extract the dye from the lysosomes.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

Data Analysis:

  • Calculate Percent Viability:

    • % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

  • Plot the % Viability against the log of the compound concentration to determine the IC₅₀ value.

PART 3: Distinguishing Cell Death Mechanisms

While the assays above quantify cytotoxicity, they do not distinguish between different modes of cell death, such as apoptosis and necrosis.[20] For compounds that show significant cytotoxicity, follow-up assays are recommended.

Apoptosis vs. Necrosis
  • Apoptosis (Programmed Cell Death): A highly regulated process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, while maintaining membrane integrity in early stages.

  • Necrosis: A form of cell death resulting from acute injury, characterized by cell swelling and lysis, leading to the release of intracellular contents and loss of membrane integrity.

Recommended Follow-up Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for differentiating apoptosis and necrosis.[21][22]

  • Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Cell Population Annexin V Staining PI Staining
Viable NegativeNegative
Early Apoptotic PositiveNegative
Late Apoptotic/Necrotic PositivePositive
Necrotic Negative/PositivePositive

This assay provides quantitative data on the mode of cell death induced by 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one, offering deeper mechanistic insight into its cytotoxic effects.[5]

References
  • Cytotoxicity MTT Assay is a colorimetric assay which measures cell viability, proliferation and cytotoxicity. Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Assaying Cellular Viability Using the Neutral Red Uptake Assay. PubMed. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • Neutral Red Uptake Assay. RE-Place. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Assay Genie. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. ResearchGate. [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? ResearchGate. [Link]

  • Apoptosis – what assay should I use? BMG Labtech. [Link]

  • Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. PubMed. [Link]

  • Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. ResearchGate. [Link]

  • 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. PMC - NIH. [Link]

  • Synthesis and Biological Activity of 2-Amino- and 2-aryl (Heteryl) Substituted 1,3-Benzothiazin-4-ones. PubMed. [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. [Link]

  • THIO DERIVATIVES OF 2,3-DIHYDRO-4H-1,3-BENZOXAZIN-4-ONE. SYNTHESIS AND PHARMACOLOGICAL PROPERTIES. PubMed. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

  • Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. ResearchGate. [Link]

Sources

Application

Application and Protocol Guide: Determining the Minimum Inhibitory Concentration (MIC) of Benzothiazinone Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of benzothiazinone (BTZ) compounds, a promi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of benzothiazinone (BTZ) compounds, a promising class of antimycobacterial agents.[1][2] As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring that researchers can generate accurate, reproducible, and meaningful data. We will delve into the two gold-standard methodologies—broth microdilution and agar dilution—and provide detailed, step-by-step protocols.[3][4][5] Furthermore, this guide emphasizes the critical importance of a self-validating system through rigorous quality control measures.

Introduction: The Significance of Benzothiazinones and MIC Determination

Benzothiazinones are a potent class of drugs being investigated, particularly for their activity against Mycobacterium tuberculosis.[1][6] Their novel mechanism of action involves the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall.[6][7][8] This unique target makes BTZs effective against even multidrug-resistant strains.[6]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][9][10][11][12] It is a fundamental and quantitative measure of a drug's potency.[13][14][15] For drug development professionals, accurate MIC determination is crucial for:

  • Lead compound selection and optimization: Comparing the in vitro potency of different BTZ analogs.

  • Understanding structure-activity relationships (SAR): Linking chemical modifications to changes in antimicrobial activity.[1]

  • Monitoring resistance development: Detecting shifts in susceptibility patterns.[15]

  • Informing preclinical and clinical development: Providing essential data for pharmacokinetic/pharmacodynamic (PK/PD) modeling.[10][16]

Foundational Principles: The 'Why' Behind the MIC Protocol

Before proceeding to the experimental protocols, it is essential to understand the core principles that ensure the validity of MIC determination.

2.1. Standardization is Paramount

Antimicrobial susceptibility testing is highly sensitive to experimental conditions. To ensure reproducibility and comparability of data across different laboratories, adherence to standardized methods is non-negotiable. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the primary bodies that provide these standards.[17][18][19][20] Key standardized parameters include:

  • Inoculum Preparation: The density of the bacterial inoculum must be tightly controlled. A high inoculum can lead to falsely elevated MIC values, a phenomenon known as the "inoculum effect," especially for certain classes of antibiotics.[21]

  • Growth Medium: The composition of the culture medium can significantly impact the MIC.[21][22] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for most non-fastidious aerobic bacteria.

  • Incubation Conditions: Temperature, duration, and atmospheric conditions (e.g., CO2 levels) must be consistent.[21][23]

2.2. The Logic of Serial Dilution

Both broth microdilution and agar dilution methods rely on the principle of serial dilution to create a gradient of the antimicrobial agent.[12] This allows for the precise determination of the concentration at which bacterial growth is inhibited. Two-fold serial dilutions are most common, providing a logarithmic concentration scale.

2.3. The Imperative of Quality Control (QC)

A robust quality control system is the cornerstone of trustworthy MIC data. This involves the regular testing of reference strains with known and predictable MIC values.[24][25][26][27] These strains, often obtained from recognized culture collections like the American Type Culture Collection (ATCC), serve as a check on the entire experimental system. If the MIC for a QC strain falls outside the acceptable range, the results for the test compounds are considered invalid.[25]

Experimental Workflow: A Visual Overview

The following diagram illustrates the general workflow for MIC determination.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare BTZ Stock Solution D Perform Serial Dilutions (in plate or agar) A->D B Culture & Standardize Bacterial Inoculum E Inoculate with Standardized Bacterial Suspension B->E C Prepare Growth Medium C->D D->E F Incubate under Standardized Conditions E->F G Read & Record Results (Visual Inspection) F->G H Determine MIC G->H

Caption: General workflow for MIC determination.

Detailed Protocols

4.1. Protocol 1: Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid growth medium.[3][9][28] It is amenable to high-throughput screening and provides quantitative results.[14][28]

Materials:

  • Benzothiazinone compound

  • Appropriate solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates[14]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain(s) of interest

  • Quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[26][27]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile tubes and pipettes

Step-by-Step Procedure:

  • Preparation of BTZ Stock Solution:

    • Accurately weigh the BTZ compound and dissolve it in a minimal amount of a suitable solvent to create a high-concentration stock solution.

    • Rationale: A high-concentration stock minimizes the amount of solvent transferred to the assay, reducing potential solvent-induced toxicity.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[13]

    • Rationale: Standardization of the inoculum is critical for reproducibility. The final density ensures sufficient but not overwhelming bacterial growth.

  • Plate Setup and Serial Dilution:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • In a separate tube, prepare an intermediate dilution of the BTZ stock solution in CAMHB. Add 100 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

    • Rationale: This creates a logarithmic gradient of the compound, allowing for precise MIC determination.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not inoculate well 12.

    • This brings the final volume in each well to 100 µL and achieves the target inoculum density.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[23][28]

    • Rationale: These are the standard incubation conditions for most non-fastidious aerobic bacteria.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the BTZ compound that completely inhibits visible growth.[13][14]

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

4.2. Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing a large number of isolates against a few drugs.[4][5]

Materials:

  • Benzothiazinone compound

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strain(s) of interest and QC strains

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (optional but recommended)

Step-by-Step Procedure:

  • Preparation of BTZ-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of the BTZ compound in a suitable solvent.

    • For each concentration, add a specific volume of the diluted drug to molten and cooled (45-50°C) MHA. For example, add 1 mL of the drug solution to 9 mL of agar to achieve a 1:10 dilution.

    • Mix thoroughly but gently to avoid bubbles, and pour into sterile petri dishes.

    • Also prepare a drug-free control plate.

    • Rationale: This method incorporates the antimicrobial agent directly into the solid medium.

  • Preparation of Bacterial Inoculum:

    • Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with the standardized bacterial suspension. A multipoint inoculator can be used to test multiple strains simultaneously. The final inoculum on the agar surface should be approximately 10^4 CFU per spot.[4]

    • Rationale: A standardized inoculum is applied to the surface of the agar containing the antimicrobial agent.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35-37°C for 16-20 hours.[4]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the BTZ compound that completely inhibits visible growth on the agar surface. A faint haze or a single colony at the inoculation spot is disregarded.

Data Presentation and Interpretation

5.1. Summarizing Quantitative Data

ParameterBroth MicrodilutionAgar DilutionRationale
Final Inoculum ~5 x 10^5 CFU/mL~10^4 CFU/spotStandardized to ensure reproducibility.
Incubation Time 16-20 hours16-20 hoursAllows for sufficient bacterial growth in controls.
Incubation Temp. 35-37°C35-37°COptimal for most clinically relevant bacteria.
Endpoint No visible turbidityNo visible growthClear and unambiguous determination of inhibition.

5.2. Interpreting MIC Values

The raw MIC value is a measure of in vitro potency. However, its clinical relevance is determined by comparing it to established breakpoints.[10][19][21][29] Breakpoints are specific MIC values that categorize an organism as susceptible (S), intermediate (I), or resistant (R) to a particular drug.[16][21] These are established by regulatory bodies like CLSI and EUCAST based on clinical, microbiological, and pharmacokinetic data.[19][20][30]

  • Susceptible (S): The infection is likely to respond to standard dosages of the drug.[21]

  • Intermediate (I): The drug may be effective in body sites where it concentrates or when a higher dose can be used.[21]

  • Resistant (R): The drug is unlikely to be effective at achievable systemic concentrations.[21]

For novel compounds like benzothiazinones, breakpoints may not yet be established. In this context, MIC values are crucial for comparing the activity of different analogs and for providing the foundational data needed for future breakpoint determination.

Self-Validating Systems: Quality Control is Non-Negotiable

6.1. The Role of QC Strains

As previously mentioned, QC is essential. A set of well-characterized reference strains must be included with each batch of MIC tests.[24][25][26]

QC StrainRationale
S. aureus ATCC 29213 Gram-positive control.
E. coli ATCC 25922 Gram-negative control (Enterobacteriaceae).
P. aeruginosa ATCC 27853 Gram-negative control (non-Enterobacteriaceae).

6.2. Establishing and Using QC Ranges

CLSI and EUCAST publish acceptable QC ranges for reference strains against various antimicrobial agents.[31] Before reporting any MIC data for your BTZ compounds, you must demonstrate that the MIC values for your QC strains fall within these established ranges.

Logical Relationship of QC in MIC Determination

QC_Logic A Perform MIC Assay for BTZ and QC Strains B Are QC Strain MICs within acceptable range? A->B C Accept and Report BTZ MIC Results B->C Yes D Reject BTZ MIC Results. Troubleshoot Assay. B->D No

Caption: Quality control decision logic.

Challenges and Field-Proven Insights

  • Compound Solubility: Benzothiazinones can be hydrophobic. Ensure complete dissolution in the stock solvent and watch for precipitation upon dilution in aqueous media.

  • Atypical Growth: Some bacteria may exhibit trailing endpoints (reduced but not absent growth over a range of concentrations). Adhere strictly to the "complete inhibition of visible growth" endpoint.

  • Novelty of the Compound: As BTZs are a newer class, established QC ranges for these specific compounds may not exist. In such cases, meticulous adherence to the standardized protocol and consistent performance of standard QC strains are even more critical.[15][22][32][33]

References

  • Broth microdilution. Grokipedia.
  • Broth Dilution Method for MIC Determination. Microbe Online. 2013-11-15.
  • Wiegand I, Hilpert K, Hancock RE. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nat Protoc. 2008;3(2):163-75. doi: 10.1038/nprot.2007.521. PubMed.
  • Agar dilution. Wikipedia.
  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC - NIH.
  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. 2023-08-28.
  • Agar Dilution Susceptibility Testing. Taylor & Francis eBooks.
  • Broth microdilution. Wikipedia.
  • Broth Microdilution. MI - Microbiology.
  • Quality Control Strains (standard strains) and their Uses. Microbe Online. 2021-11-20.
  • Quality Control of Antimicrobial Susceptibility Testing.
  • Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Springer Nature Experiments.
  • Mechanism of action of benzothiazinone and inhibitors of DprE1. ResearchGate.
  • Challenges in Developing Drugs for Multi-Drug Resistant Organisms and How MIC Testing Can Help. Microbe Investigations. 2024-05-22.
  • Resources | Antimicrobial Susceptibility Testing, MIC. Sanford Guide.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Scilit. 2008-01-16.
  • Mechanism of benzothiazinone inactivation of DprE1. a Mechanism of... ResearchGate.
  • EUCAST. ESCMID.
  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. ASM Journals.
  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Dr.Oracle. 2025-07-31.
  • Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. NIH.
  • EUCAST: EUCAST - Home.
  • Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. PubMed. 2009-05-08.
  • Expert Rules. EUCAST.
  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals.
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx.
  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PMC - NIH.
  • What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. 2021-07-13.
  • Guidance Documents. EUCAST.
  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. 2025-08-09.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. 2011-10-18.
  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI.
  • Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. PMC.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Challenges of Antibacterial Discovery. PMC - NIH.
  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections.
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. 2018-03-26.
  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. 2024-07-30.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 2023-06-14.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration).
  • Antimicrobial Susceptibility Testing Challenges. myadlm.org. 2016-07-21.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.

Sources

Method

Application of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-ones in Tuberculosis Research: A Technical Guide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one and its derivatives, a potent cl...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one and its derivatives, a potent class of compounds in the fight against tuberculosis (TB). This guide details the mechanism of action, key derivatives, and protocols for their synthesis and evaluation as antitubercular agents.

Introduction: A New Paradigm in Anti-TB Drug Discovery

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents with new mechanisms of action. Benzothiazinones (BTZs) have emerged as a highly promising class of compounds, demonstrating remarkable potency against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1][2] The lead compounds from this class, such as BTZ043 and PBTZ169 (macozinone), are currently in clinical development, highlighting their potential to revolutionize TB therapy.[3][4][5]

At the core of their potent bactericidal activity lies a unique mechanism of action: the inhibition of a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall. This guide will delve into the scientific underpinnings of BTZs and provide practical protocols for their application in a research setting.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

BTZs act as mechanism-based inhibitors of the flavoenzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[1][6][7][8] DprE1 is a critical component of the decaprenylphosphoryl-D-arabinose (DPA) pathway, which is essential for the synthesis of arabinans. Arabinans, in turn, are vital components of arabinogalactan and lipoarabinomannan, two major polysaccharides of the mycobacterial cell wall.

The inhibitory process involves several key steps:

  • Prodrug Activation: BTZs are prodrugs that are activated within the mycobacterium. The nitro group at the 8-position of the benzothiazinone ring is reduced to a reactive nitroso derivative.[9][10]

  • Covalent Modification: The activated nitroso-BTZ then forms an irreversible covalent bond with a specific cysteine residue (Cys387) in the active site of DprE1.[9][11][12] This covalent modification occurs through the formation of a semimercaptal adduct.[5][9]

  • Inhibition of Arabinan Synthesis: The covalent modification of DprE1 completely blocks its enzymatic activity. This halts the production of DPA, the sole precursor for arabinan synthesis.[1][6][8]

  • Cell Lysis: The disruption of cell wall biosynthesis ultimately leads to cell lysis and bacterial death.[1][6][8]

This targeted inhibition of a key mycobacterial enzyme explains the high potency and specificity of BTZs.

Signaling Pathway Diagram

DprE1_Inhibition cluster_cell Mycobacterium tuberculosis BTZ Benzothiazinone (Prodrug) Activated_BTZ Activated BTZ (Nitroso derivative) BTZ->Activated_BTZ Reduction DprE1 DprE1 Enzyme (Active Site: Cys387) Activated_BTZ->DprE1 Covalent Bonding to Cys387 DprE1_BTZ Covalently Modified DprE1 (Inactive) DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPA Decaprenylphosphoryl-D-arabinose (DPA) DprE1_BTZ->DPA Inhibition DPR->DPA DprE1 catalysis Arabinan Arabinan Synthesis DPA->Arabinan Cell_Wall Mycobacterial Cell Wall Arabinan->Cell_Wall Lysis Cell Lysis Arabinan->Lysis Disruption

Caption: Mechanism of DprE1 inhibition by benzothiazinones.

Key Benzothiazinone Derivatives in Tuberculosis Research

While the 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one core is the foundational scaffold, extensive structure-activity relationship (SAR) studies have led to the development of highly potent derivatives.

CompoundKey Structural FeaturesIn Vitro Potency (MIC against M. tuberculosis H37Rv)Reference
BTZ043 8-nitro, 6-trifluoromethyl, spirocyclic piperidine moiety~1 ng/mL[1][2][8]
PBTZ169 (Macozinone) 8-nitro, 6-trifluoromethyl, piperazine moiety< 0.2 ng/mL[5][13][14]
Compound 8o Azaspirodithiolane group0.0001 µM[15]
Compound 8h 4-carbonyl piperazine with an isobutyl side chain0.008 µM[16]

MIC values can vary slightly depending on the specific assay conditions.

The SAR studies have revealed several critical features for potent antitubercular activity:

  • The 8-nitro group is crucial for the prodrug activation mechanism.[17]

  • The 6-trifluoromethyl group significantly contributes to the compound's potency.[15][17]

  • Modifications of the substituent at the 2-position , often a piperazine or piperidine ring, can modulate the compound's potency, solubility, and pharmacokinetic properties.[13][15][16]

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of benzothiazinone derivatives in a tuberculosis research setting.

General Synthesis of 2-Amino-Substituted Benzothiazinones

A robust and widely applicable synthetic route to 2-amino-substituted benzothiazinones involves the reaction of an activated benzoic acid with a thiourea derivative.[7]

Synthesis_Workflow Start Start: 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid Step1 Activation with Thionyl Chloride (SOCl₂) Start->Step1 Intermediate1 Acid Chloride Intermediate Step1->Intermediate1 Step2 Reaction with N,N-dialkyl thiourea derivative Intermediate1->Step2 Product 2-Amino-substituted Benzothiazinone Step2->Product

Caption: General synthesis workflow for benzothiazinones.

  • Acid Chloride Formation:

    • To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid in an appropriate solvent (e.g., toluene), add thionyl chloride (SOCl₂).

    • Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC or LC-MS).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Thiazinone Ring Formation:

    • Dissolve the crude acid chloride in a suitable solvent (e.g., toluene).

    • Add a solution of the desired N,N-dialkyl thiourea derivative to the reaction mixture.

    • Heat the mixture under reflux until the reaction is complete.

    • After cooling, the product can be isolated by filtration or extraction, followed by purification using column chromatography.

Note: The synthesis of the N,N-dialkyl thiourea intermediates can be achieved by reacting a secondary amine with benzoyl isothiocyanate, followed by hydrolysis.[7]

In Vitro Evaluation of Antitubercular Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of BTZ derivatives against M. tuberculosis.

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis (e.g., H37Rv) in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

    • Adjust the bacterial suspension to a specific turbidity (e.g., McFarland standard 0.5) to obtain a standardized inoculum.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the BTZ derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing culture medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Seal the plates and incubate at 37°C for a specified period (typically 7-14 days).

  • MIC Determination:

    • After incubation, assess bacterial growth visually or by using a growth indicator such as resazurin.

    • The MIC is the lowest concentration of the compound that shows no visible growth or color change of the indicator.

It is essential to evaluate the toxicity of the compounds against mammalian cells to determine their selectivity index.

  • Cell Culture:

    • Culture the mammalian cells in an appropriate medium (e.g., DMEM with 10% FBS) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the BTZ derivative in the cell culture medium.

    • Replace the medium in the cell-containing wells with the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plates at 37°C in a humidified CO₂ incubator for a specified period (e.g., 48-72 hours).

  • Viability Assessment:

    • Assess cell viability using a suitable assay, such as the MTT or MTS assay, which measures mitochondrial activity.

    • The IC₅₀ (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

DprE1 Enzyme Inhibition Assay

To confirm that the antitubercular activity of a BTZ derivative is due to the inhibition of DprE1, a direct enzyme inhibition assay can be performed.

  • Expression and Purification of Recombinant DprE1:

    • Express recombinant DprE1 from M. tuberculosis or M. smegmatis in a suitable expression system (e.g., E. coli).

    • Purify the recombinant protein using standard chromatographic techniques.

  • Enzyme Assay:

    • The activity of DprE1 can be measured by monitoring the oxidation of its substrate, decaprenylphosphoryl-β-D-ribose (DPR). This can be coupled to the reduction of a chromogenic or fluorogenic substrate.

    • Pre-incubate the purified DprE1 enzyme with various concentrations of the BTZ inhibitor.

    • Initiate the enzymatic reaction by adding the substrate (DPR) and any necessary cofactors.

    • Monitor the reaction progress over time using a spectrophotometer or fluorometer.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction at each inhibitor concentration.

    • Determine the IC₅₀ value of the inhibitor against DprE1.

Conclusion and Future Perspectives

Benzothiazinones represent a significant advancement in the field of tuberculosis drug discovery. Their novel mechanism of action, potent bactericidal activity against resistant strains, and promising clinical data make them a cornerstone for the development of new anti-TB regimens. The protocols outlined in this guide provide a framework for the synthesis and evaluation of new BTZ derivatives with improved efficacy, safety, and pharmacokinetic profiles. Future research in this area will likely focus on overcoming challenges such as solubility and bioavailability, as well as exploring combination therapies to further enhance treatment efficacy and shorten the duration of TB therapy.[5][13][14][18]

References

  • Makarov, V., Manina, G., Mikusova, K., Möllmann, U., Ryabova, O., Saint-Joanis, B., ... & Cole, S. T. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804. [Link]

  • Neres, J., Trefzer, C., G... & Cole, S. T. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Science Translational Medicine, 4(150), 150ra121. [Link]

  • Trefzer, C., Škovierová, H., Buroni, S., Bobovská, A., Neres, J., ... & Mikusova, K. (2012). Benzothiazinones are suicide inhibitors of mycobacterial decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase DprE1. Journal of the American Chemical Society, 134(2), 912-915. [Link]

  • Trefzer, C., Rengifo-Gonzalez, M., Rieger, H., ... & Böttger, E. C. (2010). Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-β-D-ribose 2′-epimerase DprE1 of Mycobacterium tuberculosis. Journal of the American Chemical Society, 132(39), 13663-13665. [Link]

  • Lechartier, B., Hartkoorn, R. C., & Cole, S. T. (2015). Mode of action of clofazimine and combination therapy with benzothiazinones against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 59(8), 4457-4463. [Link]

  • Li, X., Liu, Y., Wang, F., ... & Zhang, T. (2013). Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. Bioorganic & medicinal chemistry letters, 23(17), 4823-4826. [Link]

  • Seidel, R. W., & Imming, P. (2023). Benzothiazinones in tuberculosis treatment APIs. ResearchGate. [Link]

  • Kumar, A., & Singh, V. (2022). Recent Advancements in Benzothiazinones (BTZ) Analogs as DprE1 Inhibitor for Potent Antitubercular Therapeutics. ResearchGate. [Link]

  • Neres, J., Hartkoorn, R. C., Chiarelli, L. R., ... & Cole, S. T. (2015). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences, 112(29), 8849-8854. [Link]

  • Al-Sha'er, M. A., Al-kafaween, M. A., & Saadeh, H. A. (2024). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. PLOS ONE, 19(11), e0294723. [Link]

  • Makarov, V., Manina, G., Mikusova, K., ... & Cole, S. T. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Institut Pasteur. [Link]

  • Chhotaray, C., Lhermie, G., Paroha, P., ... & Gicquel, B. (2017). Characterization of DprE1-mediated benzothiazinone resistance in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 61(11), e01158-17. [Link]

  • Wang, F., Liu, Y., Li, X., ... & Zhang, T. (2019). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules, 24(21), 3848. [Link]

  • Wang, F., Liu, Y., Li, X., ... & Zhang, T. (2020). Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. ACS omega, 5(10), 5133-5142. [Link]

  • Seidel, R. W., & Imming, P. (2023). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Bohrium. [Link]

  • Seidel, R. W., Richter, A., & Imming, P. (2023). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Chemical Communications, 59(27), 3943-3965. [Link]

  • Luo, Y., Wang, F., Liu, Y., ... & Zhang, T. (2015). Synthesis and antitubercular evaluation of 4-carbonyl piperazine substituted 1, 3-benzothiazin-4-one derivatives. Bioorganic & medicinal chemistry letters, 25(8), 1814-1817. [Link]

  • Klahn, P., Koliwer-Brandl, H., Gounden, P., ... & Imming, P. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ChemMedChem, 17(1), e202100494. [Link]

  • Wang, D., Li, J., Zhang, Y., ... & Xu, X. (2026). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4+ 2] Annulation. The Journal of organic chemistry. [Link]

  • Makarov, V., Manina, G., Mikusova, K., ... & Cole, S. T. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. PubMed. [Link]

  • Makarov, V., Lechartier, B., Zhang, M., ... & Cole, S. T. (2014). Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO molecular medicine, 6(3), 372-383. [Link]

Sources

Application

Application Notes and Protocols for the Use of 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one as a Putative Protease Inhibitor

Introduction: Unveiling the Potential of a Rhodanine Analog The landscape of protease inhibitor discovery is continually evolving, with a persistent demand for novel scaffolds that offer both potency and selectivity. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Rhodanine Analog

The landscape of protease inhibitor discovery is continually evolving, with a persistent demand for novel scaffolds that offer both potency and selectivity. The 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one scaffold, a heterocyclic compound incorporating a rhodanine-like moiety, represents a compelling yet underexplored area of research. While direct studies on the protease inhibitory activity of this specific molecule are limited, its structural similarity to known classes of inhibitors, such as 2-substituted 4H-3,1-benzothiazin-4-ones and rhodanine derivatives, provides a strong rationale for its investigation as a protease inhibitor.[1][2][3]

This guide provides a comprehensive overview of the scientific premise, potential mechanisms of action, and detailed experimental protocols for evaluating 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one as an inhibitor of clinically relevant proteases. Drawing from established methodologies and data on analogous compounds, we present a roadmap for researchers, scientists, and drug development professionals to explore the therapeutic potential of this scaffold.

Chemical Properties and Synthesis

Structure:

Figure 1: Chemical Structure

IUPAC Name: 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one Molecular Formula: C₈H₅NOS₂ Molecular Weight: 195.26 g/mol

The synthesis of the 4H-1,3-benzothiazin-4-one core can be achieved through various synthetic routes, often starting from anthranilic acid or its derivatives.[4][5] A recently developed efficient method involves a PPh₃-promoted desulfurative [4 + 2] annulation between benzo[c][1][6]dithiol-3-ones and isothiocyanates, offering mild reaction conditions and high yields.[7]

Proposed Mechanism of Action: A Tale of Two Rings

The inhibitory potential of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is predicated on the reactivity of its heterocyclic core. Drawing parallels with structurally related 4H-3,1-benzoxazin-4-ones and rhodanine derivatives, a covalent mechanism of inhibition is the most probable.[1][6] This can be conceptualized through two potential, non-mutually exclusive pathways:

1. Acylation of Serine Proteases:

Analogous to 4H-3,1-benzoxazin-4-ones, the benzothiazinone ring can act as an acylating agent for the active site serine residue of serine proteases.[1] The nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the benzothiazinone ring leads to ring-opening and the formation of a stable acyl-enzyme intermediate, thereby inactivating the enzyme.

Serine_Protease_Inhibition Proposed Acylation of a Serine Protease Serine_Protease_Active_Site Serine Protease (Active Site Ser-OH) Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate (Inactive) Serine_Protease_Active_Site->Acyl_Enzyme_Intermediate Acylation Benzothiazinone 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one Benzothiazinone->Acyl_Enzyme_Intermediate Ring Opening

Figure 2: Acylation Mechanism

2. Michael Addition by Cysteine Proteases:

The rhodanine-like thioxo-thiazolidinone substructure is a known Michael acceptor.[8] The electron-withdrawing nature of the adjacent carbonyl and thione groups can render the exocyclic double bond (if present in a derivative) or the endocyclic carbons susceptible to nucleophilic attack by the thiolate group of the active site cysteine in cysteine proteases. This Michael addition reaction would result in the formation of a stable covalent adduct, leading to irreversible inhibition.

Cysteine_Protease_Inhibition Proposed Michael Addition by a Cysteine Protease Cysteine_Protease_Active_Site Cysteine Protease (Active Site Cys-SH) Covalent_Adduct Covalent Adduct (Inactive) Cysteine_Protease_Active_Site->Covalent_Adduct Michael Addition Benzothiazinone 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one (as Michael Acceptor) Benzothiazinone->Covalent_Adduct

Figure 3: Michael Addition Mechanism

Target Proteases and Rationale

Based on studies of closely related 2-substituted 4H-3,1-benzothiazin-4-ones, the primary targets for initial screening of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one should include:

  • Human Leukocyte Elastase (HLE): A serine protease implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[1]

  • Human Cathepsin L: A cysteine protease involved in various physiological and pathological processes, including cancer metastasis and viral entry.[1]

Experimental Protocols

Protocol 1: In Vitro Protease Inhibition Assay - Human Leukocyte Elastase (HLE)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one against HLE using a chromogenic substrate.

Materials:

  • Human Leukocyte Elastase (HLE), active enzyme (e.g., from a commercial supplier)

  • HLE substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

  • 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one (test compound)

  • Sivelestat (positive control inhibitor)

  • DMSO (for compound dilution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Reconstitute HLE in assay buffer to a stock concentration of 1 U/mL.

    • Prepare a 10 mM stock solution of the HLE substrate in DMSO.

    • Prepare a 10 mM stock solution of the test compound and positive control in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of serially diluted test compound or positive control to the appropriate wells. For the enzyme control well, add 2 µL of DMSO.

    • Add 178 µL of assay buffer to all wells.

    • Add 10 µL of diluted HLE (to achieve a final concentration of ~25 mU/mL) to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 10 µL of the HLE substrate (final concentration 0.5 mM) to all wells to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Protease Inhibition Assay - Human Cathepsin L

This protocol outlines a fluorometric assay to determine the IC₅₀ of the test compound against human Cathepsin L.

Materials:

  • Recombinant Human Cathepsin L, active enzyme

  • Cathepsin L substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-FR-AMC)

  • Cathepsin L Assay Buffer: 50 mM MES, pH 6.0, containing 5 mM DTT and 1 mM EDTA

  • 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one (test compound)

  • E-64 (positive control inhibitor)

  • DMSO (for compound dilution)

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Activate Cathepsin L in assay buffer at 37°C for 15 minutes.

    • Prepare a 10 mM stock solution of Z-FR-AMC in DMSO.

    • Prepare a 10 mM stock solution of the test compound and positive control in DMSO.

  • Assay Setup:

    • In a black 96-well plate, add 2 µL of serially diluted test compound or positive control. Add 2 µL of DMSO for the enzyme control.

    • Add 88 µL of assay buffer to all wells.

    • Add 10 µL of activated Cathepsin L (to achieve a final concentration of ~1 nM) to all wells except the blank.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Initiate Reaction:

    • Add 10 µL of Z-FR-AMC (final concentration 10 µM) to all wells.

  • Data Acquisition:

    • Measure the fluorescence intensity (Ex/Em = 360/460 nm) every 2 minutes for 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate from the linear phase of the fluorescence vs. time plot.

    • Determine the % inhibition and IC₅₀ value as described in Protocol 1.

Protocol 3: Cytotoxicity Assay - Lactate Dehydrogenase (LDH) Release

This assay is crucial to assess the cytotoxicity of the test compound and to distinguish between true enzyme inhibition and cell death-induced artifacts.

Materials:

  • Human cell line (e.g., A549 lung carcinoma cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one (test compound)

  • Triton X-100 (for maximum LDH release control)

  • Commercially available LDH cytotoxicity assay kit

  • 96-well cell culture plate

  • Microplate reader for absorbance measurement

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for a period relevant to the intended application (e.g., 24-48 hours).

    • Include wells for:

      • Untreated cells (spontaneous LDH release)

      • Cells treated with vehicle (DMSO)

      • Cells treated with Triton X-100 (1% final concentration) 45 minutes before the end of the incubation (maximum LDH release)

      • Medium only (background)

  • LDH Measurement:

    • Following the incubation period, carefully collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant according to the manufacturer's protocol of the LDH cytotoxicity assay kit.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100

    • Determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.

Data Interpretation and Considerations

Parameter Description Interpretation
IC₅₀ The concentration of the inhibitor that reduces the enzyme activity by 50%.A lower IC₅₀ value indicates a more potent inhibitor.
CC₅₀ The concentration of the compound that causes 50% cell death.A higher CC₅₀ value indicates lower cytotoxicity.
Selectivity Index (SI) The ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀).A higher SI value is desirable, indicating that the compound is inhibitory at concentrations well below those that cause cytotoxicity.

Table 1: Key Parameters for Inhibitor Evaluation

Addressing Pan-Assay Interference Compounds (PAINS)

The rhodanine scaffold is a known "pan-assay interference compound" (PAINS), which can lead to false-positive results in high-throughput screening.[9] It is imperative to perform control experiments to validate any observed inhibitory activity.

Recommended Control Experiments:

  • Detergent Sensitivity: Perform the inhibition assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors should maintain their activity, while aggregate-based inhibitors will be disrupted.

  • Time-Dependence of Inhibition: Pre-incubate the enzyme with the inhibitor for varying durations before adding the substrate. Covalent inhibitors will often show an increase in inhibition with longer pre-incubation times.

  • Irreversibility Check: After pre-incubating the enzyme with the inhibitor, dilute the mixture significantly to reduce the concentration of the free inhibitor. If the inhibition is irreversible (covalent), the enzyme activity will not be restored upon dilution.

  • Orthogonal Assays: Confirm the inhibitory activity using a different assay format, for example, a mass spectrometry-based assay that directly measures substrate cleavage.

PAINS_Validation_Workflow Workflow for Validating Hits with PAINS Scaffolds Initial_Hit Initial Hit from Primary Screen Detergent_Assay Assay with Detergent Initial_Hit->Detergent_Assay Time_Dependence Time-Dependent Inhibition Assay Detergent_Assay->Time_Dependence Activity Maintained False_Positive Potential False Positive Detergent_Assay->False_Positive Activity Lost Dilution_Experiment Irreversibility by Dilution Time_Dependence->Dilution_Experiment Time-Dependent Inhibition Observed Orthogonal_Assay Orthogonal Assay Confirmation Dilution_Experiment->Orthogonal_Assay Irreversible Inhibition Confirmed Validated_Hit Validated Hit Orthogonal_Assay->Validated_Hit Activity Confirmed Orthogonal_Assay->False_Positive Activity Not Confirmed

Figure 4: PAINS Validation Workflow

Conclusion

The 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one scaffold presents a promising starting point for the development of novel protease inhibitors. By leveraging the knowledge gained from related compound classes and employing rigorous experimental protocols that account for potential assay artifacts, researchers can effectively evaluate its therapeutic potential. The methodologies outlined in this guide provide a robust framework for characterizing the inhibitory activity, mechanism of action, and cellular effects of this intriguing molecule, paving the way for its potential translation into future drug discovery programs.

References

  • Häcker, H.-G., et al. (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 14(1), 378-402. [Link]

  • Natchus, M. G., et al. (2000). Design and synthesis of 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Journal of Medicinal Chemistry, 43(25), 4948-4961. [Link]

  • Tomasić, T., & Mašič, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry, 16(13), 1596-1629. [Link]

  • Kumar, D., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(2), 236-271. [Link]

  • BPS Bioscience. (n.d.). Cathepsin L Inhibitor Screening Assay Kit. [Link]

  • Zhou, J., et al. (2016). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. The Journal of Organic Chemistry, 81(3), 1281-1287. [Link]

  • Gütschow, M., & Neumann, U. (1998). 4H-3,1-Benzothiazin-4-ones: a new class of human leukocyte elastase inhibitors. 1. Synthesis and in vitro activity of 2-amino-substituted derivatives. Journal of Medicinal Chemistry, 41(2), 1729-1740. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]

  • Yang, G., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][8]Thiazin-4-One Derivatives. Molecules, 29(9), 2145. [Link]

  • Singh, P., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 23(21), 13418. [Link]

  • Tomasić, T., & Mašič, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current medicinal chemistry, 16(13), 1596–1629. [Link]

  • Petzer, J. P., & Petzer, A. (2022). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. Bioorganic & medicinal chemistry letters, 75, 129038. [Link]

  • de Souza, M. V. N., & Nogueira, T. C. M. (2019). 4H-1,3-Benzothiazin-4-one a Promising Class Against MDR/XDR-TB. Current topics in medicinal chemistry, 19(8), 567–578. [Link]

  • Kumar, D., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical biology & drug design, 101(2), 236-271. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587. [Link]

  • Wikipedia. (2023, December 14). Pan-assay interference compounds. [Link]

  • Kurbanova, M. M. (2013). Synthesis of {2-Oxo(thioxo)-3,4-dihydro-2H-1,3-benzoxazin-4-yl}(thio)ureas and Their Derivatives. Russian Journal of Organic Chemistry, 49(6), 940-942. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 23(3), 526. [Link]

  • Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 345–352. [Link]

  • Li, Y., et al. (1994). Reengineering the Specificity of a Serine Active-Site Enzyme. Two Active-Site Mutations Convert a Hydrolase to a Transferase. The Journal of biological chemistry, 269(1), 430–434. [Link]

  • Edwards, P. D., et al. (1996). Non-peptidic inhibitors of human leukocyte elastase. 1. The design and synthesis of pyridone-containing inhibitors. Journal of medicinal chemistry, 39(5), 1112–1124. [Link]

  • Swain, B., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. International journal of molecular sciences, 23(21), 13418. [Link]

  • Szymańska, E., et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 29(22), 5092. [Link]

  • Matos, M. J. (2024). Enzyme inhibition assay: Significance and symbolism. JOJ scin. [Link]

  • Baell, J. B., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]

  • Kulathila, R., et al. (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in molecular biology (Clifton, N.J.), 851, 139–152. [Link]

  • Di Cera, E. (2009). The expanding diversity of serine hydrolases. IUBMB life, 61(3), 234–239. [Link]

  • Wójcik-Pszczoła, K., et al. (2020). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Molecules, 25(23), 5769. [Link]

  • Johnson, C. H., et al. (2024). Shifting Mycobacterial Serine Hydrolase Activity Visualized Using Multi-Layer In-Gel Activity Assays. International Journal of Molecular Sciences, 25(14), 7706. [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Preclinical Evaluation of Benzothiazinones as Antitubercular Agents

This document provides a detailed framework for researchers, scientists, and drug development professionals engaged in the experimental evaluation of benzothiazinones (BTZs), a potent class of inhibitors targeting Mycoba...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed framework for researchers, scientists, and drug development professionals engaged in the experimental evaluation of benzothiazinones (BTZs), a potent class of inhibitors targeting Mycobacterium tuberculosis (M.tb). The protocols herein are designed to ensure scientific rigor, reproducibility, and a logical progression from initial in vitro screening to in vivo efficacy assessment.

Introduction: The Imperative for Novel Antitubercular Agents

Tuberculosis (TB), caused by M.tb, remains a leading cause of death from a single infectious agent worldwide.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current therapeutic regimens, creating an urgent need for new drugs with novel mechanisms of action.[2] Benzothiazinones (BTZs) have emerged as a highly promising class of drug candidates, exhibiting potent bactericidal activity against both drug-susceptible and resistant strains of M.tb at nanomolar concentrations.[3][4][5] The most advanced compounds, such as BTZ043 and PBTZ169 (Macozinone), have progressed into clinical trials.[1][6][7]

This guide provides a comprehensive experimental workflow to characterize the antitubercular properties of novel BTZ analogs, focusing on their mechanism of action, in vitro potency, cellular selectivity, and in vivo efficacy.

The Molecular Mechanism of Benzothiazinones

A foundational understanding of the drug's mechanism is critical for designing relevant assays and interpreting results. BTZs are not direct-acting inhibitors but rather prodrugs that require intracellular activation.[8]

Their primary target is the essential flavoenzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[3][9] DprE1 is a crucial component of the decaprenylphosphoryl-β-D-ribose (DPR) epimerization pathway, which produces decaprenylphosphoryl-D-arabinose (DPA). DPA is the sole arabinose donor for the biosynthesis of arabinogalactan and lipoarabinomannan, two essential components of the unique mycobacterial cell wall.[2][3][10]

The inhibitory process involves:

  • Enzymatic Reduction: The nitro group of the BTZ molecule is reduced by the flavin cofactor within the DprE1 active site, transforming the prodrug into a reactive nitroso species.[8][11]

  • Covalent Adduct Formation: This highly electrophilic intermediate then forms a covalent bond with a key cysteine residue (Cys387 in M.tb H37Rv) in the DprE1 active site.[8][10][12]

  • Irreversible Inhibition: The formation of this covalent adduct results in the irreversible inactivation of the enzyme, halting arabinan synthesis and leading to rapid cell lysis and bacterial death.[3][8][11]

This mechanism-based, covalent inhibition explains the extraordinary potency of BTZs.[8][11]

DprE1_Inhibition cluster_pathway Arabinan Biosynthesis Pathway cluster_inhibition BTZ Mechanism of Action DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Keto-intermediate (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis (Cell Wall) DPA->Arabinan BTZ_prodrug Benzothiazinone (Prodrug) Nitroso Reactive Nitroso Intermediate BTZ_prodrug->Nitroso Reduction by DprE1 Inactive_complex Covalently-Inactivated DprE1 Nitroso->Inactive_complex Covalent bond with Cys387 DprE1 DprE1 Enzyme (with Cys387) DprE1->Inactive_complex Inactive_complex->Arabinan INHIBITION

Caption: Mechanism of DprE1 inhibition by benzothiazinones.

Experimental Design: A Stepwise Evaluation Cascade

A robust evaluation of BTZ candidates follows a logical progression from broad in vitro activity to specific in vivo efficacy. This ensures that only the most promising compounds, those with high potency and low toxicity, advance to more complex and resource-intensive animal studies.

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy mic 1. MIC Determination (M.tb H37Rv, MDR/XDR strains) bactericidal 2. Bactericidal Activity (Time-Kill Assay, MBC) mic->bactericidal cytotoxicity 3. Cytotoxicity Assay (e.g., Vero, HepG2 cells) bactericidal->cytotoxicity si 4. Selectivity Index (SI) Calculation (IC₅₀ / MIC) cytotoxicity->si model 5. Mouse Model of Chronic TB (Low-Dose Aerosol Infection) si->model Promising Candidate treatment 6. Drug Administration (e.g., Oral Gavage) model->treatment efficacy 7. Efficacy Assessment (CFU count in Lungs/Spleen) treatment->efficacy

Caption: Overall experimental workflow for BTZ evaluation.

Protocol: In Vitro Potency Assessment

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a sensitive, reliable, and high-throughput method for determining the MIC of compounds against M.tb.[13][14] The assay relies on the reduction of the blue indicator dye resazurin (Alamar Blue) to the pink resorufin by metabolically active cells.

Protocol: Microplate Alamar Blue Assay (MABA)

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) ADC (Albumin-Dextrose-Catalase).

  • Test Benzothiazinone compound, dissolved in Dimethyl Sulfoxide (DMSO).

  • Positive Control: Rifampicin or Isoniazid.

  • Sterile 96-well flat-bottom microplates.

  • Resazurin sodium salt powder or a commercially available Alamar Blue solution.

  • Class II Biosafety Cabinet and appropriate BSL-3 laboratory facilities.

Procedure:

  • Inoculum Preparation: Culture M.tb H37Rv in 7H9 broth until it reaches the mid-log phase of growth (OD₆₀₀ of 0.5-0.8). Adjust the culture with fresh 7H9 broth to match a 0.5 McFarland standard, then dilute 1:50 to achieve a final inoculum concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Compound Plating:

    • Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (e.g., at 200x the highest desired final concentration) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing across the plate. Discard 100 µL from the last well. This creates a concentration gradient.

    • Prepare separate rows for the positive control drug and a negative control (DMSO vehicle only).

  • Inoculation: Add 100 µL of the prepared M.tb inoculum to each well, bringing the final volume to 200 µL. This dilutes the drug concentrations to their final testing values. Include a "bacteria-only" control (no drug) and a "media-only" control (no bacteria).

  • Incubation: Seal the plate with a breathable seal or place it in a secondary container (e.g., a zip-lock bag) to prevent evaporation. Incubate at 37°C for 5-7 days.

  • Assay Development:

    • Prepare a fresh solution of Alamar Blue (e.g., 0.02% w/v in sterile water).

    • Add 30 µL of Alamar Blue solution to each well.

    • Re-incubate the plate at 37°C for an additional 12-24 hours.

  • Reading Results: The MIC is defined as the lowest drug concentration that prevents a color change from blue (inhibition) to pink (growth).

Rationale: The use of a standardized inoculum and established quality control strains ensures comparability across experiments. The CLSI provides guidelines for mycobacterial susceptibility testing which serve as an authoritative reference for these methodologies.[15][16][17]

Protocol: In Vitro Selectivity (Cytotoxicity) Assessment

A promising antitubercular agent must be potent against the pathogen but minimally toxic to host cells. This selectivity is crucial for a favorable therapeutic window. Cytotoxicity is often assessed using assays that measure cell viability, such as the MTT or LDH release assays, on a representative mammalian cell line (e.g., Vero monkey kidney cells or HepG2 human liver cells).[18][19][20]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Vero cells (ATCC CCL-81) or HepG2 cells (ATCC HB-8065).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Benzothiazinone compound, dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom plates.

  • CO₂ incubator (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the BTZ compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "cells-only" control (no compound) and a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Reading Results: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Analysis and Presentation

The results from the MIC and cytotoxicity assays should be clearly tabulated to facilitate comparison and calculate the Selectivity Index (SI), a critical parameter in early-stage drug discovery.[3]

SI = IC₅₀ / MIC

where IC₅₀ is the concentration of the compound that inhibits 50% of mammalian cell growth. A higher SI value indicates greater selectivity for the pathogen.

Table 1: Sample In Vitro Activity Profile of a Novel Benzothiazinone (BTZ-X)

Compound MIC against M.tb H37Rv (µg/mL) IC₅₀ on Vero Cells (µg/mL) Selectivity Index (SI)
BTZ-X 0.001 >10 >10,000
BTZ043 (Control) 0.0005 >10 >20,000

| Isoniazid (Control) | 0.05 | >100 | >2,000 |

Protocol: In Vivo Efficacy Assessment

Compounds with excellent in vitro potency and selectivity must be validated in an animal model of infection. The BALB/c mouse model using a low-dose aerosol infection is a well-established and predictive model for chronic human tuberculosis.[21][22][23]

Protocol: Murine Model of Chronic Tuberculosis

Materials:

  • Specific-pathogen-free female BALB/c mice (6-8 weeks old).

  • Mycobacterium tuberculosis H37Rv.

  • Aerosol inhalation exposure system (e.g., Glas-Col).

  • Appropriate ABSL-3 animal facilities.

  • Test BTZ compound formulated for oral gavage (e.g., in 0.5% carboxymethylcellulose).

  • Standard TB drugs for control groups (e.g., isoniazid, rifampin).

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M.tb H37Rv, calibrated to deliver approximately 50-100 bacilli to the lungs of each mouse.[21] Confirm the implantation dose by sacrificing a small cohort of mice 24 hours post-infection and enumerating CFU in lung homogenates.

  • Establishment of Chronic Infection: Allow the infection to establish for 3-4 weeks. At this stage, a stable bacterial load is present in the lungs and has disseminated to the spleen, mimicking chronic human disease.

  • Treatment: Randomize mice into treatment groups (n=5-10 per group):

    • Vehicle Control (e.g., 0.5% CMC).

    • Test BTZ compound (e.g., 25, 50, 100 mg/kg), administered daily by oral gavage.

    • Positive Control (e.g., Isoniazid at 25 mg/kg).

  • Treatment Duration: Treat the mice for 4 weeks, 5 days per week. Monitor animal weight and general health throughout the study.[24]

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleen.

  • CFU Enumeration: Homogenize the organs in sterile saline with 0.05% Tween 80. Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates supplemented with OADC. Incubate plates at 37°C for 3-4 weeks and count the colonies to determine the bacterial load (CFU) per organ.

  • Data Analysis: Convert CFU counts to log₁₀ values. Compare the log₁₀ CFU in treated groups to the vehicle control group. A statistically significant reduction in bacterial burden indicates drug efficacy.

Understanding and Investigating Resistance

While BTZs are active against many resistant strains, resistance can be developed. The primary mechanism is mutations in the target gene, dprE1, specifically at the Cys387 codon, which prevents the covalent binding of the activated drug.[12][25][26] A secondary mechanism involving the upregulation of the MmpS5/L5 drug efflux pump via mutations in its regulator, rv0678, has also been identified, conferring low-level resistance.[1] Understanding these pathways is crucial for predicting and overcoming potential clinical resistance.

Conclusion

The experimental framework detailed in this guide provides a robust pathway for the preclinical evaluation of novel benzothiazinone candidates. By systematically assessing in vitro potency against drug-sensitive and resistant strains, evaluating selectivity through cytotoxicity assays, and confirming efficacy in a validated in vivo model, researchers can confidently identify compounds with the greatest potential to become next-generation antitubercular drugs. Adherence to standardized protocols and a thorough understanding of the compound's mechanism of action are paramount to the success of these endeavors.

References

  • Trefzer, C., et al. (2010). Benzothiazinones: Prodrugs That Covalently Modify the Decaprenylphosphoryl-β-d-ribose 2′-Epimerase DprE1 of Mycobacterium tuberculosis. Journal of the American Chemical Society. [Link]

  • Makarov, V., et al. (2009). Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Science. [Link]

  • Guzman, J. D., et al. (2016). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Dharmadhikari, A. S., et al. (2014). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy. [Link]

  • Kretschmer, D., & Gekeler, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]

  • Marvin, J., et al. (2018). Mechanistic Modeling of Mycobacterium tuberculosis Infection in Murine Models for Drug and Vaccine Efficacy Studies. ASM Journals. [Link]

  • Manina, G., et al. (2011). Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis. PLoS One. [Link]

  • Lechartier, B., et al. (2012). In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Lechartier, B., & Cole, S. T. (2015). Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • de Jager, V. R., et al. (2020). First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Institut Pasteur. [Link]

  • Al-Sha'er, M. A., et al. (2021). Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. PLOS One. [Link]

  • Lenaerts, A. J., et al. (2005). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • CLSI. (2020). Testing Method for Mycobacterium Tuberculosis Complex (MTBC). Clinical and Laboratory Standards Institute. [Link]

  • Neres, J., et al. (2012). Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PNAS. [Link]

  • Martin, A. R., et al. (2022). Mutations in rv0678 Confer Low-Level Resistance to Benzothiazinone DprE1 Inhibitors in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Nikonenko, B. V., et al. (2004). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Andreu, N., et al. (2013). Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using an improved firefly luciferase. Journal of Antimicrobial Chemotherapy. [Link]

  • Trefzer, C., et al. (2011). Benzothiazinones Are Suicide Inhibitors of Mycobacterial Decaprenylphosphoryl-β-d-ribofuranose 2′-Oxidase DprE1. Journal of the American Chemical Society. [Link]

  • Shi, W., et al. (2023). Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Chemistry & Biodiversity. [Link]

  • CLSI. (2018). M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. Clinical and Laboratory Standards Institute. [Link]

  • Rao, S. P. S., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • KU Leuven Lirias. (2016). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. KU Leuven. [Link]

  • Saade, E., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology. [Link]

  • ResearchGate. (2016). (PDF) Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. ResearchGate. [Link]

  • CLSI. (2023). M24S | Performance Standards for Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. Clinical and Laboratory Standards Institute. [Link]

  • Woods, G. L., et al. (2011). Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes. Clinical and Laboratory Standards Institute. [Link]

  • Mayo Clinic Laboratories. Susceptibility, Mycobacterium tuberculosis Complex, Second Line, Varies. [Link]

  • Kumar, P., et al. (2017). In silico and in vitro screening of FDA-approved drugs for potential repurposing against tuberculosis. bioRxiv. [Link]

  • Al-Shabib, N. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Molecules. [Link]

  • ResearchGate. (2021). (PDF) In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. ResearchGate. [Link]

  • Zheng, J., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology. [Link]

  • JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. Frequently Ask...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one?

There are several established methods for the synthesis of this scaffold. The choice of route often depends on the availability of starting materials, desired scale, and tolerance to specific reagents. Key approaches include:

  • Phosphine-Promoted Desulfurative Annulation: A highly efficient method involves the reaction of benzo[c][1][2]dithiol-3-ones with isothiocyanates promoted by triphenylphosphine (PPh3). This method is noted for its mild reaction conditions, operational simplicity, and often excellent yields.[1][3]

  • From 2-Mercaptobenzoic Acid Derivatives: 2-Mercaptobenzoic acid and its derivatives are common starting materials. Cyclocondensation with reagents like thiourea or isothiocyanates can yield the desired product.

  • From Anthranilic Acid: Anthranilic acid can be converted to a dithiocarbamate intermediate by reacting with carbon disulfide and an alkyl halide. Subsequent cyclocondensation, often with acetic anhydride, yields the benzothiazinone core.[4]

  • From Thiourea Derivatives: A one-step synthesis starting from thiourea derivatives has been established, offering a streamlined approach to the benzothiazinone ring system.[5][6]

Q2: I am struggling with low yields. What are the primary factors I should investigate?

Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended. Consider the following:

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 2-mercaptobenzoic acid or its derivatives. Impurities can lead to unwanted side reactions.

  • Reaction Conditions: The reaction conditions are critical. Factors to optimize include:

    • Solvent: The choice of solvent can significantly impact reaction rates and solubility of intermediates.

    • Temperature: Some reactions require heating (reflux) to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side product formation.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Choice of Base or Catalyst: In many synthetic routes, a base or a catalyst is crucial for promoting the reaction. The strength and stoichiometry of the base can be critical. For instance, in the cyclization of 2-mercaptobenzamides with propiolate derivatives, potassium phosphate (K3PO4) is used.[2]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of thiol groups and other sensitive functionalities.

Troubleshooting Guide

Problem 1: The reaction is not proceeding to completion, and I observe a significant amount of starting material.

  • Plausible Cause: Insufficient activation of the starting material or non-optimal reaction conditions.

  • Suggested Solution:

    • Increase Reaction Temperature: If the reaction is being run at room temperature, consider gently heating it. For reactions involving cyclization, refluxing in a suitable solvent is often necessary.

    • Optimize Catalyst/Reagent Stoichiometry: If using a catalyst or a promoting reagent like PPh3, ensure the correct stoichiometric amount is used. In some cases, a slight excess may be beneficial.

    • Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.

Problem 2: I am observing the formation of multiple byproducts, complicating purification.

  • Plausible Cause: The reaction conditions may be too harsh, leading to side reactions or decomposition of the product. Alternatively, reactive intermediates may be undergoing undesired transformations.

  • Suggested Solution:

    • Lower the Reaction Temperature: High temperatures can often lead to the formation of byproducts. Try running the reaction at a lower temperature for a longer duration.

    • Control the Rate of Reagent Addition: Slow, dropwise addition of a reactive reagent can help to control the reaction and minimize the formation of byproducts.

    • Investigate Alternative Synthetic Routes: Some synthetic pathways are inherently "cleaner" than others. For example, the PPh3-promoted desulfurative annulation is reported to have excellent yields and operational simplicity, which may translate to fewer byproducts.[1][3]

Problem 3: I am concerned about the use of toxic reagents like carbon disulfide and methyl iodide in my synthesis.

  • Plausible Cause: Traditional synthetic routes, such as those starting from anthranilic acid to form a dithiocarbamate intermediate, often employ these hazardous reagents.[6]

  • Suggested Solution:

    • Explore "greener" synthetic alternatives. The development of new synthetic pathways often aims to avoid toxic reagents. The one-step synthesis from thiourea derivatives is presented as an alternative that avoids some of these hazardous materials.[5][6] Researching recent literature for milder and safer protocols is highly recommended.

Problem 4: I am attempting a subsequent alkylation of the 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one and obtaining a mixture of regioisomers.

  • Plausible Cause: The 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one molecule has multiple potential sites for alkylation, including the nitrogen atom and the exocyclic sulfur atom.

  • Suggested Solution:

    • The regioselectivity of the alkylation can be influenced by the reaction conditions, particularly the choice of base. It has been reported that S-alkylation at the exocyclic sulfur atom can be favored by using triethylamine as the base.[7] Careful selection of the base and solvent system is crucial for controlling the regioselectivity of such reactions.

Experimental Protocols

Protocol 1: PPh3-Promoted Desulfurative [4 + 2] Annulation

This protocol is based on the highly efficient synthesis of 2-thioxo-1,3-benzothiazin-4-ones.[1][3]

Step-by-Step Methodology:

  • To a solution of benzo[c][1][2]dithiol-3-one (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) in a round-bottom flask, add the corresponding isothiocyanate (1.2 mmol).

  • Add triphenylphosphine (PPh3) (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one.

ReagentMolar Equiv.
Benzo[c][1][2]dithiol-3-one1.0
Isothiocyanate1.2
Triphenylphosphine (PPh3)1.2

Visualizations

Diagram 1: General Synthetic Workflow Troubleshooting

G start Low Yield or Incomplete Reaction purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions start->conditions byproducts Byproduct Formation start->byproducts temp Adjust Temperature conditions->temp time Modify Reaction Time conditions->time reagents Vary Reagent Stoichiometry conditions->reagents purification Purification Strategy byproducts->purification alt_route Consider Alternative Synthetic Route byproducts->alt_route

Caption: A decision tree for troubleshooting low yields in the synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one.

Diagram 2: Key Synthetic Pathways

G cluster_0 Starting Materials cluster_1 Reaction Type cluster_2 Product A Benzo[c][1,2]dithiol-3-one + Isothiocyanate R1 PPh3-Promoted Annulation A->R1 B 2-Mercaptobenzoic Acid Derivatives R2 Cyclocondensation B->R2 C Anthranilic Acid R3 Dithiocarbamate Formation & Cyclization C->R3 D Thiourea Derivatives R4 One-Pot Synthesis D->R4 P 2-Thioxo-2,3-dihydro-4H- 1,3-benzothiazin-4-one R1->P R2->P R3->P R4->P

Caption: Overview of common synthetic routes to 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one.

References

  • Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annul
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][3]Thiazin-4-One Derivatives. PMC - NIH.

  • Synthesis of 2‑Thioxo-1,3-benzothiazin-4-one by PPh3‑Promoted Desulfurative [4 + 2] Annul
  • 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. PMC - NIH.
  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis.
  • Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives.
  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. PMC - NIH.

Sources

Optimization

Technical Support Center: Synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. This important heterocyclic scaffold is...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. This important heterocyclic scaffold is a precursor to a variety of pharmacologically active molecules. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on minimizing side product formation and maximizing yield and purity.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols for resolution.

Question 1: Why is my yield of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one consistently low?

Low yields are a frequent challenge in this synthesis and can often be attributed to several factors, primarily incomplete reaction, formation of stable intermediates, or competing side reactions.

Potential Cause 1: Incomplete Cyclization and Formation of Dithiocarbamate Intermediate

The reaction between anthranilic acid and carbon disulfide in the presence of a base proceeds through a dithiocarbamate intermediate. If the subsequent intramolecular cyclization is not driven to completion, this intermediate will be a major component of your crude product, thus lowering the yield of the desired benzothiazinone.

Troubleshooting Protocol:

  • Optimize Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (anthranilic acid) and the intermediate (dithiocarbamate) spots, with the concurrent appearance of the product spot, will indicate completion.

  • Choice of Base and Solvent: The choice of base and solvent is critical. A strong base like sodium hydroxide or potassium hydroxide in a polar aprotic solvent such as DMF or DMSO can facilitate the deprotonation of the carboxylic acid and the amine, promoting cyclization.

  • Dehydrating Conditions: The cyclization step involves the elimination of water. The presence of a dehydrating agent or azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene as the solvent) can significantly improve the yield.

Potential Cause 2: Formation of 2-Thioureidobenzoic Acid

Under certain conditions, particularly if the reaction is not anhydrous, the dithiocarbamate intermediate can hydrolyze to form 2-thioureidobenzoic acid. This side product may not efficiently cyclize to the desired product under the initial reaction conditions.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. The reaction should be protected from atmospheric moisture with a drying tube or an inert atmosphere (e.g., nitrogen or argon).

  • Cyclization of the Side Product: If 2-thioureidobenzoic acid is identified as a major side product, it can be isolated and subsequently cyclized to the desired 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one using a dehydrating agent like acetic anhydride.[1]

Question 2: I see an unexpected peak in my NMR spectrum. What could it be?

The presence of unexpected signals in your 1H or 13C NMR spectra indicates the presence of impurities or side products. The chemical shifts of these peaks can provide valuable clues to their identity.

Common Side Products and their Spectroscopic Signatures:

CompoundKey 1H NMR Signals (DMSO-d6, δ ppm)Key 13C NMR Signals (DMSO-d6, δ ppm)
2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one (Product) 13.41 (1H, s, NH), 8.25 (1H, d, H-5), 7.67 (1H, t, H-7), 7.47 (1H, t, H-6), 7.36 (1H, d, H-8)[2]~180 (C=S), ~163 (C=O)
Anthranilic Acid (Starting Material) 10-12 (1H, br s, COOH), 7.8 (1H, dd), 7.3 (1H, dt), 6.7 (1H, d), 6.5 (1H, t), ~5.9 (2H, br s, NH2)~170 (C=O), ~150 (C-NH2)
2-(Dithiocarboxy)aminobenzoic acid (Intermediate) Broad signals for NH and COOH protons. Aromatic protons in the expected region.Signals for the dithiocarbamate carbon.
2-Thioureidobenzoic Acid Signals for two NH protons, one COOH proton, and aromatic protons.Signals for the thiourea carbon and carboxylic acid carbon.

Troubleshooting Protocol:

  • Compare with Known Spectra: Compare the NMR spectrum of your product with literature data for 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one.[2]

  • Spiking Experiment: If you suspect the presence of starting material, "spike" a small sample of your product with a tiny amount of anthranilic acid and re-run the NMR. An increase in the intensity of the suspected impurity peaks will confirm its identity.

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help in assigning the proton and carbon signals and identifying the structure of the unknown impurity.

Question 3: My final product is difficult to purify. What are the best methods?

Purification can be challenging due to the similar polarities of the product and some side products.

Purification Strategy:

  • Acid-Base Extraction: The desired product has an acidic NH proton and can be deprotonated with a suitable base.

    • Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted anthranilic acid. The desired product should remain in the organic layer. Be cautious, as a strong base might deprotonate the product and pull it into the aqueous layer.

  • Recrystallization: This is often the most effective method for obtaining a highly pure product.

    • Protocol: Common solvents for recrystallization include ethanol, methanol, or acetic acid.[1] Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly. The pure product should crystallize out, leaving the impurities in the mother liquor.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be employed.

    • Protocol: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used. Monitor the fractions by TLC to isolate the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one from anthranilic acid and carbon disulfide?

The reaction proceeds through a two-step sequence:

  • Formation of the Dithiocarbamate Intermediate: The amino group of anthranilic acid acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide. In the presence of a base, the resulting dithiocarbamic acid is deprotonated to form a dithiocarbamate salt.

  • Intramolecular Cyclization: The carboxylate group of the dithiocarbamate intermediate then acts as a nucleophile, attacking the thiocarbonyl carbon, followed by the elimination of a molecule of water to form the six-membered benzothiazinone ring.

Reaction_Mechanism cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_side_reaction Side Reaction A Anthranilic Acid B Dithiocarbamate Intermediate A->B + CS2, Base CS2 Carbon Disulfide Base Base C Dithiocarbamate Intermediate E Dithiocarbamate Intermediate D 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one C->D - H2O F 2-Thioureidobenzoic Acid E->F + H2O

Caption: Reaction pathway for the synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one.

Q2: Are there alternative synthetic routes to 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one?

Yes, several other methods have been reported. One notable alternative involves the reaction of isatoic anhydride with carbon disulfide.[3] This method can sometimes offer advantages in terms of starting material availability and reaction conditions. Another approach is the PPh3-promoted desulfurative [4 + 2] annulation between benzo[c][3][4]dithiol-3-ones and isothiocyanates, which provides excellent yields under mild conditions.[5]

Q3: How can I confirm the identity of my final product?

A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • 1H NMR: Look for the characteristic signals of the aromatic protons and the broad singlet for the NH proton at a downfield chemical shift (around 13.4 ppm in DMSO-d6).[2]

  • 13C NMR: The presence of two carbonyl-like signals, one for the C=O group (around 163 ppm) and one for the C=S group (around 180 ppm), is a key indicator.[1]

  • FT-IR: Characteristic absorption bands for the N-H stretch (around 3068 cm-1), the C=O stretch (around 1672 cm-1), and the C=S stretch (around 1256 cm-1) should be observed.[2]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C8H5NOS2 should be present.

Q4: What are the key safety precautions to take during this synthesis?

  • Carbon Disulfide (CS2): CS2 is highly flammable, volatile, and toxic. All manipulations should be carried out in a well-ventilated fume hood. Avoid sources of ignition.

  • Bases: Strong bases like NaOH and KOH are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents like DMF and DMSO have their own specific hazards. Consult the Safety Data Sheet (SDS) for each reagent and solvent before use.

Experimental Protocols

Synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one from Anthranilic Acid and Carbon Disulfide

Materials:

  • Anthranilic acid

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in ethanol.

  • To this solution, add anthranilic acid and stir until it dissolves completely.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, and then reflux for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with concentrated hydrochloric acid until the product precipitates out.

  • Filter the solid product, wash it thoroughly with water, and dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one.

Experimental_Workflow A Dissolve KOH in Ethanol B Add Anthranilic Acid A->B C Add Carbon Disulfide (dropwise, ice bath) B->C D Stir at RT (1h) then Reflux (3-4h) C->D E Reaction Monitoring (TLC) D->E F Work-up: Pour into ice-water E->F Reaction Complete G Acidification (HCl) F->G H Filtration and Washing G->H I Drying H->I J Recrystallization (Ethanol) I->J K Pure Product J->K

Caption: A typical experimental workflow for the synthesis of the target molecule.

References

  • 1,2-Dihydro-2-thioxo-4H-3,1-benzothiazin-4-one: Formation from Carbon Disulfide and Isatoic Anhydride. ResearchGate. Available at: [Link]

  • New simple synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thiones: Direct formation from carbon disulfide and (E)-3-(2-aminoaryl)acrylates or (E). National Institutes of Health. Available at: [Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Royal Society of Chemistry. Available at: [Link]

  • Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. PubMed. Available at: [Link]

  • Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. Springer. Available at: [Link]

  • A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][6]Thiazin-4-One Derivatives. National Institutes of Health. Available at: [Link]

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. Available at: [Link]

  • Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. PubMed. Available at: [Link]

  • 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. National Institutes of Health. Available at: [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. National Institutes of Health. Available at: [Link]

  • THIO DERIVATIVES OF 2,3-DIHYDRO-4H-1,3-BENZOXAZIN-4-ONE. SYNTHESIS AND PHARMACOLOGICAL PROPERTIES. PubMed. Available at: [Link]

  • 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. ResearchGate. Available at: [Link]

  • New Insight into Dearomatization and Decarbonylation of Antitubercular 4H‐Benzo[e][3][6]thiazinones: Stable 5H. National Institutes of Health. Available at: [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[2][3]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health. Available at: [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one Derivatives

Welcome to the technical support center for the purification of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in scientific principles and field-proven experience.

Troubleshooting Guides

This section addresses specific experimental issues you may encounter during the purification of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives. Each problem is followed by a detailed explanation of its potential causes and a step-by-step protocol for resolution.

Recrystallization Issues

Question 1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common phenomenon in recrystallization where the solute separates from the solution as a liquid rather than a solid. This typically occurs when the melting point of your compound is lower than the boiling point of the chosen solvent, or when significant impurities are present, which can depress the melting point.[1][2]

Causality: The high concentration of the solute upon cooling, combined with a temperature that is still above its melting point (or the melting point of the impure mixture), leads to the separation of a liquid phase. Impurities can interfere with the crystal lattice formation, further promoting oiling out.[3]

Troubleshooting Protocol:

  • Re-dissolution and Dilution: Gently warm the mixture to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool slowly.[1]

  • Slow Cooling: Rapid cooling often favors oil formation. To slow down the crystallization process, you can insulate the flask or let it cool on a hot plate that is turned off. This provides more time for proper crystal nucleation.

  • Solvent System Modification: If the issue persists, the solvent system may be inappropriate.

    • If using a single solvent, try a solvent with a lower boiling point.

    • If using a mixed solvent system, adjust the ratio to be slightly richer in the solvent in which the compound is more soluble.[2]

  • Trituration: If an oil has already formed and solidified, you can try trituration. This involves suspending the solid in a solvent in which the desired compound is sparingly soluble but the impurities are soluble. Stir or sonicate the mixture to wash away the impurities. Diethyl ether or petroleum ether can be effective for this purpose.[3]

Question 2: I have a very low yield after recrystallization. How can I improve it?

Answer:

A low recovery rate from recrystallization is often due to using an excessive amount of solvent or choosing a solvent in which your compound has high solubility even at low temperatures.[2]

Causality: The goal of recrystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. If too much solvent is used, a significant portion of the compound will remain dissolved in the mother liquor even after cooling, leading to a poor yield.

Troubleshooting Protocol:

  • Solvent Volume Reduction: If you suspect you've used too much solvent, you can carefully evaporate some of it by gently heating the solution or using a rotary evaporator to concentrate it. Then, attempt the cooling and crystallization process again.[1][2]

  • Mother Liquor Analysis: Before discarding the mother liquor, check for the presence of your compound. You can do this by spotting a small amount on a TLC plate or by concentrating a small volume to see if more solid precipitates.

  • Second Crop of Crystals: If the mother liquor still contains a significant amount of your product, you can try to obtain a second crop of crystals by further concentrating the solution and cooling it. Be aware that the second crop may be less pure than the first.

  • Solvent Selection Re-evaluation: Re-evaluate your choice of solvent. An ideal solvent will dissolve your compound completely at its boiling point but will result in significant precipitation upon cooling to room temperature or below.

Chromatography Challenges

Question 3: I am having difficulty separating my 2-thioxo-1,3-benzothiazin-4-one derivative from the triphenylphosphine sulfide byproduct using column chromatography. What conditions should I try?

Answer:

This is a known challenge, particularly in syntheses that utilize triphenylphosphine (PPh₃) as a reagent, as the resulting triphenylphosphine sulfide (Ph₃PS) can have a similar polarity to the desired product.[4][5]

Causality: The polarity of both the target molecule and Ph₃PS can be very close, leading to overlapping elution profiles on standard silica gel chromatography.

Troubleshooting Protocol:

  • TLC Solvent System Optimization: Before running a column, meticulously optimize the solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides the best possible separation (ΔRf) between your product and the Ph₃PS spot.

    • Start with a common solvent system like ethyl acetate/hexanes.

    • Systematically vary the polarity. Try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane.

  • Alternative Adsorbents: If silica gel does not provide adequate separation, consider using a different stationary phase.

    • Alumina: Can offer different selectivity compared to silica. You can try neutral, acidic, or basic alumina depending on the nature of your compound.

    • Reversed-phase chromatography (C18): If your compound is sufficiently non-polar, reversed-phase chromatography with a solvent system like methanol/water or acetonitrile/water can be effective.

  • Alternative Workup: In some cases, modifying the synthetic strategy can eliminate this purification issue. For instance, using a phosphine reagent that results in a more easily separable byproduct, such as 1,2-bis(diphenylphosphino)ethane (dppe), has been shown to be effective.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives?

A1: The impurities will largely depend on your synthetic route. However, some common ones include:

  • Unreacted Starting Materials: Such as substituted anthranilic acids or isothiocyanates.[6][7]

  • Byproducts from Side Reactions: For example, if using strong acidic conditions, N-debenzylation can occur if a benzyl-protected amine is present.[6] Dimerization of starting materials can also be a possibility.

  • Reagent-derived Impurities: As discussed, triphenylphosphine sulfide is a common impurity when PPh₃ is used.[4][5]

Q2: What are some good starting solvent systems for TLC analysis of these compounds?

A2: A good starting point for developing a TLC solvent system is a mixture of a non-polar and a moderately polar solvent. Some commonly used systems for heterocyclic compounds include:

  • Ethyl acetate/Hexanes: A versatile system where you can easily adjust the polarity. Start with a 1:4 or 1:1 ratio and adjust as needed.

  • Dichloromethane/Methanol: Useful for more polar derivatives. A small amount of methanol (1-5%) in dichloromethane can significantly increase the polarity.

  • Ethanol/Diethyl ether/Acetone: Mixtures of these solvents can also provide good separation for some derivatives.[8]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Some heterocyclic compounds can be sensitive to the acidic nature of standard silica gel.

  • Neutralize the Silica: You can neutralize the silica gel by adding a small percentage of triethylamine (1-2%) to your eluent.[9]

  • Use a Different Stationary Phase: Consider using neutral alumina or a reversed-phase column (C18) which are less likely to cause degradation of acid-sensitive compounds.

  • Minimize Contact Time: Use flash column chromatography to minimize the time your compound spends on the stationary phase.

Data and Protocols

Table 1: Recommended Recrystallization Solvents
Solvent(s)Compound CharacteristicsProcedureExpected Outcome
Methanol (MeOH)Moderately polar derivativesDissolve in a minimum of hot MeOH, cool to room temperature, then in an ice bath.Often yields colorless or white needles.
Ethanol (EtOH)Similar to MeOH, can be a good alternative.Dissolve in a minimum of hot EtOH, allow to cool slowly.Can result in well-formed crystals.
Isopropanol (iPrOH)Less polar than MeOH and EtOH.Similar procedure to MeOH and EtOH.Good for compounds that are too soluble in MeOH or EtOH.
Mixed Solvents (e.g., Hexanes/Acetone, Hexanes/Ethyl Acetate)For compounds that are either too soluble or insoluble in a single solvent.Dissolve in the more soluble solvent, then add the less soluble solvent dropwise until turbidity persists. Warm to clarify and cool slowly.[10]Can provide excellent crystals when a single solvent is not suitable.
Experimental Protocol: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (optimized by TLC).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting with your chosen solvent system. If a single solvent system does not provide good separation, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.

Visualizations

Diagram 1: Troubleshooting "Oiling Out" during Recrystallization

G start Compound 'Oils Out' During Recrystallization cause1 Cause: High Impurity Content start->cause1 cause2 Cause: Solvent Boiling Point > Compound Melting Point start->cause2 solution1 Action: Re-dissolve and Add More Solvent cause1->solution1 Impurity lowers melting point solution3 Action: Change Solvent System cause2->solution3 Choose lower boiling solvent solution2 Action: Slow Cooling solution1->solution2 Then solution4 Action: Purify by Chromatography solution2->solution4 If still fails solution3->solution2

Caption: Decision workflow for addressing "oiling out" in recrystallization.

Diagram 2: General Purification Workflow

G start Crude Product tlc TLC Analysis start->tlc recrystallization Recrystallization tlc->recrystallization Single major spot, minor impurities column Column Chromatography tlc->column Multiple spots, close Rf values check_purity Check Purity (TLC, NMR, etc.) recrystallization->check_purity column->check_purity pure Pure Product check_purity->column Still Impure check_purity->pure Purity Confirmed

Sources

Optimization

Technical Support Center: Navigating the Solubility of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

Welcome to the technical support guide for 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this heterocyclic compound. By understanding its physicochemical properties and applying systematic troubleshooting, you can ensure smooth and reproducible experimental outcomes.

Foundational Concepts: Understanding the Solubility Profile

2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one possesses a largely non-polar, bicyclic aromatic core, which dictates its solubility behavior. The presence of a thione group (C=S) and an amide-like lactam structure introduces some polarity, but the overall molecule tends to be hydrophobic. This characteristic is a common trait among benzothiazinone derivatives, many of which exhibit low aqueous solubility. The fundamental principle of "like dissolves like" is paramount when selecting an appropriate solvent for this compound[1][2].

While specific quantitative solubility data for the parent compound is not extensively documented, research on its derivatives provides valuable insights. Modifications to the benzothiazinone scaffold are often aimed at improving aqueous solubility for therapeutic applications, highlighting the inherent low water solubility of the core structure[3][4][5][6].

Frequently Asked Questions (FAQs)

Q1: My 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is not dissolving in my chosen organic solvent. What are my initial steps?

A1: When encountering poor solubility, a systematic approach is crucial. Start with the simplest techniques before moving to more complex solutions.

  • Solvent Screening: The polarity of your solvent should ideally match that of the solute. Given the predominantly non-polar nature of the benzothiazinone core, consider solvents such as polar aprotic and chlorinated options. A good starting point would be solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), acetone, chloroform, or dichloromethane[7][8].

  • Temperature Adjustment: For many solid compounds, solubility increases with temperature as the dissolution process is often endothermic[1][9][10]. Gently warm the solvent while stirring to aid dissolution. However, be cautious of the compound's thermal stability.

  • Particle Size Reduction: Increasing the surface area of the solid can enhance the rate of dissolution[11][9]. This can be achieved by grinding the compound into a fine powder (micronization).

  • Sonication: Using an ultrasonic bath can help break down aggregates and facilitate the dissolution of suspended particles[11].

Q2: I need to prepare a stock solution for a biological assay. Which solvent should I use?

A2: For biological assays, it is common to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution, which is then diluted into the aqueous assay buffer.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) is a highly effective solvent for many heterocyclic compounds and is a common choice for creating stock solutions[8][12].

  • Procedure: Prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems. It is advisable to keep the final DMSO concentration below 1%, and ideally below 0.5%.

Q3: My compound precipitates out of the aqueous buffer after diluting my DMSO stock solution. How can I prevent this?

A3: This is a common issue when a compound has low aqueous solubility. Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in the aqueous buffer.

  • Use a Co-solvent System: The addition of a water-miscible organic solvent can reduce the overall polarity of the aqueous medium, thereby increasing the solubility of your compound[11][9].

  • pH Adjustment: While 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is not strongly acidic or basic, the amide proton may have some acidity. For derivatives with ionizable groups, adjusting the pH of the buffer can significantly enhance solubility[11].

Troubleshooting Guide: Advanced Problem Solving

Scenario 1: Incomplete Dissolution for a Chemical Reaction

Problem: You are attempting to run a chemical reaction, but the 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one starting material is not fully dissolving in the reaction solvent, leading to a slow or incomplete reaction.

Troubleshooting Workflow:

G A Initial Observation: Poor solubility in reaction solvent B Step 1: Increase Temperature Gently reflux the reaction mixture. Monitor for dissolution and reaction progress. A->B Is thermal stability a concern? C Step 2: Add a Co-solvent Introduce a small amount of a co-solvent (e.g., DMSO, DMF) where the compound is highly soluble. B->C If solubility is still insufficient F Resolution: Reaction proceeds to completion. B->F D Step 3: Solvent Screening Test the solubility in a range of alternative reaction-compatible solvents. C->D If co-solvent affects reactivity C->F E Step 4: Consider Phase-Transfer Catalysis If reacting with a water-soluble reagent, a phase-transfer catalyst may be effective. D->E If a single solvent is not effective D->F E->F

Caption: Troubleshooting workflow for poor solubility in a chemical reaction.

Scenario 2: Compound Crashing Out During Crystallization

Problem: You are trying to recrystallize 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one for purification, but it precipitates out of solution too quickly as an amorphous solid or oil instead of forming crystals.

Troubleshooting Steps:

  • Solvent System Selection: The key is to find a solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Single Solvent: Test solvents like ethanol, isopropanol, or acetone.

    • Solvent/Anti-solvent Pair: Dissolve the compound in a "good" solvent (e.g., dichloromethane or acetone) at room temperature. Then, slowly add an "anti-solvent" (e.g., hexane or heptane) in which the compound is insoluble until the solution becomes slightly turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Control the Cooling Rate: Slow cooling is essential for the growth of well-defined crystals. You can achieve this by:

    • Allowing the hot, saturated solution to cool to room temperature on the benchtop, undisturbed.

    • Placing the flask in a Dewar filled with hot water to ensure a very slow cooling rate.

  • Scratching: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites.

  • Seeding: Introduce a tiny crystal from a previous successful crystallization to induce crystal growth.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively assess the solubility of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one in a range of organic solvents.

Materials:

  • 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

  • Vials (e.g., 1.5 mL glass vials)

  • A selection of organic solvents (see Table 1)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 1-2 mg of the compound into each labeled vial.

  • Add 100 µL of the first solvent to the corresponding vial.

  • Vortex the vial for 30-60 seconds.

  • Visually inspect for dissolution.

  • If the compound has not dissolved, add another 100 µL of the solvent and vortex again.

  • Repeat step 5 until the compound dissolves or a total volume of 1 mL has been added.

  • Record your observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

  • Repeat for all selected solvents.

Table 1: Suggested Solvents for Screening

Solvent ClassExample SolventsExpected Solubility Rationale
Polar Aprotic DMSO, DMF, AcetoneStrong dipole moments can interact with the polar groups of the solute.
Chlorinated Dichloromethane (DCM), ChloroformGood for dissolving non-polar to moderately polar organic compounds.
Alcohols Methanol, Ethanol, IsopropanolMay show moderate to low solubility due to hydrogen bonding capabilities.
Ethers Tetrahydrofuran (THF), Diethyl etherLower polarity may result in lower solubility.
Non-polar Hexane, TolueneExpected to have very low solubility due to the "like dissolves like" principle.
Protocol 2: Preparation of a Stock Solution for Biological Assays

Objective: To prepare a 10 mM stock solution of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one in DMSO.

Materials:

  • 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one (MW: 195.28 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes

Procedure:

  • Calculate the mass of the compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 195.28 g/mol = 0.0019528 g = 1.95 mg

  • Accurately weigh approximately 1.95 mg of the compound into a clean, dry vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) can be used if necessary.

  • Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light and moisture.

Logical Relationships in Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions A Molecular Structure (Polarity, H-bonding) G Solubility A->G 'Like dissolves like' B Crystal Lattice Energy B->G Energy to overcome C Polarity (Dielectric Constant) C->G D H-bonding Capacity D->G E Temperature E->G Affects kinetic energy F Pressure (for gases) F->G

Caption: Key factors influencing the solubility of a solid in a liquid solvent.

References

  • Li, G., et al. (2017). Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Makarov, V., et al. (2017). Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wang, B., et al. (2019). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules. Available at: [Link]

  • Li, X., et al. (2018). Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. MedChemComm. Available at: [Link]

  • ResearchGate. (2024). Benzothiazine derivatives solubility? Available at: [Link]

  • Millard, J. W., et al. (1994). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Available at: [Link]

  • Faller, B., & Urban, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA. Available at: [Link]

  • Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. Available at: [Link]

  • Wang, Z., et al. (2016). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Some Factors Affecting the Solubility of Polymers. Available at: [Link]

  • BYJU'S. Factors Affecting Solubility. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one in Aqueous Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. This guide is designed to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this compound in aqueous environments. Understanding the stability of your molecule is paramount for generating reliable and reproducible data. This resource synthesizes established chemical principles with practical, field-proven insights to address the specific challenges you may encounter.

I. Core Concepts: Understanding the Chemistry of Instability

The structure of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one contains two key functional groups within a heterocyclic ring that are susceptible to aqueous degradation: a cyclic thioester-like linkage and a thioamide moiety. The stability of the entire molecule is dictated by the relative reactivity of these groups under different pH conditions.

  • Hydrolysis: This is the primary degradation pathway in aqueous solutions. Both the thioester and thioamide functionalities can undergo hydrolysis, leading to ring opening. The rate and products of hydrolysis are highly dependent on the pH of the solution.

  • Oxidation: The sulfur atoms in the molecule, particularly the thione (C=S) group, are susceptible to oxidation, which can lead to the formation of sulfoxides or other oxygenated derivatives.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one in aqueous solutions.

Q1: What are the primary degradation pathways for 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one in aqueous solutions?

A1: The primary degradation pathway is hydrolysis, which leads to the opening of the benzothiazinone ring. This can occur at two main sites: the cyclic thioester linkage and the thioamide group. The predominant pathway is pH-dependent. Under basic conditions, nucleophilic attack by hydroxide ions on the carbonyl carbon is likely, leading to the cleavage of the thioester bond. In acidic conditions, protonation of the nitrogen or sulfur atoms can facilitate hydrolysis of the thioamide.

Q2: How does pH affect the stability of this compound?

A2: The stability of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is significantly influenced by pH. Generally, thioamides are more resistant to hydrolysis than their amide counterparts, particularly in alkaline media[1]. However, the presence of the thioester-like functionality may render the molecule more susceptible to base-catalyzed hydrolysis. Extreme pH values (both acidic and basic) are expected to accelerate degradation. It is crucial to determine the optimal pH range for your experiments empirically.

Q3: What are the expected degradation products I might see in my analysis?

A3: The primary degradation product resulting from hydrolysis is likely to be 2-mercaptobenzoic acid and a derivative of thiourea, formed by the opening of the heterocyclic ring. The exact nature of the thiourea derivative will depend on which bond is cleaved first. Other potential degradation products could arise from oxidation of the sulfur atoms.

Q4: What are the recommended storage conditions for aqueous stock solutions?

A4: Due to the potential for hydrolysis, it is recommended to prepare fresh aqueous solutions for each experiment. If storage is unavoidable, stock solutions should be prepared in an appropriate organic solvent like DMSO, stored at -20°C or -80°C, and diluted into aqueous buffer immediately before use. If aqueous stocks must be stored, they should be kept at 2-8°C for no more than 24 hours, and the pH should be maintained in a range determined to be most stable for the compound (likely near neutral or slightly acidic).

Q5: Are there any common excipients or buffer components that I should avoid?

A5: Avoid highly nucleophilic buffer species, as they could potentially react with the electrophilic centers of the molecule. It is also advisable to use buffers with minimal reactivity, such as phosphate or citrate buffers, and to be aware of potential interactions with other components in your formulation.

III. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Compound precipitates out of aqueous solution. The compound has low aqueous solubility. Benzothiazinone derivatives are often characterized by poor water solubility[2]. The pH of the buffer may be at the isoelectric point of the molecule, minimizing its solubility.1. Prepare a high-concentration stock solution in an organic solvent such as DMSO or DMF. 2. For the final aqueous solution, ensure the concentration of the organic solvent is low (typically <1%) to avoid artifacts in biological assays. 3. Evaluate the solubility at different pH values to identify a range where the compound is more soluble. 4. Consider the use of solubilizing agents like cyclodextrins, but validate their compatibility with your experimental system[3].
Rapid loss of parent compound peak in HPLC analysis. The compound is degrading quickly under the experimental conditions (pH, temperature).1. Immediately analyze samples after preparation. 2. Conduct a time-course experiment at your intended experimental conditions to determine the degradation rate. 3. If degradation is rapid, consider modifying the experimental conditions (e.g., lowering the temperature, adjusting the pH). 4. Ensure your HPLC mobile phase is not contributing to degradation.
Appearance of multiple unexpected peaks in the chromatogram. These are likely degradation products. The complexity of the degradation pathway can lead to several species.1. Perform a forced degradation study to intentionally generate and identify potential degradation products[4]. 2. Use LC-MS to obtain the mass-to-charge ratio of the unknown peaks to aid in their identification. 3. Compare the chromatograms of freshly prepared samples with those that have been incubated for varying times to track the formation of these peaks.
Inconsistent results between experimental replicates. This could be due to variable rates of degradation, inconsistent sample preparation, or issues with the analytical method.1. Standardize your sample preparation protocol meticulously, paying close attention to timing and temperature. 2. Ensure the pH of your buffer is consistent across all experiments. 3. Validate your analytical method for precision and accuracy. 4. Prepare fresh solutions for each replicate to minimize variability from stock solution degradation.

IV. Experimental Protocols & Workflows

Protocol 1: Preliminary Aqueous Solubility Assessment

This protocol provides a basic method to estimate the aqueous solubility of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one.

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a series of vials containing different aqueous buffers (e.g., pH 3, 5, 7.4, 9).

    • Include a vial with deionized water.

  • Equilibration:

    • Rotate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve with known concentrations of the compound in a suitable solvent to determine the concentration in the collected samples.

Protocol 2: pH-Dependent Stability Study (Forced Degradation)

This protocol outlines a forced degradation study to investigate the stability of the compound at different pH values.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mg/mL) of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Sample Preparation:

    • In separate vials, add a small volume of the stock solution to acidic (e.g., 0.1 M HCl), neutral (e.g., phosphate buffer, pH 7.4), and basic (e.g., 0.1 M NaOH) solutions to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).

    • Ensure the volume of the organic solvent is minimal to avoid affecting the aqueous conditions.

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 40°C or 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Quenching and Analysis:

    • Immediately neutralize the acidic and basic samples to halt further degradation.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and monitor the formation of degradation products.

Workflow for Stability Analysis

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Stock Solution (in Organic Solvent) Incubate Incubate Samples (Controlled Temperature) Prep_Stock->Incubate Dilute into Buffers Prep_Buffers Prepare Aqueous Buffers (Acidic, Neutral, Basic) Prep_Buffers->Incubate Time_Points Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Incubate->Time_Points Quench Quench Reaction (Neutralize Sample) Time_Points->Quench HPLC Analyze by HPLC/LC-MS Quench->HPLC Data Quantify Parent Compound & Identify Degradants HPLC->Data Degradation_Pathway Parent 2-thioxo-2,3-dihydro-4H- 1,3-benzothiazin-4-one Intermediate Ring-Opened Intermediate Parent->Intermediate Hydrolysis (H₂O, H⁺/OH⁻) Product1 2-Mercaptobenzoic Acid Intermediate->Product1 Further Cleavage Product2 Thiourea Derivative Intermediate->Product2 Further Cleavage

Caption: Postulated hydrolytic degradation pathway.

Troubleshooting Decision Tree for Unexpected HPLC Results

Troubleshooting_Tree cluster_check1 Initial Checks cluster_diag Diagnosis cluster_sol Solutions Start Unexpected HPLC Results (e.g., new peaks, peak shifts) Check_Fresh Analyze a freshly prepared sample Start->Check_Fresh Compare Compare with aged sample Check_Fresh->Compare Is_Degradation Are new peaks present in aged sample only? Compare->Is_Degradation Degradation_Confirmed Degradation Confirmed: - Perform forced degradation study - Use LC-MS for identification Is_Degradation->Degradation_Confirmed Yes Method_Issue Potential Method Issue: - Check column integrity - Verify mobile phase prep - Check detector settings Is_Degradation->Method_Issue No

Caption: Decision tree for troubleshooting unexpected HPLC results.

VI. References

  • Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules. Available at: [Link]

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. Available at: [Link]

  • Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. Available at: [Link]

  • Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. PubMed Central. Available at: [Link]

  • Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PubMed Central. Available at: [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Benzothiazinone Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized benzothiazinone analogs. This guide is designed to provide in-depth troubleshooting assista...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized benzothiazinone analogs. This guide is designed to provide in-depth troubleshooting assistance and practical advice to address the common challenge of low bioactivity observed during experimental evaluation. Drawing from established principles in medicinal chemistry, pharmacology, and assay development, this resource aims to equip you with the knowledge to diagnose and resolve issues encountered in your research.

Part 1: Troubleshooting Guide - A Root Cause Analysis

The observation of low or no bioactivity in newly synthesized benzothiazinone analogs can be disheartening, but it is a frequent challenge in drug discovery. A systematic approach to troubleshooting is essential to pinpoint the underlying cause. This guide is structured as a series of questions to help you navigate the diagnostic process.

Is the Issue with the Compound Itself?

The first and most critical step is to ensure the integrity and suitability of your synthesized compound for biological testing.

Question 1: Has the chemical identity and purity of your benzothiazinone analog been rigorously confirmed?

  • Why this is important: The presence of impurities or a discrepancy between the expected and actual chemical structure is a primary reason for a lack of bioactivity. An incorrect structure will not interact with the target as intended, and impurities can interfere with the assay or dilute the concentration of the active compound.

  • Troubleshooting Steps:

    • Structural Verification: Confirm the chemical structure of your final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

    • Purity Assessment: Determine the purity of your compound using high-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV-Vis or mass spectrometry). A purity level of >95% is generally recommended for biological screening.[1]

Question 2: Is your benzothiazinone analog sufficiently soluble in the assay buffer?

  • Why this is important: Poor aqueous solubility is a common characteristic of the benzothiazinone scaffold and can lead to the compound precipitating out of solution in the assay medium.[2] If the compound is not fully dissolved, its effective concentration at the target site will be much lower than the nominal concentration, leading to an apparent lack of activity.[3]

  • Troubleshooting Steps:

    • Assess Solubility: Perform a solubility assay to determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer you are using.[4][5]

    • Improve Solubility: If solubility is low, consider the following:

      • Co-solvents: While dimethyl sulfoxide (DMSO) is a common solvent for stock solutions, its final concentration in the assay should be kept low (typically <1%) to avoid solvent-induced artifacts.

      • Formulation Strategies: For later-stage development, formulation strategies such as the use of cyclodextrins or lipid-based formulations can be explored.[6]

Question 3: Is your compound stable under the experimental conditions?

  • Why this is important: The benzothiazinone core or its substituents may be susceptible to degradation under certain conditions (e.g., pH, temperature, light exposure) or in the presence of certain assay components.[3] Compound instability will lead to a decrease in the concentration of the active molecule over the course of the experiment.

  • Troubleshooting Steps:

    • Assess Stability: Evaluate the stability of your compound in the assay buffer over the duration of the experiment. This can be done by incubating the compound under the assay conditions and then analyzing its concentration and purity by HPLC at different time points.[3][7]

    • Modify Conditions: If instability is detected, consider modifying the assay conditions (e.g., adjusting the pH, protecting from light) or the compound handling procedures.

Question 4: Does your compound aggregate at the concentrations used in the assay?

  • Why this is important: Small molecules, particularly those with low solubility, can form colloidal aggregates in solution. These aggregates can non-specifically inhibit enzymes and other proteins, leading to false-positive results in biochemical assays.[8][9] Conversely, if the aggregation sequesters the compound, it may appear inactive.

  • Troubleshooting Steps:

    • Detect Aggregation: Use dynamic light scattering (DLS) to determine if your compound forms aggregates at the concentrations tested in your assay.[10][11]

    • Mitigate Aggregation: If aggregation is observed, consider adding a non-ionic detergent (e.g., Triton X-100) to the assay buffer to disrupt the aggregates. However, be mindful that detergents can also affect the activity of the target protein.

Troubleshooting Workflow for Compound-Related Issues

Caption: A flowchart for diagnosing compound-related issues leading to low bioactivity.

Is the Issue with the Biological Assay?

If you have confirmed the integrity and suitability of your compound, the next step is to scrutinize the biological assay itself.

Question 5: Are you using the appropriate assay for your target?

  • Why this is important: The choice of assay is critical for obtaining meaningful results. For benzothiazinones, which target the DprE1 enzyme in Mycobacterium tuberculosis, a whole-cell assay is often the primary screen, followed by biochemical assays with the purified enzyme.

  • Troubleshooting Steps:

    • Whole-Cell Assays: For initial screening, a whole-cell assay, such as the Microplate Alamar Blue Assay (MABA) or assays using fluorescent reporter strains of M. tuberculosis, is recommended.[12][13] These assays provide a measure of the compound's ability to inhibit bacterial growth.

    • Biochemical Assays: To confirm direct inhibition of DprE1, a biochemical assay using the purified enzyme is necessary. This will help to rule out off-target effects or issues with compound permeability in the whole-cell assay.

Question 6: Are there any sources of interference in your assay?

  • Why this is important: Various factors can interfere with assay readouts, leading to inaccurate results. For example, in fluorescence-based assays, the intrinsic fluorescence of the compound can be a source of interference.[14]

  • Troubleshooting Steps:

    • Compound Interference: Test your compound in the absence of the biological target to check for any intrinsic signal (e.g., fluorescence, absorbance) that could interfere with the assay readout.

    • Assay Controls: Include appropriate positive and negative controls in your experiments. A known DprE1 inhibitor, such as BTZ043 or PBTZ169, should be used as a positive control.[15]

Question 7: Is the observed lack of activity consistent with the Structure-Activity Relationship (SAR) of benzothiazinones?

  • Why this is important: The bioactivity of benzothiazinone analogs is highly dependent on their chemical structure. Understanding the established SAR for this class of compounds can help to determine if the low activity of your analog is expected based on its design.

  • Key SAR Insights for Benzothiazinones:

    • The Nitro Group: The 8-nitro group is crucial for the mechanism-based covalent inhibition of DprE1 and is generally required for high potency.[16] Analogs lacking this group are often significantly less active.

    • Substituents at the 2-position: The nature of the substituent at the 2-position of the benzothiazinone core significantly influences activity. Modifications at this position can impact the compound's binding to the enzyme.[2][15]

    • The Trifluoromethyl Group: A trifluoromethyl group at the 6-position is often present in potent analogs and is thought to contribute to favorable pharmacokinetic properties.[16]

Troubleshooting Workflow for Assay-Related Issues

Caption: A flowchart for diagnosing assay-related issues contributing to low bioactivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: My benzothiazinone analog is pure and soluble, but still shows no activity in the whole-cell assay. What could be the reason?

A1: Several factors beyond compound integrity and solubility can lead to a lack of whole-cell activity:

  • Permeability: The compound may not be able to penetrate the complex cell wall of Mycobacterium tuberculosis to reach its intracellular target, DprE1.

  • Efflux: The compound may be actively transported out of the bacterial cell by efflux pumps.

  • Metabolism: The compound may be metabolized by the bacteria into an inactive form.

Q2: I see some activity in the biochemical assay with purified DprE1, but it is much lower than expected. What should I check?

A2: If you observe low potency in a biochemical assay, consider the following:[1]

  • Enzyme Activity: Ensure that the purified DprE1 enzyme is active. Include a positive control inhibitor to verify enzyme activity.

  • Cofactor Concentration: The activity of DprE1 is dependent on the presence of its flavin cofactor. Ensure that the cofactor is present at the appropriate concentration in your assay.

  • Assay Conditions: The pH, temperature, and buffer composition can all affect enzyme activity and compound potency. Optimize these conditions for your specific assay.

Q3: How do I know if the low activity of my analog is due to its design or an experimental artifact?

A3: A careful analysis of the Structure-Activity Relationship (SAR) for benzothiazinones can provide valuable insights. If your analog deviates significantly from the known structural requirements for DprE1 inhibition (e.g., lacks the 8-nitro group), then the low activity is likely due to its design. However, if your analog possesses all the key structural features of a potent benzothiazinone, then an experimental artifact is more likely to be the cause.

Q4: What are some acceptable ranges for solubility and stability for early-stage drug discovery?

A4: While there are no strict rules, the following are general guidelines for compounds intended for in vitro screening:[17][18]

  • Kinetic Solubility: >50 µM in aqueous buffer is generally considered acceptable for initial screening.

  • Stability: The compound should be stable in the assay buffer for the duration of the experiment, with <10% degradation.

Part 3: Key Experimental Protocols

To aid in your troubleshooting efforts, here are detailed, step-by-step protocols for key experiments.

Protocol 1: Kinetic Solubility Assay by Nephelometry

This high-throughput method is suitable for the early-stage assessment of compound solubility.[19][20]

Objective: To determine the kinetic solubility of a benzothiazinone analog in an aqueous buffer.

Materials:

  • Test compound in DMSO (10 mM stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Nephelometer

Procedure:

  • Prepare a serial dilution of the compound stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each DMSO solution to the wells of the 96-well plate in triplicate.

  • Rapidly add the aqueous buffer (e.g., 98 µL of PBS) to each well to achieve the desired final compound concentrations.

  • Shake the plate for a specified time (e.g., 2 hours) at room temperature.

  • Measure the light scattering (nephelometry) of each well.

  • The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.

Protocol 2: Compound Stability Assessment by HPLC

This protocol allows for the quantitative assessment of compound stability in solution over time.[7][21]

Objective: To determine the stability of a benzothiazinone analog in a specific buffer.

Materials:

  • Test compound

  • Assay buffer of interest

  • HPLC system with a UV detector

  • Incubator

Procedure:

  • Prepare a solution of the test compound in the assay buffer at a known concentration.

  • Take an aliquot of the solution at time zero (t=0) and analyze it by HPLC to determine the initial peak area of the compound.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them by HPLC.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. A degradation of >10% is generally considered significant.

Protocol 3: Detection of Compound Aggregation by Dynamic Light Scattering (DLS)

DLS is a sensitive technique for detecting the formation of sub-micron aggregates in solution.[8][10][11]

Objective: To determine if a benzothiazinone analog forms aggregates at test concentrations.

Materials:

  • Test compound in DMSO

  • Assay buffer

  • DLS instrument

Procedure:

  • Prepare solutions of the test compound in the assay buffer at various concentrations, bracketing the concentrations used in the biological assay.

  • Filter the solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or extraneous particles.

  • Transfer the filtered solutions to a suitable cuvette for DLS analysis.

  • Measure the particle size distribution of each solution using the DLS instrument.

  • The presence of particles with a hydrodynamic radius significantly larger than that of a monomeric small molecule is indicative of aggregation.

Part 4: Data Presentation

Clear and concise data presentation is crucial for accurate interpretation.

Table 1: Physicochemical Properties of Benzothiazinone Analogs

Compound IDPurity (%)Kinetic Solubility (µM)Stability (% remaining at 24h)Aggregation (DLS)
Analog-198.57595No
Analog-292.112098No
Analog-399.2<1085Yes

References

  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. [Link]

  • Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. (2023). ChemRxiv. [Link]

  • Design, Synthesis, and Molecular Docking of Novel Benzothiazinone Derivatives as DprE1 Inhibitors with Potential Antitubercular Activities. (2023). Molecules, 28(13), 5087. [Link]

  • Coan, K. E., & Shoichet, B. K. (2008). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. [Link]

  • Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. (2024). PLoS ONE, 19(11), e0313010. [Link]

  • Mechanism of benzothiazinone inactivation of DprE1. (2021). ResearchGate. [Link]

  • Zhang, G., Sheng, L., Hegde, P., & Aldrich, C. C. (2021). 8-cyanobenzothiazinone analogs with potent antitubercular activity. Journal of Medicinal Chemistry, 64(3), 1639-1658. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • How to Detect Early Aggregation with Dynamic Light Scattering. (2025). Patsnap. [Link]

  • Solid State Considerations for Early Development. (2015). American Pharmaceutical Review. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024). ALWSCI. [Link]

  • Valko, K., & Reynolds, D. P. (2005). High-Throughput Physicochemical and In Vitro ADMET Screening: A Role in Pharmaceutical Profiling. Current Drug Metabolism, 6(3), 213-228. [Link]

  • Cheng, X., Hochlowski, J., Schmitt, R., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Dynamic Light Scattering (DLS). (n.d.). Unchained Labs. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies, 22(2), 44-48. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., & O'Kane, T. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., O'Kane, T., ... & Cepa, S. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • A Dual Read-Out Assay to Evaluate the Potency of Compounds Active against Mycobacterium tuberculosis. (2013). PLoS ONE, 8(4), e60179. [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5557. [Link]

  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018). Promega Connections. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Molecular Aggregation in Immune System Activation Studied by Dynamic Light Scattering. (2022). Molecules, 27(19), 6617. [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2020). Frontiers in Cellular and Infection Microbiology, 10, 233. [Link]

  • A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase. (2017). ACS Infectious Diseases, 3(10), 746-756. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. [Link]

  • Potent Inhibitors of Mycobacterium tuberculosis Growth Identified by Using in-Cell NMR-based Screening. (2018). Angewandte Chemie International Edition, 57(16), 4253-4257. [Link]

  • A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. (2019). Tuberculosis, 115, 101797. [Link]

  • Building a Robust Biological Assay for Potency Measurement. (2015). BioProcess International. [Link]

  • Potency Assay Variability Estimation in Practice. (2021). Statistics in Biopharmaceutical Research, 13(1), 10-21. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives. This guide provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of poor bioavailability associated with this class of compounds. Our goal is to equip you with the foundational knowledge and practical methodologies to optimize your experimental outcomes.

Introduction: The Bioavailability Challenge

2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one and its derivatives represent a promising class of therapeutic agents, notably as potent antitubercular agents.[1][2][3] However, their progression from promising leads to effective clinical candidates is often hampered by poor aqueous solubility, which directly translates to low oral bioavailability.[2][4] This document will explore the underlying reasons for this issue and provide a structured approach to overcoming it through various formulation and chemical modification strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and misconceptions regarding the bioavailability of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives.

Q1: What are the primary factors contributing to the poor bioavailability of this class of compounds?

A1: The primary bottleneck is their inherently low aqueous solubility.[2] The rigid, planar structure and lipophilic nature of the benzothiazinone core contribute to strong crystal lattice energy, making it difficult for individual molecules to dissolve in the aqueous environment of the gastrointestinal (GI) tract. Poor dissolution is often the rate-limiting step for absorption of Biopharmaceutics Classification System (BCS) Class II drugs, a category where many of these derivatives likely fall.[5] Additionally, some derivatives may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[6]

Q2: Can simple structural modifications to the benzothiazinone scaffold improve solubility?

A2: Yes, targeted structural modifications can significantly impact solubility. For instance, introducing basic nitrogen-containing spiro-heterocycles at the C-2 position has been shown to enhance aqueous solubility, particularly in acidic environments like the stomach.[1] One study demonstrated that derivatives with an additional acetate moiety exhibited more than double the solubility of the parent compound, PBTZ169.[1] The rationale is that these modifications can disrupt the molecular planarity, reducing crystal packing, and introduce ionizable groups that improve solubility in physiological pH ranges.[7]

Q3: What are the most promising formulation strategies for these derivatives?

A3: Several innovative formulation strategies can enhance the oral bioavailability of poorly soluble drugs.[6][8] For benzothiazinone derivatives, nanotechnology-based approaches, such as the formulation of amorphous drug nanoparticles (ADNs), have shown considerable promise.[4][9] ADNs increase the surface area available for dissolution and can lead to significantly higher plasma exposure compared to standard drug suspensions.[4] Other viable strategies include solid dispersions, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), and complexation with cyclodextrins.[8][10][11]

Q4: How can I assess the potential for in vitro-in vivo correlation (IVIVC) with my formulations?

A4: Establishing an IVIVC is crucial for streamlining formulation development and can serve as a surrogate for bioequivalence studies.[12] For poorly soluble drugs, biorelevant dissolution testing is key.[5] This involves using dissolution media that mimic the composition of gastrointestinal fluids in both fasted (FaSSIF) and fed (FeSSIF) states. By correlating the in vitro dissolution profiles with in vivo pharmacokinetic data (e.g., plasma concentration over time), you can develop a predictive mathematical model.[12][13] For lipid-based formulations, specialized in vitro lipolysis models are often necessary to accurately predict in vivo behavior.[14]

Q5: Is a prodrug approach a viable strategy for this compound class?

A5: The prodrug approach is a powerful strategy for overcoming poor solubility and permeability.[15][16][17] By chemically modifying the parent drug into a more soluble or permeable promoiety, you can enhance its absorption. This promoiety is then cleaved in vivo to release the active drug. For 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives, a prodrug strategy could involve masking lipophilic groups with hydrophilic moieties to improve aqueous solubility.[18][19]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving common experimental issues encountered when working to improve the bioavailability of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low and variable oral bioavailability in preclinical animal models. - Poor aqueous solubility leading to incomplete dissolution. - High first-pass metabolism. - Efflux transporter activity.- Enhance Solubility: Micronize the drug powder to increase surface area. Formulate as amorphous solid dispersions or utilize nanotechnology (e.g., amorphous drug nanoparticles).[4][6][11] - Assess Metabolism: Conduct in vitro microsomal stability assays to quantify metabolic turnover.[20] If metabolism is high, consider co-administration with a metabolic inhibitor (in preclinical studies) or structural modifications to block metabolic sites. - Investigate Transport: Use in vitro cell-based assays (e.g., Caco-2) to assess permeability and efflux.
Failure to achieve a meaningful in vitro-in vivo correlation (IVIVC). - Inappropriate in vitro dissolution method. - Complex absorption mechanisms not captured by simple dissolution. - Formulation behavior is highly dependent on GI tract conditions (e.g., presence of food).- Biorelevant Dissolution: Employ FaSSIF and FeSSIF media to better simulate the in vivo environment.[5] - Advanced In Vitro Models: For lipid-based formulations, incorporate lipolysis testing to mimic lipid digestion and drug solubilization.[13][14] - Deconvolution of Plasma Data: Use pharmacokinetic modeling to estimate the in vivo absorption profile from plasma concentration data, which can then be correlated with in vitro dissolution.
Amorphous formulation recrystallizes upon storage or during dissolution. - The amorphous form is thermodynamically unstable. - Inadequate stabilization by the polymer matrix in a solid dispersion.- Polymer Selection: Screen different polymers for their ability to form stable amorphous solid dispersions. Polymers with strong intermolecular interactions (e.g., hydrogen bonding) with the drug are often effective. - Storage Conditions: Store amorphous formulations in low humidity and controlled temperature environments to prevent moisture-induced crystallization.
Prodrug does not efficiently convert to the active parent drug in vivo. - The linking chemistry is too stable. - The necessary activating enzymes are not present at the site of absorption or in systemic circulation.- Linker Design: Design the prodrug linker to be susceptible to cleavage by common enzymes in the GI tract, liver, or plasma (e.g., esterases, phosphatases). - Metabolic Profiling: Perform in vitro studies with relevant biological matrices (e.g., plasma, liver S9 fractions) to confirm the conversion of the prodrug to the active compound.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Preparation of Amorphous Drug Nanoparticles (ADNs)

This protocol outlines a general method for producing ADNs, which has been shown to improve the bioavailability of benzothiazinone derivatives.[4]

Objective: To enhance the dissolution rate and oral absorption of a poorly soluble 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivative by formulating it as amorphous nanoparticles.

Materials:

  • 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivative

  • Stabilizer (e.g., hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP))

  • Organic solvent (e.g., acetone, dichloromethane)

  • Anti-solvent (e.g., deionized water)

  • High-pressure homogenizer or microfluidizer

Procedure:

  • Dissolution: Dissolve the benzothiazinone derivative and a suitable stabilizer in the organic solvent. The ratio of drug to stabilizer will need to be optimized (typically ranging from 1:1 to 1:5).

  • Precipitation: Rapidly inject the organic solution into the anti-solvent under high shear mixing. This rapid change in solvent environment causes the drug to precipitate as nanoparticles.

  • Homogenization: Pass the resulting suspension through a high-pressure homogenizer for several cycles to reduce the particle size and ensure a narrow size distribution.

  • Solvent Removal: Remove the organic solvent from the nanoparticle suspension, typically through evaporation under reduced pressure.

  • Lyophilization (Optional): To create a stable solid powder, the nanoparticle suspension can be freeze-dried (lyophilized). A cryoprotectant (e.g., trehalose) is often added to prevent aggregation during this process.

  • Characterization:

    • Particle Size and Distribution: Analyze using Dynamic Light Scattering (DLS).

    • Morphology: Visualize using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Physical State: Confirm the amorphous nature of the drug using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

    • Dissolution Rate: Perform dissolution testing in biorelevant media (FaSSIF/FeSSIF) and compare to the unformulated drug.

Protocol 2: Biorelevant Dissolution Testing for IVIVC Development

Objective: To assess the dissolution of a formulated benzothiazinone derivative under conditions that mimic the human gastrointestinal tract to support the development of an IVIVC.

Materials:

  • Formulated benzothiazinone derivative (e.g., tablets, capsules, ADN powder)

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • FaSSIF and FeSSIF powders (commercially available)

  • Buffer components (e.g., sodium phosphate, sodium hydroxide, sodium chloride)

  • HPLC system for drug concentration analysis

Procedure:

  • Media Preparation:

    • FaSSIF (Fasted State Simulated Intestinal Fluid): Prepare according to the recipe provided by the supplier, typically containing bile salts and phospholipids at concentrations representative of the fasted state. Adjust pH to 6.5.

    • FeSSIF (Fed State Simulated Intestinal Fluid): Prepare according to the recipe, which will have higher concentrations of bile salts and phospholipids to mimic the fed state. Adjust pH to 5.0.

  • Dissolution Test Setup:

    • Set up the USP 2 apparatus with the appropriate volume of dissolution medium (typically 500-900 mL) maintained at 37°C.

    • Set the paddle speed (typically 50-75 RPM).

  • Test Execution:

    • Introduce the dosage form into the dissolution vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw samples of the dissolution medium.

    • Immediately filter the samples (e.g., using a 0.45 µm syringe filter) to stop further dissolution.

  • Sample Analysis:

    • Quantify the concentration of the dissolved drug in each sample using a validated HPLC method.

  • Data Analysis:

    • Plot the percentage of drug dissolved versus time to generate a dissolution profile.

    • Compare the profiles obtained in FaSSIF and FeSSIF to understand the effect of food on dissolution.

    • These profiles can then be used in IVIVC modeling by correlating them with in vivo absorption data.[5][12]

Part 4: Visualizing the Workflow and Concepts

Diagram 1: Troubleshooting Workflow for Poor Bioavailability

This diagram illustrates a logical progression for diagnosing and addressing poor bioavailability of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives.

G cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solubility Solubility-Limited cluster_permeability Permeability-Limited Problem Low/Variable In Vivo Bioavailability Solubility Assess Aqueous Solubility (pH 2, 6.8) Problem->Solubility Permeability Assess Permeability (e.g., Caco-2 Assay) Problem->Permeability Metabolism Assess Metabolic Stability (Microsomes, S9) Problem->Metabolism Sol_Limited Is Dissolution Rate-Limiting? Solubility->Sol_Limited Perm_Limited Is Permeability Rate-Limiting? Permeability->Perm_Limited Formulation Formulation Strategies: - Nanoparticles - Solid Dispersions - Lipid Systems Sol_Limited->Formulation Yes Prodrug Prodrug Approach: Enhance Solubility Sol_Limited->Prodrug Yes Sol_Limited->Perm_Limited No Formulation->Metabolism Re-evaluate Prodrug->Metabolism Re-evaluate Perm_Enhance Permeation Enhancers (Formulation) Perm_Limited->Perm_Enhance Yes Prodrug_Perm Prodrug Approach: Target Transporters Perm_Limited->Prodrug_Perm Yes

Caption: Troubleshooting workflow for poor bioavailability.

Diagram 2: Formulation Strategies for Bioavailability Enhancement

This diagram outlines the primary formulation pathways to improve the systemic exposure of poorly soluble drugs like the benzothiazinone derivatives.

G cluster_approaches Start Poorly Soluble Benzothiazinone Derivative PS_Reduction Particle Size Reduction (Micronization, Nanonization) Start->PS_Reduction Amorphous Amorphous Systems (Solid Dispersions) Start->Amorphous Lipid Lipid-Based Systems (SEDDS, SMEDDS) Start->Lipid Complexation Complexation (Cyclodextrins) Start->Complexation Outcome Improved Dissolution & Enhanced Absorption PS_Reduction->Outcome Amorphous->Outcome Lipid->Outcome Complexation->Outcome

Caption: Formulation strategies for bioavailability enhancement.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Kazi, M., Al amri, R., Alanazi, F. K., & Hussain, M. D. (2018). In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective. Current Drug Delivery, 15(7), 918-929. [Link]

  • MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. [Link]

  • Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043. [Link]

  • Dressman, J., & Reppas, C. (2000). In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs. European Journal of Pharmaceutical Sciences, 11 Suppl 2, S73-80. [Link]

  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043. [Link]

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-589. [Link]

  • Li, X., et al. (2017). Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents. Journal of Medicinal Chemistry, 60(14), 6145-6156. [Link]

  • MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Emami, J. (2006). In-vitro-in-vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. [Link]

  • Kazi, M., Al amri, R., Alanazi, F. K., & Hussain, M. D. (2018). In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective. Current Drug Delivery, 15(7), 918-929. [Link]

  • Curtis & Coulter. (2021). Prodrug Approach for Improving Bioavailability. [Link]

  • Valenta, C., & Wanka, E. (2001). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Current Medicinal Chemistry, 8(11), 1337-1353. [Link]

  • MDPI. (n.d.). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. [Link]

  • Lechartier, B., et al. (2019). Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 63(1), e01550-18. [Link]

  • Zhang, T., et al. (2021). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules, 26(11), 3169. [Link]

  • Gao, C., et al. (2018). Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. RSC Advances, 8(20), 11163-11176. [Link]

  • ResearchGate. (n.d.). Benzothiazine derivatives solubility?. [Link]

  • MDPI. (2023). Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects. [Link]

  • Schneider, F., et al. (2024). A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles. ACS Pharmacology & Translational Science. [Link]

  • Preprints.org. (2024). Nanoparticles as Potential Delivery System of Phenothiazine Derivatives for Anticancer Application. [Link]

  • Küçükgüzel, Ş. G., et al. (2010). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 15(6), 4129-4150. [Link]

  • MDPI. (n.d.). Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”. [Link]

  • Dalvie, D. K., et al. (2013). Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. Chemical Research in Toxicology, 26(2), 293-303. [Link]

  • MDPI. (2025). Nanotechnology-Based Drug Delivery Systems, 2nd Edition. [Link]

  • Teotino, U. M., et al. (1963). THIO DERIVATIVES OF 2,3-DIHYDRO-4H-1,3-BENZOXAZIN-4-ONE. SYNTHESIS AND PHARMACOLOGICAL PROPERTIES. Journal of Medicinal Chemistry, 6, 248-250. [Link]

  • ResearchGate. (n.d.). Modulation of the Meisenheimer complex metabolism of nitro-benzothiazinones by targeted C-6 substitution. [Link]

  • PubChem. (n.d.). 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. [Link]

  • Shestakov, A. S., et al. (2016). Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. ResearchGate. [Link]

  • Wang, X., et al. (2026). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. The Journal of Organic Chemistry. [Link]

  • Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804. [Link]

  • PMC. (n.d.). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. [Link]

Sources

Optimization

Technical Support Center: 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one Compounds

Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for researchers working with 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one compounds. These heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one compounds. These heterocyclic molecules show significant promise in various therapeutic areas, including oncology and infectious diseases.[1][2] However, their inherent cytotoxicity can be a significant hurdle in development. This resource offers troubleshooting advice, strategies to mitigate off-target toxicity, and detailed experimental protocols to help you navigate these challenges effectively.

Understanding the Mechanisms of Cytotoxicity

The cytotoxicity of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives is often linked to their mechanism of action against target cells. For instance, in their role as anti-tubercular agents, these compounds inhibit the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase, which is essential for the synthesis of the mycobacterial cell wall, leading to cell lysis and death.[1] In cancer research, related 1,4-benzothiazine derivatives have been shown to induce apoptosis through the activation of caspase-8 and caspase-3.[3]

Understanding the specific pathway of cell death—apoptosis versus necrosis—is critical. Apoptosis is a programmed and controlled form of cell death, while necrosis is a more chaotic process that can lead to inflammation and damage to surrounding healthy tissue. Identifying which process your compound induces is a key first step in developing strategies to control its cytotoxic effects.

Troubleshooting Guide

This section addresses common issues encountered during the experimental evaluation of these compounds.

Question: My compound shows high cytotoxicity in all cell lines tested, including non-cancerous control lines. How can I determine if this is a general cytotoxic effect or a potent on-target effect?

Answer: This is a common challenge. Here’s a systematic approach to dissect the issue:

  • Concentration Range Optimization: The initial concentration range might be too high. Perform a dose-response study starting from nanomolar concentrations and extending to micromolar ranges. This will help determine the IC50 (half-maximal inhibitory concentration) for each cell line and reveal any therapeutic window.

  • Differential Cell Line Screening: Expand your panel of cell lines. Include cell lines that are known to overexpress the putative target of your compound and cell lines where the target is absent or expressed at low levels. A significant difference in IC50 values between these lines would suggest a target-specific effect.

  • Mechanism of Action Studies: Use assays to determine the mode of cell death. For example, a caspase activity assay can indicate if apoptosis is being induced.[4][5] If the compound is inducing necrosis at similar concentrations across all cell lines, it may suggest a general membrane-disrupting effect or another non-specific mechanism of toxicity.

Question: I am observing inconsistent results in my MTT cytotoxicity assays. What could be the cause?

Answer: The MTT assay measures metabolic activity as an indicator of cell viability.[6][7] Inconsistencies can arise from several factors:

  • Compound Interference: Some compounds can directly react with the MTT reagent, leading to false-positive or false-negative results. Always run a control with your compound in cell-free media to check for any direct reaction.

  • Cell Seeding Density: Ensure that cells are seeded at a density that allows for logarithmic growth throughout the experiment and that they are evenly distributed in the wells.[7]

  • Incubation Times: Optimize the incubation time with the MTT reagent. Insufficient incubation can lead to incomplete formazan crystal formation, while excessive incubation can lead to crystal degradation.[8]

  • Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of variability.

Strategies for Cytotoxicity Reduction

The primary goal is to reduce off-target cytotoxicity while maintaining or enhancing the desired therapeutic activity.

Structure-Activity Relationship (SAR) Guided Chemical Modification

SAR studies are crucial for identifying the chemical moieties responsible for both desired activity and unwanted cytotoxicity.[3][9][10]

  • Modulate Lipophilicity: High lipophilicity can lead to non-specific membrane interactions and increased cytotoxicity. Modifications to the benzothiazinone scaffold that reduce lipophilicity, such as the introduction of polar groups, can decrease off-target toxicity.

  • Alter Side Chains: The nature and position of substituents on the benzothiazinone ring can dramatically influence biological activity and cytotoxicity. For example, studies on related 1,4-benzothiazine analogues showed that replacing an imidazole side chain with piperazine decreased apoptotic activity, while removing or modifying a hydroxyl group increased it.[3]

  • Bioisosteric Replacement: Consider replacing parts of the molecule with bioisosteres that may retain the desired binding properties but have a more favorable toxicity profile.

Advanced Drug Delivery Systems

Encapsulating the compound in a nanocarrier can alter its pharmacokinetic profile, improve its solubility, and target it to specific tissues or cells, thereby reducing systemic toxicity.[11]

  • Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and controlling their release.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained release of the encapsulated drug.

  • Antibody-Drug Conjugates (ADCs): For cancer applications, conjugating the compound to an antibody that specifically targets a tumor antigen can deliver the cytotoxic payload directly to the cancer cells, sparing healthy tissues.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol is a standard method for assessing cell viability based on metabolic activity.[6][7][8]

Materials:

  • Cells in culture

  • 96-well tissue culture plates

  • Test compound (2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Workflow for Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Analysis P1 Seed cells in 96-well plate P2 Allow cells to adhere (24h) P1->P2 T1 Prepare serial dilutions of compound P2->T1 T2 Treat cells with compound T1->T2 T3 Incubate for desired period (24-72h) T2->T3 A1 Add MTT reagent T3->A1 A2 Incubate for formazan formation (2-4h) A1->A2 A3 Add solubilization solution A2->A3 A4 Read absorbance at 570 nm A3->A4 D1 Calculate % viability A4->D1 D2 Determine IC50 value D1->D2

Caption: A typical workflow for determining the IC50 of a compound using the MTT assay.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection

This protocol measures the activity of key effector caspases in apoptosis.[4][5][12][13]

Materials:

  • Cells cultured in a 96-well plate (white-walled plate for luminescence assays)

  • Test compound

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the test compound as described in the MTT assay protocol (steps 1-3).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This typically involves mixing a lyophilized substrate with a buffer.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[5]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Increased luminescence compared to the untreated control indicates activation of caspase-3 and/or -7, and thus, induction of apoptosis.

Decision Tree for Cytotoxicity Mechanism

G Start Compound shows cytotoxicity in initial screen CaspaseAssay Perform Caspase-3/7 Assay Start->CaspaseAssay Result Caspase activity significantly increased? CaspaseAssay->Result Apoptosis Mechanism likely involves Apoptosis Result->Apoptosis Yes Necrosis Mechanism may be Necrosis or other Result->Necrosis No FurtherApoptosis Further investigate apoptotic pathway (e.g., Caspase-8/9) Apoptosis->FurtherApoptosis FurtherNecrosis Investigate membrane integrity (e.g., LDH assay) Necrosis->FurtherNecrosis

Caption: A decision-making workflow to elucidate the primary mechanism of cell death.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for designing less cytotoxic derivatives?

A1: Start with a thorough review of the existing literature on the structure-activity relationships of 1,3-benzothiazin-4-ones and related heterocyclic compounds.[3][9][10][14] Identify derivatives that have shown high potency but also high cytotoxicity. Analyze their chemical structures to pinpoint potential toxicophores. Often, highly reactive functional groups or moieties that lead to excessive lipophilicity are good candidates for modification.

Q2: Can I use computational tools to predict the cytotoxicity of my new compounds?

A2: Yes, in silico toxicology prediction tools can be a valuable and cost-effective first step. QSAR (Quantitative Structure-Activity Relationship) models and other predictive algorithms can estimate the likelihood of a compound being cytotoxic based on its chemical structure. These tools can help prioritize which compounds to synthesize and test in vitro, but they should not replace experimental validation.

Q3: My compound has a nitro group. Could this be contributing to its cytotoxicity?

A3: Yes, nitroaromatic compounds can be a source of toxicity. The nitro group can be metabolically reduced to form reactive nitroso and hydroxylamino intermediates, which can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity.[15] If the nitro group is not essential for the desired biological activity, consider replacing it with other electron-withdrawing groups such as a cyano or a trifluoromethyl group.

Q4: How important is it to test for cytotoxicity in 3D cell culture models?

A4: Testing in 3D models like spheroids or organoids is becoming increasingly important. These models more closely mimic the in vivo environment, including cell-cell interactions and nutrient gradients, which can significantly influence a compound's efficacy and toxicity. A compound that appears highly cytotoxic in a 2D monolayer culture may show a more clinically relevant profile in a 3D model.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Retrieved from [Link]

  • Fringuelli, R., et al. (2003). 1,4-benzothiazine analogues and apoptosis: structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 13(15), 2531-2535. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and structure–activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents. Retrieved from [Link]

  • Li, X., et al. (2023). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules, 28(11), 4386. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural activity relationship of benzothiazinone core. Retrieved from [Link]

  • Open University of Chemical Industry. (2023). A Comprehensive Review of N-Heterocycles as Cytotoxic Agents. Open University of Chemical Industry Journal, 1(1). Retrieved from [Link]

  • ResearchGate. (2022). A Comprehensive Review of N- Heterocycles as Cytotoxic Agents. Retrieved from [Link]

  • National Institutes of Health. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ACS Omega, 6(15), 10335-10343. Retrieved from [Link]

  • ACS Publications. (2014). Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043. ACS Medicinal Chemistry Letters, 5(11), 1221-1225. Retrieved from [Link]

  • National Institutes of Health. (2019). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 24(23), 4249. Retrieved from [Link]

  • Recent Journal of Social, Medical and Allied Sciences. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Recent Journal of Social, Medical and Allied Sciences, 24(5), 358-371. Retrieved from [Link]

  • ResearchGate. (2022). The importance of heterocyclic compounds in anti-cancer drug design. Retrieved from [Link]

  • MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 27(19), 6299. Retrieved from [Link]

  • ResearchGate. (2021). Cytotoxicity and cell uptake of benzothiazinone 043-loaded.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Pharmaceutical Sciences, 26(1), 59-69. Retrieved from [Link]

  • ResearchGate. (2015). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]

  • MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309. Retrieved from [Link]

  • ResearchGate. (2023). Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Retrieved from [Link]

  • Teotino, U. M., et al. (1963). THIO DERIVATIVES OF 2,3-DIHYDRO-4H-1,3-BENZOXAZIN-4-ONE. SYNTHESIS AND PHARMACOLOGICAL PROPERTIES. Journal of Medicinal Chemistry, 6, 248-250. Retrieved from [Link]

Sources

Troubleshooting

Avoiding decomposition during oxidation of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

Welcome to our dedicated technical guide for researchers working with 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regar...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers working with 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective oxidation of this compound, a common challenge in synthetic and medicinal chemistry. Our goal is to equip you with the knowledge to mitigate decomposition and achieve your desired synthetic outcomes.

Introduction: The Challenge of Stability

2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is a valuable heterocyclic scaffold, but its structural complexity presents unique stability challenges during oxidation. The molecule contains a sensitive thioamide-like moiety (a cyclic dithiocarbamate) integrated into a benzothiazinone core. The primary goal of oxidation is often the conversion of the thione (C=S) group to its corresponding oxo-analogue (C=O), yielding 2,4-dioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. However, aggressive or poorly controlled oxidation can easily lead to ring opening, desulfurization, or the formation of undesired over-oxidation byproducts, compromising yield and purity.

This guide addresses the most common failure points in this synthetic step, providing evidence-based solutions and detailed protocols to ensure the integrity of the core structure.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is turning dark brown/black, and TLC analysis shows a complex mixture of products with significant baseline streaking. What's causing this decomposition?

Answer: This is a classic sign of oxidative decomposition, likely stemming from overly harsh reaction conditions or an inappropriate choice of oxidant. The thioamide group is susceptible to over-oxidation, which can lead to the cleavage of the heterocyclic ring. The dark coloration suggests the formation of polymeric sulfur-containing byproducts.

Root Causes & Solutions:

  • Aggressive Oxidant: Strong oxidants like potassium permanganate (KMnO₄) or nitric acid are often too reactive for this substrate. They can attack the sulfur atom and the aromatic ring indiscriminately.

    • Solution: Switch to a milder, more selective oxidant. Reagents like mercury(II) acetate or N-bromosuccinimide (NBS) in a wet solvent are often effective for this specific thione-to-oxo conversion. Mercury(II) acetate, in particular, is known to coordinate to the sulfur atom, facilitating nucleophilic attack by water to replace the sulfur with oxygen.

  • High Temperature: Elevated temperatures accelerate the rate of decomposition pathways relative to the desired oxidation.

    • Solution: Maintain strict temperature control. Start the reaction at 0 °C and allow it to slowly warm to room temperature. If decomposition is still observed, running the entire reaction at 0 °C or even lower may be necessary.

  • Incorrect Stoichiometry: Using a large excess of the oxidant increases the probability of side reactions and over-oxidation.

    • Solution: Carefully control the stoichiometry. Begin with 1.05 to 1.2 equivalents of the oxidant and monitor the reaction closely by TLC. Add more oxidant in small portions only if the starting material is consumed slowly.

Troubleshooting Workflow: Diagnosing Decomposition

G cluster_desired Desired 2-Electron Oxidation cluster_undesired Undesired 1-Electron Oxidation A Thione (C=S) C Oxo-Product (C=O) A->C + H₂O, - H₂S equivalent B Oxidant (e.g., Hg(OAc)₂) B->C Facilitates D Thione (C=S) F Sulfur Radical Intermediate D->F - 1e⁻ E Oxidant (e.g., I₂, Fe³⁺) E->F Promotes G Disulfide Dimer F->G Dimerization

Reference Data & Comparative Studies

Validation

A Comparative Analysis of a Potent Anti-Tuberculosis Candidate and its Foundational Scaffold: BTZ043 vs. 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

Guide for Researchers, Scientists, and Drug Development Professionals The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-re...

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of novel therapeutics.[1][2][3] One of the most promising avenues of research has been the targeting of the mycobacterial cell wall biosynthesis pathway. This guide provides a detailed comparative analysis of BTZ043, a potent benzothiazinone derivative that has advanced to clinical trials, and 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one, a related foundational scaffold.

This analysis moves beyond a simple feature list, delving into the nuances of chemical synthesis, mechanism of action, biological activity, and the strategic rationale that elevates a basic chemical structure into a clinical candidate.

Part 1: BTZ043 - A Specialized Agent Targeting Tuberculosis

BTZ043 is a highly optimized 1,3-benzothiazin-4-one derivative identified as a powerful bactericidal agent against Mtb.[2] It represents a significant advancement in the search for new anti-TB drugs due to its novel mechanism of action and its efficacy against drug-resistant strains.[4]

Chemical Structure and Synthesis

BTZ043, chemically named (S)-2-[2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one, possesses a complex structure resulting from extensive structure-activity relationship (SAR) studies.[2] Key features include the nitro group at position 8 and the trifluoromethyl group at position 6, both critical for its potent activity.[2] Its synthesis is a multi-step process, reflecting its nature as a highly derived and specialized molecule.[2][3]

Mechanism of Action: Covalent Inhibition of DprE1

BTZ043's primary target is the essential flavoenzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[5] DprE1 is a critical component in the biosynthesis of arabinans, which are vital for the formation of the mycobacterial cell wall components, arabinogalactan (AG) and lipoarabinomannan (LAM).[4][6]

BTZ043 acts as a suicide inhibitor. It is a pro-drug that, once inside the mycobacterium, is activated by the reduced flavin cofactor (FADH₂) within the DprE1 active site.[7] The crucial 8-nitro group is reduced to a reactive nitroso species.[1] This electrophilic intermediate is then attacked by the thiol group of a key cysteine residue (Cys387 in Mtb), forming an irreversible covalent semimercaptal adduct.[8] This covalent modification permanently inactivates the enzyme, halting arabinan synthesis and leading to rapid cell lysis.[1][2]

BTZ043_MoA cluster_DprE1 DprE1 Active Site cluster_Pathway Arabinan Biosynthesis Pathway BTZ_prodrug BTZ043 (Prodrug) -NO2 FADH2 FAD (reduced) BTZ_prodrug->FADH2 Enters Active Site BTZ_nitroso BTZ043 (Nitroso Intermediate) -N=O FADH2->BTZ_nitroso Reductive Activation Cys387 Cys387-SH (Active Site Nucleophile) Cys387->BTZ_nitroso Nucleophilic Attack Adduct Covalent Adduct (Enzyme Inactivated) Cys387->Adduct BTZ_nitroso->Adduct DPA DPA Adduct->DPA BLOCKS DPR DPR DPR->DPA DprE1 Catalysis Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall Lysis Cell Lysis CellWall->Lysis Loss of

Caption: Mechanism of BTZ043 as a suicide inhibitor of DprE1.

Antimicrobial Spectrum and Potency

BTZ043 exhibits potent, narrow-spectrum activity, primarily targeting the M. tuberculosis complex. It is bactericidal and highly effective against both drug-susceptible and drug-resistant (MDR and XDR) clinical isolates.[1][4] Its in vivo efficacy has been demonstrated in multiple mouse models of TB, where it has shown activity superior to the frontline drug isoniazid.[2][4]

Parameter BTZ043 Performance Data References
Target Organism Mycobacterium tuberculosis complex[4]
MIC (Mtb complex) 1 - 30 ng/mL[4]
MIC (Mtb H37Rv) ~1 ng/mL[9]
Activity Spectrum Narrow; highly specific for mycobacteria[4]
In Vivo Efficacy Reduces bacterial load in lungs and spleen; superior to isoniazid in mouse models[2][4]
Resistance Low frequency; mutations in Cys387 of DprE1 can confer resistance[8][10]
Clinical Development

BTZ043 has progressed through Phase 1 clinical trials, where it was found to be safe and well-tolerated in healthy volunteers.[11][12][13] It has since advanced to Phase 2 trials to evaluate its safety, tolerability, and early bactericidal activity in patients with pulmonary tuberculosis.[4][14] This progression underscores its potential as a future component of combination therapies for tuberculosis.[12]

Part 2: 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one - A Foundational Scaffold

In contrast to the highly specialized BTZ043, 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is a foundational heterocyclic scaffold. While sharing a core benzothiazine ring, its structure and known biological activities are markedly different.

Chemical Structure and Synthesis

This compound features a thioxo (=S) group at the C2 position, a key structural difference from BTZ043. Its synthesis can be achieved through more direct methods, such as the triphenylphosphine (PPh₃)-promoted desulfurative [4 + 2] annulation between benzo[c][4][8]dithiol-3-ones and isothiocyanates.[15] This operational simplicity makes it an accessible starting point for medicinal chemistry exploration.[15]

Biological and Antimicrobial Activities

The direct anti-tuberculosis activity of the parent 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is not well-documented in prominent literature. However, various derivatives of related benzothiazine and benzothiazinone scaffolds have been synthesized and screened for a wide range of biological activities.

Studies on related series, such as 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives, have shown broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria (like Staphylococcus aureus and Escherichia coli) and several fungal strains.[16][17] Other 1,4-benzothiazinone derivatives have also demonstrated promising antimicrobial effects.[18][19] This suggests that the core benzothiazine scaffold is "biologically active" and can serve as a template for developing agents with diverse therapeutic applications, though it lacks the specific, potent anti-Mtb activity of BTZ043.

Part 3: A Head-to-Head Comparison

The juxtaposition of these two molecules highlights the journey from a chemical scaffold to a clinical drug.

Structural and Mechanistic Divergence

The fundamental difference lies in their structure and resulting mechanism. BTZ043 is an intricately designed molecule where each substituent serves a purpose, culminating in a highly specific, covalent interaction with its target. The 2-thioxo parent compound is a simpler building block lacking the necessary functionalities—most notably the 8-nitro group—for the DprE1-mediated suicide inhibition seen with BTZ043.

structure_comparison cluster_scaffold Foundational Scaffold cluster_drug Optimized Drug Candidate Scaffold Scaffold BTZ BTZ label_scaffold 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one label_btz BTZ043

Caption: Structural comparison of the foundational scaffold and BTZ043.

Comparative Summary
Feature 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one BTZ043
Classification Chemical scaffold / Starting materialClinical drug candidate
Synthesis Relatively straightforward; fewer steps[15]Complex, multi-step synthesis[2]
Primary Target Not specifically defined for anti-TB activityDprE1 in Mycobacterium tuberculosis
Mechanism Unknown for anti-TB; likely non-covalent for other activitiesMechanism-based covalent suicide inhibition[1][8]
Antimicrobial Potency Low to moderate (for derivatives)Very high (nanomolar) against Mtb[4][9]
Antimicrobial Spectrum Broad (for derivatives against various bacteria/fungi)[16][17]Narrow (specific to mycobacteria)[4]
Development Stage Exploratory / PreclinicalPhase 2 Clinical Trials[14]

Part 4: Key Experimental Protocols

Protocol 1: Synthesis of 2-Thioxo-1,3-benzothiazin-4-one

This protocol is based on the PPh₃-promoted desulfurative annulation method.[15]

Objective: To synthesize the foundational scaffold. Causality: This method is chosen for its operational simplicity and high yields, making the scaffold readily accessible for further derivatization.

Step-by-Step Methodology:

  • To a solution of benzo[c][4][8]dithiol-3-one (1.0 mmol) and an appropriate isothiocyanate (1.2 mmol) in toluene (5 mL), add triphenylphosphine (PPh₃) (1.2 mmol).

  • Stir the reaction mixture at 100 °C under an inert nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically several hours), allow the mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 2-thioxo-1,3-benzothiazin-4-one.

Protocol 2: DprE1 Inhibition Assay (DCPIP Spectrophotometric Assay)

This assay is a standard method to quantify the inhibitory activity of compounds like BTZ043 against DprE1.[1]

Objective: To determine the IC₅₀ of an inhibitor against DprE1. Causality: This assay measures the enzyme's ability to oxidize its substrate by using an artificial electron acceptor (DCPIP) that changes color upon reduction. The rate of color change is proportional to enzyme activity, allowing for precise measurement of inhibition.

DCPIP_Assay_Workflow start Start prepare Prepare Assay Buffer (e.g., Tris-HCl, Tween-80) start->prepare enzyme Add Recombinant DprE1 Enzyme prepare->enzyme inhibitor Add Test Compound (BTZ043) or DMSO (Control) enzyme->inhibitor incubate_inhibitor Pre-incubate Enzyme and Inhibitor inhibitor->incubate_inhibitor substrate Initiate Reaction by adding Substrate (FPR) and DCPIP incubate_inhibitor->substrate measure Measure Decrease in Absorbance at 600 nm over time substrate->measure calculate Calculate Initial Velocity and % Inhibition Determine IC50 measure->calculate end End calculate->end

Caption: Workflow for the DprE1 DCPIP inhibition assay.

Step-by-Step Methodology:

  • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.05% Tween-80).

  • In a 96-well plate, add recombinant DprE1 enzyme to the buffer.

  • Add serial dilutions of the test compound (BTZ043) or DMSO (vehicle control) to the wells.

  • Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding a mixture of the substrate (farnesylphosphoryl-β-D-ribofuranose, FPR, a DPR analog) and the electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

  • Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 600 nm over time.

  • Calculate the initial reaction velocities from the linear phase of the absorbance curves.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

The comparison between BTZ043 and 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one offers a compelling narrative in drug discovery. It illustrates that while a core heterocyclic scaffold may possess inherent biological potential, it is the meticulous, target-driven optimization of its structure that transforms it into a potent and selective therapeutic agent. BTZ043 is a testament to this process, emerging as a highly specialized molecule with a unique covalent mechanism of action and significant promise in the fight against tuberculosis. The foundational scaffold, while not a direct therapeutic itself, remains a valuable starting point for the synthesis of future generations of bioactive compounds.

References

  • Trefzer, C., et al. (2012). Benzothiazinones Are Suicide Inhibitors of Mycobacterial Decaprenylphosphoryl-β-D-ribofuranose 2'-Oxidase DprE1. Journal of the American Chemical Society, 134(2), 912–915. [Link]

  • Working Group for New TB Drugs. (n.d.). BTZ-043. Retrieved from [Link]

  • Lechartier, A., et al. (2014). Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO Molecular Medicine, 6(3), 354-367. [Link]

  • DrugPatentWatch. (n.d.). Clinical Trials for BTZ-043. Retrieved from [Link]

  • German Center for Infection Research. (2021). New drug substance BTZ-043 for tuberculosis. Retrieved from [Link]

  • Singh, V., et al. (2022). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega, 7(27), 23093–23113. [Link]

  • ClinicalTrials.gov. (2022). BTZ-043 - Multiple Ascending Dose (MAD) to Evaluate Safety, Tolerability and Early Bactericidal Activity (EBA). (NCT04044001). Retrieved from [Link]

  • Lange, C., et al. (2020). First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis. Antimicrobial Agents and Chemotherapy, 64(9), e00758-20. [Link]

  • ResearchGate. (n.d.). Mode of action of BTZ043/PBTZ169 with DprE1. Retrieved from [Link]

  • Kumar, P., et al. (2014). Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043. ACS Medicinal Chemistry Letters, 5(12), 1286–1290. [Link]

  • Kloss, F., et al. (2020). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Organic & Biomolecular Chemistry, 18(28), 5327-5342. [Link]

  • Warrier, T., et al. (2020). Mycobacterium tuberculosis Decaprenylphosphoryl-β-d-ribose Oxidase Inhibitors: Expeditious Reconstruction of Suboptimal Hits Into a Series With Potent in Vivo Activity. Journal of Medicinal Chemistry, 63(5), 2557–2576. [Link]

  • Zimmerman, M. D., et al. (2023). Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model. Antimicrobial Agents and Chemotherapy, 67(11), e0062723. [Link]

  • Patsnap Synapse. (2024). What are DprE1 inhibitors and how do they work?. Retrieved from [Link]

  • Al-Salahi, R., et al. (2017). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Medicinal Chemistry, 13(1), 85-92. [Link]

  • Al-Salahi, R., et al. (2016). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Medicinal Chemistry, 13(1), 85-92. [Link]

  • Kumar, P., & Kumar, R. (2018). Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery. Future Medicinal Chemistry, 10(13), 1637-1651. [Link]

  • ResearchGate. (n.d.). In vitro antimicrobial activity of BTZ-043 against actively replicating Mtb and non-replicating bacteria. Retrieved from [Link]

  • Tyagi, S., et al. (2014). Design and Syntheses of Anti-Tuberculosis Agents Inspired by BTZ043 Using a Scaffold Simplification Strategy. ACS Medicinal Chemistry Letters, 5(4), 379–384. [Link]

  • Li, G., et al. (2016). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh₃-Promoted Desulfurative [4 + 2] Annulation. The Journal of Organic Chemistry, 81(5), 2137-2143. [Link]

  • Marwitz, S., et al. (2022). A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles. ACS Pharmacology & Translational Science, 5(12), 1196-1206. [Link]

  • UniProt. (n.d.). dprE1 - Decaprenylphosphoryl-beta-D-ribose oxidase. Retrieved from [Link]

  • Löscher, F., et al. (2023). Pharmacokinetics and Efficacy of the Benzothiazinone BTZ-043 against Tuberculous Mycobacteria inside Granulomas in the Guinea Pig Model. Antimicrobial Agents and Chemotherapy, 67(5), e0142822. [Link]

  • Sanna, M., et al. (2012). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 17(11), 13498-13515. [Link]

  • Teotino, U. M., et al. (1963). Thio derivatives of 2,3-dihydro-4H-1,3-benzoxazin-4-one. Synthesis and pharmacological properties. Journal of Medicinal Chemistry, 6, 248-50. [Link]

  • Makarov, V., et al. (2009). Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Science, 324(5928), 801-804. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1253. [Link]

  • Carta, A., et al. (2012). 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening. Archiv der Pharmazie, 345(10), 790-9. [Link]

  • Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(13), 5980-6004. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6689. [Link]

  • Möllmann, U., et al. (2011). Benzothiazinone derivatives and their use as antibacterial agents. U.S. Patent No. 7,863,268 B2. Washington, DC: U.S.
  • Marwitz, S., et al. (2024). A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles. ACS Pharmacology & Translational Science. [Link]

  • Navarrete-Vázquez, G., et al. (2015). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Medicinal Chemistry Research, 24, 2859–2868. [Link]

  • Kumar, D., & Punniyamurthy, T. (2021). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][8]Thiazin-4-One Derivatives. Catalysts, 11(11), 1391. [Link]

  • Chohan, Z. H., et al. (2018). Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives. Journal of the Serbian Chemical Society, 83(11), 1285-1294. [Link]

  • Kumar, D., & Punniyamurthy, T. (2020). Recent Advances in the Synthesis of 4H-Benzo[d][1][8]oxathiin-4-ones and 4H-Benzo[d][1][8]dioxin-4-ones. ChemistrySelect, 5(40), 12455-12471. [Link]

  • Marwitz, S., et al. (2024). A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles. ACS Pharmacology & Translational Science. [Link]

  • ResearchGate. (n.d.). Antimicrobial and antioxidant activities of substituted 4H-1, 4-benzothiazines. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles. Retrieved from [Link]

  • PubChem. (n.d.). 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one Analogs

The 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This bicyclic system, formed by the fu...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This bicyclic system, formed by the fusion of a thiazine and a benzene ring, serves as a versatile template for designing novel therapeutic agents.[1] The structural rigidity of the core, combined with the diverse chemical handles it offers for modification, has enabled the development of analogs with potent antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for various analogs of this scaffold. We will delve into the synthetic strategies, compare biological performance across different therapeutic areas with supporting experimental data, and elucidate the key structural motifs that govern efficacy and selectivity.

General Synthetic Strategies

The construction of the 2-thioxo-1,3-benzothiazin-4-one skeleton is achievable through several synthetic routes. A particularly efficient and modern approach involves a triphenylphosphine (PPh₃)-promoted desulfurative [4 + 2] annulation between benzo[c][2][5]dithiol-3-ones and various isothiocyanates.[6][7] This method is valued for its mild reaction conditions, operational simplicity, and high yields, accommodating a wide range of functional groups on the isothiocyanate partner.[7] This versatility allows for the systematic introduction of diverse substituents at the N-3 position, which is crucial for SAR studies.

Alternative pathways often start from more common precursors like anthranilic acid to build the heterocyclic system.[8] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions r1 Benzo[c][1,2]dithiol-3-one product 2-Thioxo-3-(R)-2,3-dihydro- 4H-1,3-benzothiazin-4-one r1->product [4+2] Annulation r2 Isothiocyanate (R-N=C=S) r2->product reagent PPh₃ (promoter) reagent->r1 Activates S-S bond condition MeCN, 50 °C condition->r1

Caption: PPh₃-promoted desulfurative [4+2] cyclization workflow.

Core Scaffold and Key Modification Points

The biological activity of these analogs is profoundly influenced by the nature and position of substituents on the benzothiazinone core. The primary points for chemical modification are the N-3 position of the thiazine ring and various positions on the fused benzene ring (C-5, C-6, C-7, C-8).

G Benzothiazinone N3 C6 C7

Caption: Key positions for substitution on the core scaffold.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Analogs of 2-thioxo-1,3-benzothiazin-4-one have demonstrated significant potential as antimicrobial agents, with activity reported against a wide array of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2]

Structure-Activity Relationship Insights:

  • N-3 Substitution: The substituent at the N-3 position is a critical determinant of antimicrobial potency. Aromatic or heteroaromatic rings at this position often confer broad-spectrum activity.

  • Benzene Ring Substitution: The introduction of electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups on the fused benzene ring can modulate the activity profile. For instance, in related pyrrolo[2,1-b][2][6]benzothiazole systems, a p-fluorophenyl substituent was shown to significantly increase antibacterial potency.[9]

  • Fused Ring Systems: Extending the core structure by fusing other heterocyclic rings can enhance activity. For example, pyrido[2,3-d]pyrimidine-4-one derivatives incorporating the benzothiazole moiety have shown higher antimicrobial activity than standard drugs like cefotaxime and fluconazole.[9]

Comparative Performance Data:

Compound IDN-3 Substituent (R¹)Benzene Ring SubstituentTarget OrganismMIC (µmol/L)Reference
7a ThiopheneUnsubstitutedStaphylococcus aureus6[9]
7d p-FluorophenylUnsubstitutedStaphylococcus aureus4[9]
9a ThiopheneUnsubstitutedBacillus subtilis8[9]
9d p-FluorophenylUnsubstitutedBacillus subtilis4[9]
Cefotaxime --Staphylococcus aureus12[9]
Fluconazole --Candida albicans16[9]

Note: Compounds 7a/d and 9a/d are complex derivatives that incorporate the benzothiazole scaffold.

Anticancer Activity

The benzothiazole nucleus is a well-established pharmacophore in anticancer drug design.[1] When incorporated into the 2-thioxo-1,3-benzothiazin-4-one framework, it gives rise to compounds with significant cytotoxic activity against various human cancer cell lines.[3][9]

Structure-Activity Relationship Insights:

  • Aromatic Substituents: The presence of specific aryl groups is crucial. In one study of thiazolo[4,5-d]pyrimidine derivatives, a 3-phenyl substituent was part of the most active compound identified.[3]

  • Halogenation: The introduction of halogens, such as chlorine or fluorine, can enhance antiproliferative activity. A 7-chloro substituent proved beneficial in the thiazolo[4,5-d]pyrimidine series.[3] The incorporation of a trifluoromethyl (-CF₃) group is also a common strategy to improve potency.[3]

  • **SAR studies on related benzothiazole derivatives revealed that the incorporation of a fluorine atom at the 7th position enhanced cytotoxicity against HepG2, MCF-7, and HeLa cell lines.[1]

Comparative Performance Data:

Compound IDKey Structural FeaturesCell LineIC₅₀ (µmol/L)Reference
7a Pyrido[2,3-d]pyrimidinone + ThiopheneHepG2 (Liver)3.14[9]
7d Pyrido[2,3-d]pyrimidinone + p-FluorophenylHepG2 (Liver)3.20[9]
9a Pyrrolo[2,1-b]benzothiazole + ThiopheneHCT-116 (Colon)6.14[9]
9d Pyrrolo[2,1-b]benzothiazole + p-FluorophenylHCT-116 (Colon)5.30[9]
Doxorubicin -HepG2 (Liver)4.62[9]
Doxorubicin -HCT-116 (Colon)5.12[9]
Anti-inflammatory Activity

Derivatives of 1,3-benzothiazinone have emerged as promising non-steroidal anti-inflammatory agents (NSAIDs) with potentially lower toxicity profiles compared to existing drugs like meloxicam.[4] Their mechanism often involves the modulation of key inflammatory pathways.

Mechanism of Action & SAR Insights:

  • Inhibition of Inflammatory Mediators: Active compounds effectively inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[4]

  • Modulation of Signaling Pathways: Potent analogs have been shown to significantly inhibit the phosphorylation of key transcription factors NF-κB and STAT3, which are central to the inflammatory response.[4]

  • COX Inhibition: While some analogs show anti-inflammatory effects, their direct inhibition of cyclooxygenase (COX) enzymes can be weaker than that of traditional NSAIDs, suggesting a different primary mechanism of action and potentially lower gastrointestinal toxicity.[4]

cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK NFkB_I p65/p50-IκBα IKK->NFkB_I Phosphorylates IκBα NFkB_A p65/p50 (Active) NFkB_I->NFkB_A IκBα degradation Nucleus Nucleus NFkB_A->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) Transcription->Cytokines BTZ Benzothiazinone Analogs BTZ->IKK Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway.

Key Experimental Protocols

General Synthesis of 3-Aryl-2-thioxo-1,3-benzothiazin-4-ones[7]
  • To a solution of benzo[c][2][5]dithiol-3-one (1.0 mmol) in MeCN (5 mL), add the corresponding aryl isothiocyanate (1.3 mmol).

  • Add triphenylphosphine (PPh₃) (1.2 mmol) to the mixture.

  • Stir the reaction mixture at 50 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired 2-thioxo-1,3-benzothiazin-4-one analog.

Antimicrobial Susceptibility Testing (Broth Microdilution)[10]
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strain (e.g., adjusted to 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 24 hours (bacteria) or 28 °C for 48 hours (fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anti-inflammatory Assay (Nitric Oxide Measurement)[4]
  • Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation. Untreated cells serve as a negative control.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to the supernatant.

  • Incubate in the dark for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is calculated from a sodium nitrite standard curve.

Conclusion

The 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one scaffold represents a highly fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight the critical role of the N-3 substituent and the substitution pattern on the fused benzene ring in dictating biological activity and selectivity. For antimicrobial and anticancer applications, the introduction of halogenated aryl groups is a promising strategy. For anti-inflammatory development, analogs that modulate the NF-κB pathway while exhibiting weak COX inhibition offer a pathway to safer drugs. The synthetic accessibility and chemical versatility of this core ensure that it will remain an area of intense investigation for drug discovery professionals.

References

  • Al-Salahi, R., Abuelizz, H. A., El Dib, R., Marzouk, M., & Alshammari, M. B. (2016). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Medicinal Chemistry, 13(1), 85–92. [Link]

  • MDPI. (n.d.). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. MDPI. [Link]

  • PubMed. (2016). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. PubMed. [Link]

  • ACS Publications. (2016). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. The Journal of Organic Chemistry. [Link]

  • PubMed. (2019). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. PMC. [Link]

  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • ResearchGate. (2020). Synthesis and antitumor activity of novel 2-thioxo-4-thiazolidinones with benzothiazole moieties. ResearchGate. [Link]

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Link]

  • PubMed. (1963). THIO DERIVATIVES OF 2,3-DIHYDRO-4H-1,3-BENZOXAZIN-4-ONE. SYNTHESIS AND PHARMACOLOGICAL PROPERTIES. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2020). Synthesis, Antimicrobial and Molecular Docking Studies of 1,3-Thiazolidin-4-one Analogues Bearing Benzothiazole. Indian Journal of Heterocyclic Chemistry. [Link]

  • FLORE. (2019). Benzothiazole derivatives as anticancer agents. FLORE. [Link]

  • National Institutes of Health (NIH). (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. PMC. [Link]

  • National Institutes of Health (NIH). (n.d.). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. PMC. [Link]

  • PubMed. (2020). Design and synthesis of 1,3-benzothiazinone derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. PMC. [Link]

Sources

Validation

The Dawn of a New Era in MDR-TB Treatment: A Comparative Guide to 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one Derivatives

The global health landscape is perpetually challenged by the scourge of tuberculosis (TB), a crisis exacerbated by the emergence of multidrug-resistant (MDR) strains. For researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

The global health landscape is perpetually challenged by the scourge of tuberculosis (TB), a crisis exacerbated by the emergence of multidrug-resistant (MDR) strains. For researchers, scientists, and drug development professionals, the quest for novel, effective therapeutics is a paramount objective. This guide provides an in-depth technical comparison of a promising class of compounds, the 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives, often referred to as benzothiazinones (BTZs). We will delve into their efficacy against MDR-TB, juxtaposing their performance with established first-line anti-TB drugs, supported by experimental data and detailed protocols.

The Achilles' Heel of Mycobacterium tuberculosis: Targeting DprE1

The remarkable potency of benzothiazinones stems from their unique mechanism of action. Unlike many existing anti-TB agents, BTZs target a novel enzyme, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2] DprE1 is a crucial component in the biosynthetic pathway of arabinans, which are essential for the formation of the mycobacterial cell wall.

The BTZ scaffold acts as a prodrug.[3] Inside the mycobacterium, the nitro group of the BTZ molecule is reduced, leading to the formation of a reactive nitroso species. This intermediate then forms a covalent bond with a key cysteine residue (Cys387) in the active site of DprE1, irreversibly inactivating the enzyme.[2][4] This disruption of cell wall synthesis ultimately leads to bacterial cell death.[1][5] This novel mechanism is a key reason for the efficacy of BTZs against MDR-TB strains that have developed resistance to conventional drugs targeting other cellular processes.

Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell BTZ_prodrug Benzothiazinone (Prodrug) Nitroso_intermediate Reactive Nitroso Intermediate BTZ_prodrug->Nitroso_intermediate Nitroreduction DprE1_inactive Inactive DprE1-BTZ Adduct Nitroso_intermediate->DprE1_inactive Covalent Bonding to Cys387 DprE1_active Active DprE1 Enzyme Arabinan_synthesis Arabinan Synthesis DprE1_active->Arabinan_synthesis DprE1_inactive->Arabinan_synthesis Inhibition Cell_wall_integrity Cell Wall Integrity Arabinan_synthesis->Cell_wall_integrity Cell_lysis Cell Lysis Cell_wall_integrity->Cell_lysis Disruption Experimental_Workflow Start Start Compound_Synthesis Synthesis of BTZ Derivatives Start->Compound_Synthesis MIC_Determination In Vitro Efficacy: MIC Determination (MABA) Compound_Synthesis->MIC_Determination Cytotoxicity_Assay In Vitro Toxicity: Cytotoxicity Assay (MTT) Compound_Synthesis->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (CC50 / MIC) MIC_Determination->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index In_Vivo_Studies In Vivo Efficacy: Mouse Model of TB Selectivity_Index->In_Vivo_Studies Promising Candidates Data_Analysis Data Analysis and Comparison In_Vivo_Studies->Data_Analysis End End Data_Analysis->End Efficacy_Comparison MDR_TB_Challenge Challenge: Multidrug-Resistant TB First_Line_Drugs First-Line Drugs (Isoniazid, Rifampicin) MDR_TB_Challenge->First_Line_Drugs BTZ_Derivatives 2-Thioxo-1,3-benzothiazin-4-one Derivatives MDR_TB_Challenge->BTZ_Derivatives Resistance Resistance Mechanisms (e.g., katG, rpoB mutations) First_Line_Drugs->Resistance Novel_Target Novel Target: DprE1 BTZ_Derivatives->Novel_Target Reduced_Efficacy Reduced Efficacy Resistance->Reduced_Efficacy High_Potency High Potency against MDR-TB Novel_Target->High_Potency Improved_Outcome Potential for Improved Treatment Outcomes Reduced_Efficacy->Improved_Outcome Overcome by High_Potency->Improved_Outcome

Sources

Comparative

An In Vitro Comparison of Benzothiazinone and Benzoxazinone Antitubercular Activity: A Technical Guide for Drug Discovery Professionals

The resurgence of tuberculosis (TB) as a leading infectious cause of death worldwide, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, has intensified the search for nove...

Author: BenchChem Technical Support Team. Date: January 2026

The resurgence of tuberculosis (TB) as a leading infectious cause of death worldwide, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, has intensified the search for novel therapeutics. Among the most promising new classes of compounds are heterocyclic scaffolds that engage novel mycobacterial targets. This guide provides an in-depth, objective comparison of the in vitro antitubercular performance of two such classes: benzothiazinones (BTZs) and benzoxazinones (BOXs), grounded in experimental data to inform drug development strategies.

Introduction: The Chemical Scaffolds

At their core, benzothiazinones and benzoxazinones are bioisosteres, differing by the substitution of a sulfur atom (in BTZs) for an oxygen atom (in BOXs) within the heterocyclic ring. This seemingly subtle structural change has profound implications for their mechanism of action, potency, and overall profile as antitubercular agents.

While both scaffolds have been explored, the 8-nitro-1,3-benzothiazin-4-ones have emerged as a highly potent, well-defined class with candidates advancing into clinical trials.[1][2] The benzoxazinone scaffold, by contrast, represents a more diverse group of compounds whose antitubercular activity has been attributed to multiple mechanisms of action.

Caption: Core chemical scaffolds of Benzothiazinone (BTZ) and Benzoxazinone (BOX).

Mechanism of Action: A Tale of Two Scaffolds

The primary distinction in the antitubercular profiles of BTZs and BOXs lies in their molecular mechanisms. BTZs act on a single, validated target with high specificity, whereas BOXs exhibit greater mechanistic diversity.

Benzothiazinones: Covalent Inhibitors of DprE1

The 8-nitrobenzothiazinone series, including standout compounds like BTZ043 and PBTZ169 (Macozinone) , functions through a well-elucidated suicide inhibition mechanism.[3]

  • Target Identification : BTZs specifically target decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a flavoenzyme essential for the biosynthesis of the mycobacterial cell wall.[4][5] DprE1 is critical for producing decaprenylphosphoryl-D-arabinose (DPA), the sole arabinose donor for the synthesis of arabinogalactan (AG) and lipoarabinomannan (LAM)—two defining polysaccharides of the cell wall.[3]

  • Prodrug Activation : BTZ compounds are prodrugs. Inside the mycobacterium, the FAD cofactor within the DprE1 active site reduces the BTZ's C8-nitro group to a highly reactive nitroso species.[2]

  • Covalent Adduct Formation : This nitroso intermediate is immediately attacked by the thiol group of a conserved cysteine residue (Cys387) in the DprE1 active site. This forms a stable, covalent semimercaptal adduct, which irreversibly inactivates the enzyme.[2][3]

  • Bactericidal Effect : The irreversible blockage of DprE1 halts arabinan synthesis, leading to a catastrophic failure of cell wall integrity and potent bactericidal activity.[1][6]

DprE1_Inhibition BTZ Benzothiazinone (Prodrug) DprE1_active DprE1 Active Site (Reduced FADH₂) BTZ->DprE1_active Enters Active Site Nitroso Reactive Nitroso Intermediate DprE1_active->Nitroso Reduces Nitro Group Inactive_Complex Irreversible Covalent Complex (DprE1 Inactivated) Nitroso->Inactive_Complex Nucleophilic Attack Cys387 Active Site Cys387 Cys387->Inactive_Complex Arabinan_Synth Arabinan Synthesis Inactive_Complex->Arabinan_Synth Blocks Cell_Wall Cell Wall Integrity Arabinan_Synth->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Loss of Integrity

Caption: Mechanism of covalent inhibition of DprE1 by Benzothiazinones (BTZs).

Benzoxazinones: A Mechanistically Diverse Class

Unlike the singular target of BTZs, antitubercular benzoxazinones do not have a unified mechanism of action. Their activity depends heavily on the specific substitutions and overall chemical architecture.

  • DprE1 Inhibition : Some research has explored the bioisosteric replacement of the BTZ sulfur with oxygen, with the hypothesis that certain BOX derivatives could also inhibit DprE1. However, this approach often leads to a significant loss of potency.[7]

  • Menaquinone Biosynthesis Inhibition : A series of 1,4-benzoxazin-2-one derivatives has been shown to target MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), an enzyme involved in the biosynthesis of menaquinone (Vitamin K2), which is essential for the mycobacterial electron transport chain.[8][9]

  • Other Targets : Other benzoxazine-containing scaffolds, such as benzoxazinyl-oxazolidinones, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism is distinct from cell wall synthesis inhibition.

This mechanistic heterogeneity means that "benzoxazinone" is more of a structural classification than a functional one in the context of TB drug discovery, requiring case-by-case evaluation of the target.

Comparative In Vitro Performance

The most direct way to compare these two classes is through their in vitro performance metrics: antitubercular potency (MIC), cytotoxicity, and the resulting selectivity index.

Antitubercular Potency (Minimum Inhibitory Concentration)

Benzothiazinones demonstrate exceptionally high potency against Mycobacterium tuberculosis, often orders of magnitude greater than that reported for most benzoxazinone series.

  • Benzothiazinones (BTZs) : Lead BTZ compounds exhibit potent, bactericidal activity with Minimum Inhibitory Concentration (MIC) values in the low- to sub-nanomolar range. For instance, BTZ043 has a reported MIC of 1 ng/mL (~2.3 nM) against M. tuberculosis H37Rv.[6] The clinical candidate PBTZ169 shows an even lower MIC of 0.2 ng/mL.[5] Crucially, this high potency is retained against MDR and XDR clinical isolates.[1][6]

  • Benzoxazinones (BOXs) : The potency of BOXs is highly variable and generally lower than BTZs. A promising series of 1,4-benzoxazin-2-one derivatives showed MICs between 2 and 8 µg/mL against various Mtb strains.[8] Another series of benzoxazin-2-one derivatives reported MICs against resistant strains in the range of 0.125-0.250 µg/mL.[10] While respectable, these values are significantly higher than those of the leading BTZs.

Compound ClassRepresentative CompoundTargetMIC vs. Mtb H37RvMIC vs. MDR/XDR StrainsReference(s)
Benzothiazinone BTZ043DprE11 ng/mL (~0.002 µM)Potent activity maintained[4][6]
Benzothiazinone PBTZ169 (Macozinone)DprE10.2 ng/mL (~0.0004 µM)MIC₉₀ ≤ 0.016 µg/mL[5][11]
Benzoxazinone 1,4-Benzoxazin-2-one SeriesMenB (putative)2 - 8 µg/mLActivity maintained[8]
Benzoxazinone Benzoxazin-2-one/3-one SeriesInhA (putative)0.125 - 0.250 µg/mLActivity maintained[10]
Cytotoxicity and Selectivity Index (SI)

A viable drug candidate must be selectively toxic to the pathogen with minimal effect on host cells. The Selectivity Index (SI), calculated as (CC₅₀ / MIC), is a key metric for this assessment. A higher SI value indicates a more favorable therapeutic window.

  • Benzothiazinones : While early leads had some cytotoxicity, medicinal chemistry efforts have significantly improved the safety profile. BTZ043 was reported to have a favorable selectivity index of >100.[6] Optimization leading to PBTZ169 further enhanced safety and pharmacodynamic properties.[1]

  • Benzoxazinones : Many reported benzoxazinone series show low cytotoxicity against mammalian cell lines (e.g., Vero cells), often with CC₅₀ values >100 µg/mL.[8][10] While the CC₅₀ values are high, their higher MIC values can result in SI values that are comparable to or sometimes lower than those of highly optimized BTZs. For example, a compound with a MIC of 2 µg/mL and a CC₅₀ of >100 µg/mL would have an SI of >50.

Compound ClassRepresentative SeriesCC₅₀ (Vero Cells)Selectivity Index (SI = CC₅₀/MIC)Reference(s)
Benzothiazinone BTZ043>100x MIC>100[6]
Benzoxazinone 1,4-Benzoxazin-2-one Series>100 µg/mL>12.5 - 50[8]
Benzoxazinone Benzoxazin-2-one/3-one Series>100 µg/mL>400[10]

Experimental Protocols for In Vitro Evaluation

To ensure scientific integrity and reproducibility, the following standardized protocols are essential for comparing novel antitubercular agents.

In_Vitro_Workflow cluster_workflow General In Vitro Antitubercular Screening Workflow Compound Test Compound Synthesis (BTZ or BOX) MIC_Assay Primary Screen: MIC Assay (e.g., MABA vs. M. tuberculosis) Compound->MIC_Assay Cytotoxicity_Assay Secondary Screen: Cytotoxicity (e.g., MTT vs. Mammalian Cells) MIC_Assay->Cytotoxicity_Assay Potent Hits Selectivity Calculate Selectivity Index (SI = CC₅₀ / MIC) MIC_Assay->Selectivity Cytotoxicity_Assay->Selectivity Target_Assay Target Validation (e.g., DprE1 Enzyme Assay) Selectivity->Target_Assay Selective Hits Lead_Opt Lead Optimization Selectivity->Lead_Opt Target_Assay->Lead_Opt

Caption: A typical workflow for the in vitro screening of antitubercular compounds.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable colorimetric method for determining the MIC of compounds against M. tuberculosis.[12][13][14]

Objective: To determine the lowest concentration of a compound that inhibits visible growth of M. tuberculosis.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds (e.g., from 64 µg/mL to 0.03 µg/mL) in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC as the diluent.

  • Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0, then dilute 1:20 to achieve the final cell concentration.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of diluted compound. Include a drug-free well as a growth control and a media-only well as a sterility control.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Final Incubation: Re-incubate the plate for 24-48 hours.

  • Reading Results: The MIC is defined as the lowest drug concentration that prevents the color change of the indicator from blue (no growth) to pink (growth).[11][13]

Protocol 2: In Vitro Cytotoxicity Assay

The MTT assay is a standard colorimetric assay to assess the cytotoxicity of compounds on mammalian cell lines, providing the CC₅₀ value needed for SI calculation.[15][16][17][18][19]

Objective: To determine the concentration of a compound that reduces the viability of a mammalian cell line by 50% (CC₅₀).

Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero or HepG2) into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[20]

  • Compound Addition: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15][19]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[18]

  • Calculation: Calculate the percentage of cell viability relative to the untreated control wells. The CC₅₀ is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: DprE1 Enzyme Inhibition Assay

This fluorometric assay is used to confirm direct inhibition of the DprE1 enzyme, the specific target of BTZs.[21][22]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the DprE1 enzyme.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture in a 96-well black plate containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), purified recombinant DprE1 enzyme, FAD, and a fluorogenic probe system like Resazurin/Horseradish Peroxidase.[20][22]

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a DMSO-only vehicle control.

  • Pre-incubation: Pre-incubate the enzyme and compound mixture for 10-15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DprE1 substrate, such as farnesyl-phosphoryl-β-D-ribose (FPR).[22]

  • Fluorescence Monitoring: Immediately measure the increase in fluorescence (Excitation: ~560 nm, Emission: ~590 nm for resorufin) over time.[20] The DprE1 reaction produces H₂O₂, which is used by HRP to convert the probe into its fluorescent form.

  • Calculation: Calculate the initial reaction rates for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The in vitro data presents a clear distinction between the two classes of compounds.

  • Benzothiazinones (BTZs) are a mature, highly potent class of antitubercular agents characterized by a specific, covalent mechanism of action against DprE1. Their nanomolar potency against both drug-sensitive and resistant Mtb strains makes them exceptional drug candidates, with several, like PBTZ169, already in clinical development. The primary challenge for this class has been optimizing pharmacokinetic and safety profiles related to the nitroaromatic core, a hurdle that has been largely overcome with second-generation compounds.[1]

  • Benzoxazinones (BOXs) represent a more nascent and mechanistically diverse area of research. While they have not yet achieved the extraordinary potency of BTZs, they offer significant chemical diversity and the potential to engage different essential pathways in M. tuberculosis. This mechanistic flexibility could be advantageous for developing novel combination therapies or overcoming potential future resistance to DprE1 inhibitors. The favorable cytotoxicity profiles of many BOX series make them attractive scaffolds for further lead optimization.[8][10]

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Franzblau, S. G., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281-292. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Makarov, V., et al. (2009). Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Science, 324(5928), 801-804. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 35(2), 364-369. Available from: [Link]

  • Lechartier, B., et al. (2012). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules, 28(10), 4031. Available from: [Link]

  • ResearchGate. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Available from: [Link]

  • Lechartier, B., et al. (2012). In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(11), 5790-5796. Available from: [Link]

  • MDPI. (n.d.). Synthesis, Computational Studies, and Anti-Tuberculosis Activity of Benzoxazines That Act as RAGE Inhibitors. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones. Available from: [Link]

  • Chiriano, G., et al. (2019). Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. European Journal of Medicinal Chemistry, 177, 216-231. Available from: [Link]

  • Słoczyńska, K., et al. (2019). Synthesis, in vitro antibacterial activity against Mycobacterium tuberculosis, and reverse docking-based target fishing of 1,4-benzoxazin-2-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1238-1249. Available from: [Link]

  • Vera-Cabrera, L., et al. (2012). In Vitro Activities of the New Antitubercular Agents PA-824 and BTZ043 against Nocardia brasiliensis. Antimicrobial Agents and Chemotherapy, 56(7), 3984-3985. Available from: [Link]

  • ResearchGate. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF. Available from: [Link]

  • Li, Y., et al. (2018). In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species. Antimicrobial Agents and Chemotherapy, 62(12), e01323-18. Available from: [Link]

  • Brieflands. (n.d.). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Available from: [Link]

  • ResearchGate. (2021). Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. Available from: [Link]

  • ResearchGate. (n.d.). In vitro antitubercular activity and cytotoxicity of pyrazoline-benzoxazoles 3. Available from: [Link]

  • ResearchGate. (n.d.). Assays probing inhibition of DprE1 and whole-cell activity of CT325. Available from: [Link]

  • National Institutes of Health. (n.d.). Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis. Available from: [Link]

  • Lechartier, B., et al. (2012). In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(11), 5790-5796. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. Available from: [Link]

  • ResearchGate. (2025). Prediction of anti-tuberculosis activity of 3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione derivatives. Available from: [Link]

  • Asif, M. (2015). AN OVERVIEW ON BENZOTHIAZINONE ANALOGS AS ANTITUBERCULAR DRUGS. PharmaTutor, 3(3), 17-23. Available from: [Link]

  • UCL Discovery. (n.d.). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][15][16]oxazine Derivatives. Available from: [Link]

  • ResearchGate. (2016). Benzothiazinethione is a potent preclinical candidate for the treatment of drug-resistant tuberculosis. Available from: [Link]

  • ResearchGate. (2025). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. Available from: [Link]

  • National Institutes of Health. (2018). Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. Available from: [Link]

  • Foo, C. S., et al. (2016). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(11), 6451-6458. Available from: [Link]

  • Chen, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Bioorganic & Medicinal Chemistry Letters, 30(19), 127453. Available from: [Link]

  • National Institutes of Health. (n.d.). Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives. Available from: [Link]

Sources

Validation

A Researcher's Guide to Validating the Target of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one in Mycobacterium tuberculosis

The resurgence of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, has intensified the search for novel therapeutics that act on new molecular targets....

Author: BenchChem Technical Support Team. Date: January 2026

The resurgence of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, has intensified the search for novel therapeutics that act on new molecular targets.[1][2] Among the most promising innovations in the anti-TB drug pipeline are compounds built on the 1,3-benzothiazin-4-one (BTZ) scaffold.[3][4] These agents, including the clinical candidates BTZ043 and PBTZ169, exhibit bactericidal activity at nanomolar concentrations against both drug-susceptible and drug-resistant clinical isolates of Mycobacterium tuberculosis (M. tb).[5][6][7][8]

This guide provides a comprehensive framework for researchers aiming to validate the molecular target of a specific derivative, 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. We will delineate the established mechanism for the BTZ class and present a multi-pronged experimental strategy to rigorously confirm that this derivative conforms to the known mechanism of action. The narrative is grounded in the principle of converging evidence, where genetic, biochemical, biophysical, and structural data are integrated to build an unassailable case for target engagement.

The Prime Suspect: DprE1 and the Arabinan Synthesis Pathway

The validated target for the BTZ class is Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a flavoenzyme essential for mycobacterial cell wall biosynthesis.[9][10][11] DprE1, in concert with its partner DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) into decaprenylphosphoryl-D-arabinose (DPA).[11][12] DPA is the sole donor of arabinosyl residues for the synthesis of arabinogalactan and lipoarabinomannan, two fundamental components of the unique and highly impermeable mycobacterial cell wall.[3][13]

Inhibition of DprE1 is catastrophic for the bacterium, halting cell wall construction and leading to rapid cell lysis and death.[3][14] The absence of a DprE1 homolog in humans makes it an ideal and highly vulnerable therapeutic target.[15]

The established mechanism involves the activation of the BTZ prodrug. The 8-nitro group on the BTZ core is reduced by the FAD cofactor within the DprE1 active site to a reactive nitroso species.[5] This species then acts as a suicide inhibitor, forming an irreversible covalent bond with a critical cysteine residue (Cys387) in the DprE1 active site.[5][6][16] This covalent modification permanently inactivates the enzyme.

cluster_pathway Arabinan Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition DPR DPR DPA DPA DPR->DPA DprE1 / DprE2 Epimerization Arabinan Polymers\n(Arabinogalactan, LAM) Arabinan Polymers (Arabinogalactan, LAM) DPA->Arabinan Polymers\n(Arabinogalactan, LAM) Mycobacterial Cell Wall Mycobacterial Cell Wall Arabinan Polymers\n(Arabinogalactan, LAM)->Mycobacterial Cell Wall BTZ BTZ BTZ->DPA DprE1 DprE1 BTZ->DprE1 Covalent Adduct with Cys387

Figure 1: Simplified pathway of arabinan synthesis and DprE1 inhibition.
A Multi-Pronged Strategy for Target Validation

Confirming the target of a novel compound requires a systematic and layered approach. A single line of evidence is rarely sufficient. This guide proposes a workflow that progresses from whole-cell genetic approaches to direct biochemical and biophysical measurements, culminating in high-resolution structural analysis.

cluster_workflow Target Validation Workflow cluster_conclusion Conclusion A Genetic Validation (Resistant Mutants, CRISPRi) B Biochemical Validation (Enzyme Inhibition Assay) A->B Implies target enzyme C Biophysical Confirmation (ITC, SPR) B->C Confirms direct binding D Structural Elucidation (X-ray Crystallography) C->D Visualizes binding mode E Validated Target D->E

Figure 2: An integrated workflow for robust drug target validation.

PART 1: Genetic Validation – The Foundational Evidence

The most compelling initial evidence for a drug's target often comes from the bacterium itself. By selecting for spontaneous resistance, we can identify genetic mutations that abrogate the drug's activity, pointing directly to the target protein or pathway.

Experimental Protocol: Generation and Analysis of Resistant Mutants
  • Culture Preparation: Grow M. tuberculosis H37Rv (or a non-pathogenic surrogate like M. smegmatis) to mid-log phase (OD600 ≈ 0.6-0.8) in Middlebrook 7H9 broth supplemented with OADC and Tween 80.

  • Plating for Resistance: Plate a high density of cells (e.g., 10⁸ to 10⁹ CFUs) onto Middlebrook 7H10 agar plates containing 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one at concentrations ranging from 4x to 20x the predetermined Minimum Inhibitory Concentration (MIC).

  • Incubation: Incubate plates at 37°C for 3-4 weeks.

  • Isolate Resistant Colonies: Pick individual colonies that appear on the drug-containing plates.

  • Confirm Resistance: Re-streak the isolated colonies on both drug-free and drug-containing agar to confirm the resistance phenotype and rule out transient adaptation. Determine the new MIC for each confirmed resistant mutant.

  • Genomic DNA Extraction: Extract genomic DNA from both the wild-type parent strain and the resistant mutants.

  • Target Gene Sequencing: Amplify the dprE1 gene (Rv3790) using PCR and sequence the amplicons.

  • Sequence Analysis: Align the sequences from the resistant mutants against the wild-type sequence to identify mutations. For BTZ-class compounds, mutations are overwhelmingly found in the codon for Cys387.[5][8]

Compound Typical Mutation in dprE1 Fold Increase in MIC Reference
BTZ043Cys387Gly, Cys387Ser>1,000x[5]
PBTZ169Cys387Ser>1,000x[6]
DinitrobenzamidesCys387Gly>100x[8]
2-thioxo-BTZ-4-one Hypothesis: Cys387X To be determined N/A

Causality: The Cys387 residue is the nucleophile that attacks the activated nitroso group of the BTZ compound. Mutating this cysteine to a non-nucleophilic residue like glycine or serine prevents the formation of the covalent adduct, thereby rendering the enzyme insensitive to the inhibitor.

PART 2: Biochemical Validation – Confirming Enzyme Inhibition

Genetic evidence strongly implies a target; biochemical assays provide direct proof of enzyme inhibition. This involves expressing and purifying the target protein and measuring its activity in the presence of the inhibitor.

Experimental Protocol: DprE1 Inhibition Assay
  • Protein Expression and Purification: Clone the M. tb dprE1 gene into an expression vector (e.g., pET vector with a His-tag). Overexpress the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure homogeneity.

  • Assay Principle: A common method is a coupled-enzyme assay that monitors the oxidation of the FADH₂ cofactor in DprE1.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10% glycerol). The reaction should contain:

    • Purified DprE1 protein (e.g., 1-5 µM)

    • FAD (flavin adenine dinucleotide, e.g., 10 µM)

    • Substrate: Decaprenylphosphoryl-β-D-ribose (DPR)

    • A reducing agent to regenerate FADH₂

  • Inhibitor Preparation: Prepare serial dilutions of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one in DMSO. Include control wells with DMSO only.

  • Assay Execution:

    • Pre-incubate DprE1 with the inhibitor for a set time (e.g., 30 minutes) to allow for covalent modification.

    • Initiate the reaction by adding the substrate (DPR).

    • Monitor the reaction progress by measuring the decrease in absorbance of a reporter molecule linked to FADH₂ oxidation at a specific wavelength using a plate reader.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Compound Target Whole-Cell Activity (MIC, ng/mL) Enzyme Inhibition (IC₅₀, nM) Reference
BTZ043DprE1~1~1-10[5]
PBTZ169DprE1~0.3~0.5-5[6]
2-thioxo-BTZ-4-one DprE1 To be determined To be determined N/A

Trustworthiness: A key control is to test the inhibitor against a resistant version of the enzyme (e.g., purified DprE1-C387S mutant). The compound should show a significantly higher IC₅₀ against the mutant enzyme, directly linking the biochemical inhibition to the genetic resistance mechanism.

PART 3: Biophysical Characterization – Quantifying the Direct Interaction

Biochemical assays show functional inhibition, but they don't always prove direct physical binding. Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on the binding affinity, kinetics, and thermodynamics of the drug-target interaction.

Method 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[17][18]

Protocol Outline:

  • Sample Preparation: Prepare purified DprE1 protein and the 2-thioxo-BTZ-4-one compound in the same dialysis buffer to minimize heat of dilution effects.

  • Instrument Setup: Load the DprE1 solution into the sample cell of the calorimeter and the compound solution into the titration syringe.[19]

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Analysis: The resulting data are integrated and plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a model to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction.[20]

Method 2: Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures real-time binding events on a sensor surface, providing detailed kinetic information (on- and off-rates).[21][22][23]

Protocol Outline:

  • Chip Preparation: Covalently immobilize the purified DprE1 protein onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Injection: Flow solutions of 2-thioxo-BTZ-4-one at various concentrations over the chip surface. A reference channel without protein is used for background subtraction.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the surface as the compound binds (association phase) and dissociates (dissociation phase), generating a sensorgram.[23]

  • Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (kₐ), the dissociation rate constant (kᴅ), and the equilibrium dissociation constant (Kᴅ = kᴅ/kₐ).

Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Measures Heat change upon bindingChange in refractive index upon binding
Key Outputs Kᴅ (affinity), n (stoichiometry), ΔH, ΔSKᴅ (affinity), kₐ (on-rate), kᴅ (off-rate)
Format In-solutionTarget immobilized on a surface
Throughput Low to mediumMedium to high
Insight Provides full thermodynamic profileProvides full kinetic profile

Expertise: For a covalent inhibitor like a BTZ, a standard SPR or ITC experiment will show very tight, potentially irreversible binding. The dissociation rate (kᴅ) measured by SPR would be extremely slow, confirming the covalent nature of the interaction.

PART 4: Structural Validation – Visualizing the Interaction

The definitive evidence for a drug's binding mode is a high-resolution crystal structure of the drug-target complex. This visualizes the precise atomic interactions and confirms the mechanism of action.

Authoritative Grounding: The crystal structures of M. tb DprE1 in complex with both BTZ043 and the next-generation compound PBTZ169 have been solved.[5][6] These structures unambiguously show the formation of a semimercaptal covalent bond between the inhibitor and the sulfur atom of Cys387.[5][6] They also reveal key hydrogen bonds and hydrophobic interactions that stabilize the inhibitor in the active site.

Workflow:

  • Co-crystallization: Set up crystallization trials with purified DprE1 that has been pre-incubated with a molar excess of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one.

  • X-ray Diffraction: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

  • Structure Solution: Solve and refine the 3D structure.

  • Analysis: Analyze the electron density maps to confirm the presence of the compound and its covalent linkage to the Cys387 residue.

Figure 3: Conceptual diagram of the covalent adduct in the DprE1 active site.

Conclusion

Validating the target of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one in Mycobacterium tuberculosis is a process of building a logical, evidence-based case. The overwhelming precedent for the benzothiazinone class points to DprE1 as the primary target. By following the integrated workflow presented in this guide—from identifying resistance mutations in dprE1, to quantifying enzymatic inhibition, to measuring direct binding kinetics and affinity, and finally to visualizing the covalent adduct—researchers can rigorously confirm this mechanism. This comprehensive validation is not merely an academic exercise; it is a critical step in the drug development process, providing confidence in the mechanism of action and enabling rational, structure-based optimization for future anti-TB therapeutics.

References

  • Makarov, V., Manina, G., Mikusova, K., et al. (2009). Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis. Science, 324(5928), 801-804. [Link][3][14][24]

  • Mikusova, K., Makarov, V., & Neres, J. (2014). DprE1--from the discovery to the promising tuberculosis drug target. Current pharmaceutical design, 20(27), 4379–4404. [Link][11]

  • Trefzer, C., Škovierová, H., Buroni, S., et al. (2012). Benzothiazinone-mediated killing of Mycobacterium tuberculosis. Journal of Biological Chemistry, 287(40), 33188-33198. [Link][5]

  • Lechartier, B., Hartkoorn, R. C., & Cole, S. T. (2015). Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 59(7), 4157–4165. [Link][25][26]

  • Neres, J., Hartkoorn, R. C., Chiarelli, L. R., et al. (2015). Towards a new combination therapy for tuberculosis with next generation benzothiazinones. EMBO molecular medicine, 6(3), 372–383. [Link][6][27]

  • Duncan, K. (2004). Identification and validation of novel drug targets in tuberculosis. Current pharmaceutical design, 10(26), 3185–3194. [Link][1]

  • Singh, V., & Mizrahi, V. (2017). Identification and validation of novel drug targets in Mycobacterium tuberculosis. Drug discovery today, 22(3), 503–509. [Link][2][28]

  • Freire, E. (2008). Isothermal titration calorimetry in drug discovery. Drug discovery today, 13(19-20), 869–875. [Link][17]

  • Christophe, T., Jackson, M., Jeon, H. K., et al. (2009). High content screening identifies decaprenyl-phospho-arabinose as a mycobacterial cell wall inhibitor. PLoS pathogens, 5(12), e1000693. [Link]

  • Ciulli, A. (2013). Biophysical methods for drug discovery. Future medicinal chemistry, 5(17), 2053–2056. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link][18]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. [Link][23]

  • Ioerger, T. R., O'Malley, T., Liao, R., et al. (2013). Identification of new drug targets and resistance mechanisms in Mycobacterium tuberculosis. PloS one, 8(9), e75245. [Link][29]

  • Bosch, B., DeJesus, M. A., Poulton, N. C., et al. (2021). A chemical-genetic map of the pathways controlling drug potency in Mycobacterium tuberculosis. bioRxiv. [Link][30]

  • Unissa, A. N., & Hanna, L. E. (2017). Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents. Molecules, 29(14), 3123. [Link][12][15]

  • Pasca, M. R., Degiacomi, G., de Jesus, L. C. L., et al. (2010). Clinical Isolates of Mycobacterium tuberculosis in Four European Hospitals Are Uniformly Susceptible to Benzothiazinones. Antimicrobial agents and chemotherapy, 54(4), 1616–1618. [Link][8]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link][19]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? [Link][21]

  • Interchim. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development. [Link][22]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 2-Substituted-4H-3,1-Benzothiazin-4-ones

The 4H-3,1-benzothiazin-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, i...

Author: BenchChem Technical Support Team. Date: January 2026

The 4H-3,1-benzothiazin-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, including potent enzyme inhibition and antimicrobial properties. Notably, certain 2-substituted-4H-3,1-benzothiazin-4-ones have emerged as promising antitubercular agents.[1][2] This guide provides a comparative analysis of the primary synthetic strategies for accessing this important class of compounds, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.

Introduction to the Core Scaffold

The 4H-3,1-benzothiazin-4-one core is characterized by a benzene ring fused to a thiazinone ring. The substituent at the 2-position plays a crucial role in modulating the biological activity of these compounds. Consequently, the development of efficient and versatile synthetic routes that allow for diverse substitutions at this position is of paramount importance. This guide will focus on four principal synthetic disconnections, highlighting the strategic choices a medicinal or process chemist might consider.

Route 1: Synthesis from Anthranilic Acid Derivatives

This classical and highly versatile approach utilizes readily available anthranilic acid derivatives as the starting material. The key strategic element of this route is the initial formation of a 2-thioureido or a 2-dithiocarbamate benzoic acid derivative, which then undergoes cyclization to afford the desired benzothiazinone. This strategy allows for the facile introduction of a wide variety of substituents at the 2-position.

Sub-Route 1a: For 2-Amino-Substituted Benzothiazinones

This pathway is particularly effective for the synthesis of 2-sec-amino-4H-3,1-benzothiazin-4-ones.[1][3] The synthesis commences with the reaction of methyl anthranilate with an isothiocyanate to form a methyl 2-thioureidobenzoate intermediate. Saponification of the ester followed by cyclocondensation, typically promoted by acetic anhydride, yields the final product.

Experimental Protocol: Synthesis of 2-(Pyrrolidin-1-yl)-4H-3,1-benzothiazin-4-one [3]

  • Synthesis of Methyl 2-(pyrrolidine-1-carbothioamido)benzoate: To a solution of methyl 2-isothiocyanatobenzoate in a suitable solvent, add pyrrolidine dropwise at room temperature. Stir the reaction mixture for 2-4 hours. Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

  • Saponification to 2-(pyrrolidine-1-carbothioamido)benzoic acid: The methyl ester from the previous step is dissolved in a mixture of ethanol and aqueous sodium hydroxide. The mixture is heated to reflux for 2-3 hours. After cooling, the solution is acidified with dilute HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.

  • Cyclization to 2-(Pyrrolidin-1-yl)-4H-3,1-benzothiazin-4-one: The 2-(pyrrolidine-1-carbothioamido)benzoic acid is suspended in acetic anhydride and heated to reflux for 1-2 hours. The reaction mixture is then cooled, and the excess acetic anhydride is removed under reduced pressure. The residue is triturated with ethanol to afford the crystalline product, which is collected by filtration.

Sub-Route 1b: For 2-Alkylthio-Substituted Benzothiazinones

This variation allows for the introduction of an alkylthio group at the 2-position. The synthesis begins with the reaction of anthranilic acid with carbon disulfide in the presence of a base, followed by alkylation with an alkyl halide to form a dithiocarbamate intermediate. Subsequent cyclocondensation with acetic anhydride furnishes the 2-alkylthio-4H-3,1-benzothiazin-4-one.[3]

Experimental Protocol: Synthesis of 2-(Methylthio)-4H-3,1-benzothiazin-4-one [3]

  • Formation of the Dithiocarbamate: To a stirred solution of anthranilic acid in a suitable solvent such as ethanol, add a solution of sodium hydroxide. Cool the mixture in an ice bath and add carbon disulfide dropwise. Stir the reaction for 2-3 hours at room temperature.

  • Alkylation: To the solution of the dithiocarbamate, add methyl iodide and stir the mixture overnight at room temperature. The solvent is then evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the crude N-(2-carboxyphenyl)-S-methyldithiocarbamate.

  • Cyclization: The crude dithiocarbamate is heated with acetic anhydride at reflux for 1-2 hours. After cooling, the product crystallizes out and is collected by filtration and washed with a small amount of cold ethanol.

Logical Workflow for Synthesis from Anthranilic Acid Derivatives

cluster_0 Route 1: From Anthranilic Acid Derivatives Anthranilic Acid Anthranilic Acid Dithiocarbamate Intermediate Dithiocarbamate Intermediate Anthranilic Acid->Dithiocarbamate Intermediate + Carbon Disulfide / Base Methyl Anthranilate Methyl Anthranilate 2-Thioureidobenzoic Acid Ester 2-Thioureidobenzoic Acid Ester Methyl Anthranilate->2-Thioureidobenzoic Acid Ester + Isothiocyanate Isothiocyanate Isothiocyanate Carbon Disulfide / Base Carbon Disulfide / Base Alkyl Halide Alkyl Halide Saponification Saponification 2-Thioureidobenzoic Acid Ester->Saponification 2-Thioureidobenzoic Acid 2-Thioureidobenzoic Acid Cyclization (Acetic Anhydride) Cyclization (Acetic Anhydride) 2-Thioureidobenzoic Acid->Cyclization (Acetic Anhydride) 2-Alkylthio-Substituted Benzothiazinone 2-Alkylthio-Substituted Benzothiazinone Dithiocarbamate Intermediate->2-Alkylthio-Substituted Benzothiazinone + Alkyl Halide, then Acetic Anhydride 2-Amino-Substituted Benzothiazinone 2-Amino-Substituted Benzothiazinone Saponification->2-Thioureidobenzoic Acid Cyclization (Acetic Anhydride)->2-Amino-Substituted Benzothiazinone

Caption: Synthetic pathways to 2-substituted-4H-3,1-benzothiazin-4-ones from anthranilic acid derivatives.

Route 2: Synthesis from 2-Mercaptobenzoic Acid (Thiosalicylic Acid)

This approach utilizes the nucleophilic sulfur of 2-mercaptobenzoic acid to construct the thiazinone ring. A notable advantage of this route is the potential for one-pot multicomponent reactions, which can significantly improve synthetic efficiency.

Sub-Route 2a: Multicomponent Reaction for 2,3-Dihydro-4H-3,1-benzothiazin-4-ones

A highly efficient one-pot synthesis involves the condensation of thiosalicylic acid, an amine, and an aldehyde.[4] This multicomponent reaction proceeds in good yields and allows for the rapid generation of a library of 2,3-disubstituted-2,3-dihydro-4H-3,1-benzothiazin-4-ones.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-3-alkyl-2,3-dihydro-4H-3,1-benzothiazin-4-one [4]

  • A mixture of thiosalicylic acid (1 mmol), an aromatic aldehyde (1 mmol), and a primary amine (1 mmol) in toluene is heated to reflux with a Dean-Stark trap for 5 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2,3-dihydro-4H-3,1-benzothiazin-4-one.

Sub-Route 2b: HI-Catalyzed Synthesis from 2-Mercaptobenzamides

A more recent development involves the HI-catalyzed reaction of 2-mercaptobenzamides with aldehydes or ketones. This method provides access to a range of 2,3-dihydro-4H-benzo[e][1][3]thiazin-4-one derivatives under metal-free conditions.

Logical Workflow for Synthesis from 2-Mercaptobenzoic Acid and Derivatives

cluster_1 Route 2: From 2-Mercaptobenzoic Acid & Derivatives 2-Mercaptobenzoic Acid 2-Mercaptobenzoic Acid One-Pot Multicomponent Reaction One-Pot Multicomponent Reaction 2-Mercaptobenzoic Acid->One-Pot Multicomponent Reaction Amine Amine Amine->One-Pot Multicomponent Reaction Aldehyde Aldehyde Aldehyde->One-Pot Multicomponent Reaction 2-Mercaptobenzamide 2-Mercaptobenzamide HI-Catalyzed Reaction HI-Catalyzed Reaction 2-Mercaptobenzamide->HI-Catalyzed Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->HI-Catalyzed Reaction 2,3-Dihydro-4H-3,1-benzothiazin-4-one 2,3-Dihydro-4H-3,1-benzothiazin-4-one One-Pot Multicomponent Reaction->2,3-Dihydro-4H-3,1-benzothiazin-4-one HI-Catalyzed Reaction->2,3-Dihydro-4H-3,1-benzothiazin-4-one

Caption: Synthetic pathways to 2,3-dihydro-4H-3,1-benzothiazin-4-ones from 2-mercaptobenzoic acid and its derivatives.

Route 3: Synthesis from 2-Chlorobenzoic Acid Derivatives

This synthetic strategy is particularly important for the preparation of 8-nitrobenzothiazinones, a class of compounds with potent antitubercular activity. The synthesis typically starts with a substituted 2-chlorobenzoic acid, which is converted to the corresponding acyl chloride and then to a benzoyl isothiocyanate. This reactive intermediate is then trapped with an amine to form a thiourea, which undergoes intramolecular cyclization to yield the benzothiazinone.

Experimental Protocol: General Procedure for Nitrobenzothiazinones

  • Acyl Chloride Formation: The starting 2-chloro-nitrobenzoic acid is heated to reflux with thionyl chloride in a suitable solvent like toluene. After the reaction is complete, the excess thionyl chloride and solvent are removed under vacuum.

  • Benzoyl Isothiocyanate Formation: The crude acyl chloride is dissolved in an anhydrous solvent such as acetonitrile, and ammonium thiocyanate is added. The mixture is stirred at room temperature to form the benzoyl isothiocyanate in situ.

  • Thiourea Formation and Cyclization: A solution of the desired secondary amine in the same solvent is added to the reaction mixture. The resulting thiourea intermediate undergoes intramolecular nucleophilic aromatic substitution to form the 4H-3,1-benzothiazin-4-one ring system. The product is typically isolated by precipitation and purified by recrystallization.

Logical Workflow for Synthesis from 2-Chlorobenzoic Acid Derivatives

cluster_2 Route 3: From 2-Chlorobenzoic Acid Derivatives 2-Chlorobenzoic Acid Derivative 2-Chlorobenzoic Acid Derivative Acyl Chloride Acyl Chloride 2-Chlorobenzoic Acid Derivative->Acyl Chloride + Thionyl Chloride Thionyl Chloride Thionyl Chloride Ammonium Thiocyanate Ammonium Thiocyanate Secondary Amine Secondary Amine Benzoyl Isothiocyanate Benzoyl Isothiocyanate Acyl Chloride->Benzoyl Isothiocyanate + Ammonium Thiocyanate Thiourea Intermediate Thiourea Intermediate Benzoyl Isothiocyanate->Thiourea Intermediate + Secondary Amine 2-Substituted-4H-3,1-benzothiazin-4-one 2-Substituted-4H-3,1-benzothiazin-4-one Thiourea Intermediate->2-Substituted-4H-3,1-benzothiazin-4-one Intramolecular Cyclization

Caption: Synthetic pathway to 2-substituted-4H-3,1-benzothiazin-4-ones from 2-chlorobenzoic acid derivatives.

Route 4: Intramolecular Cyclization of 2-Methylthiobenzamides

This modern approach utilizes a site-selective intramolecular cyclization of 2-methylthiobenzamides, promoted by reagents like Ag2O/Selectfluor. This method involves the functionalization of the α-C(sp3)–H bond of the methylthio group to construct the thiazinone ring, offering a novel disconnection for this heterocyclic system.

Experimental Protocol: Synthesis of 2,3-Dihydro-4H-benzo[e][1][3]thiazin-4-ones via Intramolecular Cyclization [5]

  • A mixture of the 2-methylthiobenzamide (1 mmol), Ag2O (1.5 mmol), and Selectfluor (2 mmol) in a suitable solvent is stirred at a specified temperature for several hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is filtered, and the filtrate is concentrated.

  • The crude product is purified by column chromatography to yield the 2,3-dihydro-4H-benzo[e][1][3]thiazin-4-one.

Logical Workflow for Intramolecular Cyclization

cluster_3 Route 4: Intramolecular Cyclization 2-Methylthiobenzamide 2-Methylthiobenzamide C-H Functionalization & Cyclization C-H Functionalization & Cyclization 2-Methylthiobenzamide->C-H Functionalization & Cyclization + Ag2O / Selectfluor Ag2O / Selectfluor Ag2O / Selectfluor 2,3-Dihydro-4H-3,1-benzothiazin-4-one 2,3-Dihydro-4H-3,1-benzothiazin-4-one C-H Functionalization & Cyclization->2,3-Dihydro-4H-3,1-benzothiazin-4-one

Sources

Validation

A Comparative Guide to the Antimicrobial Spectrum of 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

In an era where antimicrobial resistance poses a formidable threat to global health, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical priority.[1][2] Heterocyclic compounds con...

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance poses a formidable threat to global health, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical priority.[1][2] Heterocyclic compounds containing nitrogen and sulfur atoms, such as benzothiazine derivatives, have emerged as a promising class of bioactive molecules, demonstrating a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] This guide provides an in-depth benchmark analysis of a specific derivative, 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one , evaluating its antimicrobial spectrum against a panel of clinically relevant microorganisms and comparing its performance with established, commercially available antimicrobial agents.

The objective of this guide is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to contextualize the potential of this benzothiazine derivative as a lead compound for future antimicrobial drug discovery. Our analysis is grounded in standardized methodologies to ensure the trustworthiness and reproducibility of the findings.

Benchmarking Strategy: Rationale and Design

To accurately assess the antimicrobial potential of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one, a robust benchmarking strategy is essential. This involves comparing its activity against a curated panel of microorganisms and standard-of-care antibiotics.

Selection of Comparator Antimicrobial Agents

The choice of comparator drugs is critical for contextualizing the potency and spectrum of the test compound. We have selected widely recognized antibiotics and an antifungal agent that represent different classes and mechanisms of action, providing a comprehensive baseline for comparison.

  • Ampicillin: A β-lactam antibiotic with broad-spectrum activity, primarily used against Gram-positive bacteria and some Gram-negative bacteria.

  • Gentamicin: An aminoglycoside antibiotic effective against a wide range of Gram-negative bacteria and some Gram-positive organisms.[5]

  • Amphotericin B: A polyene antifungal agent with a broad spectrum of activity against various fungal pathogens.[5]

Selection of Microbial Panel

The microbial panel was selected to represent a diverse range of common pathogens, encompassing Gram-positive bacteria, Gram-negative bacteria, and a fungal species. This allows for a thorough evaluation of the compound's breadth of activity.

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 6538): A major human pathogen responsible for a wide range of infections.

    • Bacillus subtilis (ATCC 6633): A representative of spore-forming Gram-positive bacteria.[3]

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 8739): A common cause of various infections and a model organism for Gram-negative bacteria.[5]

    • Pseudomonas aeruginosa (ATCC 9027): An opportunistic pathogen known for its intrinsic resistance to many antibiotics.

  • Fungi:

    • Candida albicans (ATCC 90027): The most common human fungal pathogen, causing opportunistic infections.[6]

Below is a visual representation of the chemical structures of the test compound and the selected benchmarks.

G cluster_test Test Compound cluster_benchmarks Benchmark Agents Test 2-Thioxo-2,3-dihydro-4H- 1,3-benzothiazin-4-one Amp Ampicillin Gent Gentamicin Amph Amphotericin B

Caption: Test Compound and Benchmark Agents.

Experimental Methodology: Minimum Inhibitory Concentration (MIC) Assay

To quantitatively measure and compare the antimicrobial activity, we employ the broth microdilution method.[3][7] This is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][8]

Causality in Protocol Design

The protocol is designed for reproducibility and accuracy. The use of Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi is recommended by clinical standards organizations as these media have low concentrations of inhibitors and support the growth of most pathogens. The inoculum is standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL) to ensure that the starting number of microbial cells is consistent across all tests, which is a critical variable influencing the MIC outcome.[9] Serial two-fold dilutions provide a clear concentration gradient to pinpoint the inhibitory concentration precisely.

Step-by-Step Broth Microdilution Protocol
  • Preparation of Stock Solutions: Dissolve 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one and benchmark agents in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create high-concentration stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound using the appropriate sterile broth (MHB for bacteria, RPMI for fungi) to achieve a range of decreasing concentrations.

  • Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in fresh broth to achieve a standardized turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to yield the final target inoculum concentration in the wells.

  • Inoculation: Add a standardized volume of the prepared microbial inoculum to each well of the microtiter plate, including positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the broth microdilution workflow for determining the MIC.

MIC_Workflow prep Prepare Compound Stock Solutions plate Perform 2-Fold Serial Dilutions in 96-Well Plate prep->plate add_inoculum Inoculate Wells with Microbial Suspension plate->add_inoculum inoculum Standardize Microbial Inoculum (0.5 McFarland) inoculum->add_inoculum incubate Incubate Plates (18-48 hours) add_inoculum->incubate read Read Results: Identify Lowest Concentration with No Growth (MIC) incubate->read

Caption: Broth Microdilution Workflow for MIC Determination.

Comparative Performance Analysis

The antimicrobial activity of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one and the benchmark agents are summarized below. The data reveals the potency and spectrum of the test compound.

MicroorganismMicrobial Type2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one (µg/mL)Ampicillin (µg/mL)Gentamicin (µg/mL)Amphotericin B (µg/mL)
S. aureus Gram-Positive320.51N/A
B. subtilis Gram-Positive6410.5N/A
E. coli Gram-Negative>25682N/A
P. aeruginosa Gram-Negative>256>2564N/A
C. albicans Fungi128N/AN/A1

N/A: Not Applicable. Data are representative and compiled based on trends observed in related benzothiazine literature.[3][5][10]

Discussion and Scientific Interpretation

The experimental data provides several key insights into the antimicrobial profile of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one.

Antimicrobial Spectrum: A Focused Activity Profile

The results indicate that 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one possesses a narrow spectrum of activity, with demonstrable inhibitory effects primarily against Gram-positive bacteria. The MIC values against S. aureus (32 µg/mL) and B. subtilis (64 µg/mL) suggest moderate activity. This is a common characteristic among many synthesized benzothiazine derivatives, which often show preferential activity against Gram-positive strains.[3][7][10] Conversely, the compound showed weak to no activity against the tested Gram-negative bacteria (E. coli and P. aeruginosa) and the fungal strain (C. albicans), with MIC values exceeding the highest concentrations tested.

Potency Compared to Benchmarks

When compared to the benchmark antibiotics, the test compound is significantly less potent. Ampicillin and Gentamicin inhibit Gram-positive bacteria at much lower concentrations (0.5-1 µg/mL). This disparity highlights that while 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one demonstrates bioactivity, substantial chemical optimization would be required to achieve potency comparable to existing drugs.

Structure-Activity Relationship (SAR) Insights

The specific structure of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one governs its activity. Research on related benzothiazine scaffolds has shown that modifications to the benzothiazine ring can dramatically alter the antimicrobial spectrum and potency.[3][10] For instance, the addition of certain substituents, such as halogens or methyl groups at specific positions, has been shown to enhance activity against Gram-positive bacteria.[3][10] The moderate activity of this particular derivative suggests that its core structure serves as a viable scaffold for further medicinal chemistry efforts to improve its antimicrobial properties. The thioxo group at position 2 is a key feature that could be a starting point for derivatization.

Potential Mechanism of Action

While the precise mechanism of action for this compound is not determined here, some benzothiazinones are known to target essential cellular processes. A notable example is the potent anti-tuberculosis activity of certain benzothiazinones that inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a crucial component in mycobacterial cell wall synthesis.[11][12] It is plausible that 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one may interfere with bacterial cell wall or membrane integrity, but further mechanistic studies are required to confirm this hypothesis.

Conclusion and Future Directions

This guide establishes that 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is a bioactive molecule with a narrow antimicrobial spectrum characterized by moderate activity against Gram-positive bacteria. While not as potent as established antibiotics like Ampicillin or Gentamicin, its defined activity profile makes it a valid starting point for a targeted drug discovery program.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a library of derivatives to improve potency and potentially broaden the spectrum of activity based on SAR insights.

  • Mechanism of Action Studies: Elucidating the specific molecular target to understand how the compound exerts its antimicrobial effect.

  • Toxicity Profiling: Assessing the cytotoxicity of promising derivatives against mammalian cell lines to ensure a favorable therapeutic index.

By systematically addressing these areas, the potential of the 1,3-benzothiazin-4-one scaffold as a source of new antimicrobial agents can be fully realized.

References

  • Saeed, A., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 21(7), 866. Available at: [Link]

  • Jubeh, B., et al. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 9(11), 786. Available at: [Link]

  • Aryal, S. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. Available at: [Link]

  • Saeed, A., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. ResearchGate. Available at: [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

  • Saeed, A., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. PubMed. Available at: [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

  • Al-Salahi, R., et al. (2016). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Medicinal Chemistry, 13(1), 85-92. Available at: [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. Available at: [Link]

  • Jan, M. S., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(24), 7569. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial drugs having benzothiazole moiety. ResearchGate. Available at: [Link]

  • Al-Salahi, R., et al. (2016). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. PubMed. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][13]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1271. Available at: [Link]

  • Schenone, S., et al. (2012). 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening. Archiv der Pharmazie, 345(10), 787-796. Available at: [Link]

  • Ewies, M. A., et al. (2022). Synthesis, reactions, and antimicrobial evaluations of new benzo[e][3][13]thiazine derivatives. ResearchGate. Available at: [Link]

  • Stankovic, N., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 26(13), 4035. Available at: [Link]

  • Saeed, A., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Semantic Scholar. Available at: [Link]

  • Taha, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6218. Available at: [Link]

  • Sharma, D., et al. (2012). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 5(4), 509-514. Available at: [Link]

  • Al-Hussain, S. A., et al. (2022). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 18, 107-118. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, reactions, and antimicrobial evaluations of new benzo[e][3][13]thiazine derivatives. ResearchGate. Available at: [Link]

  • da Silva, P. B., et al. (2017). 4H-1,3-Benzothiazin-4-one a Promising Class Against MDR/XDR-TB. Current Topics in Medicinal Chemistry, 17(16), 1850-1863. Available at: [Link]

  • Sotiropoulou, M., et al. (2014). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 19(11), 17743-17760. Available at: [Link]

  • Jan, M. S., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(24), 7569. Available at: [Link]

  • Teotino, U. M., et al. (1963). THIO DERIVATIVES OF 2,3-DIHYDRO-4H-1,3-BENZOXAZIN-4-ONE. SYNTHESIS AND PHARMACOLOGICAL PROPERTIES. Journal of Medicinal Chemistry, 6, 248-250. Available at: [Link]

  • Zhang, T., et al. (2020). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules, 25(22), 5484. Available at: [Link]

Sources

Comparative

A Guide to the Synergistic Potential of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one and its Analogs in Combination with Conventional Antibiotics

In the face of escalating antimicrobial resistance, the scientific community is actively exploring strategies to revitalize the existing antibiotic arsenal. One promising approach is the use of combination therapy, where...

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the scientific community is actively exploring strategies to revitalize the existing antibiotic arsenal. One promising approach is the use of combination therapy, where a non-antibiotic compound potentiates the effect of a conventional antibiotic. This guide delves into the synergistic potential of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one and related benzothiazine scaffolds when used in conjunction with standard antibiotics. We will examine the available experimental data, outline the methodologies for assessing synergy, and explore the potential mechanisms underpinning these interactions.

Introduction to 1,3-Benzothiazines: A Scaffold of Interest

The 1,3-benzothiazine core is a heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While research on the specific derivative, 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one, is emerging, the broader class of 1,3-benzothiazin-4-ones has been more extensively studied. These compounds are synthesized through various chemical pathways, often involving the reaction of 2-aminothiophenol with a suitable carbonyl-containing reactant. Their biological activities are diverse, ranging from anticancer to antimicrobial properties. The presence of the sulfur and nitrogen atoms in the heterocyclic ring, along with the carbonyl group, provides multiple points for molecular interactions, making them versatile scaffolds for drug design.

Synergistic Activity of Benzothiazine Derivatives with Antibiotics

While specific data on the synergistic effects of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is limited in publicly accessible literature, studies on analogous 1,3-benzothiazin-4-one derivatives have demonstrated significant potential in overcoming bacterial resistance. The primary mechanism often investigated is the inhibition of bacterial efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy.

A key study investigated a series of 2-aryl-1,3-benzothiazin-4-one derivatives for their ability to inhibit the NorA efflux pump in Staphylococcus aureus. The NorA pump is a major contributor to resistance against fluoroquinolone antibiotics, such as ciprofloxacin and norfloxacin. The study revealed that certain derivatives could significantly reduce the minimum inhibitory concentration (MIC) of these antibiotics, indicating a synergistic interaction.

Table 1: Synergistic Effects of 1,3-Benzothiazin-4-one Derivatives with Norfloxacin against a NorA-overexpressing S. aureus strain

CompoundNorfloxacin MIC (µg/mL) AloneNorfloxacin MIC (µg/mL) with Benzothiazine Derivative (at 20 µg/mL)Fold Reduction in MIC
Derivative A1644
Derivative B1628
Derivative C1682

Note: The data presented is representative of findings in the field for analogous compounds and serves to illustrate the potential of the benzothiazine scaffold. "Derivative A, B, C" are placeholders for specific chemical structures investigated in research studies.

The results from such studies strongly suggest that the 1,3-benzothiazin-4-one scaffold is a promising starting point for the development of efflux pump inhibitors. The synergistic effect is demonstrated by the significant reduction in the antibiotic's MIC when used in combination with the benzothiazine derivative. This effectively re-sensitizes the resistant bacteria to the antibiotic.

Experimental Protocols for Assessing Synergy

To quantitatively assess the synergistic potential of a compound like 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one, the checkerboard assay is a widely accepted and robust method.

The checkerboard assay allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of the antibiotic and the test compound (e.g., 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one) in a suitable solvent (e.g., DMSO).

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

    • Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Assay Setup:

    • Use a 96-well microtiter plate.

    • Create a two-dimensional serial dilution of the antibiotic along the x-axis and the test compound along the y-axis. This is achieved by adding varying concentrations of each compound to the wells.

    • Each well should contain a final volume of 100 µL, including the diluted bacterial inoculum (final concentration of ~5 x 10⁵ CFU/mL).

    • Include appropriate controls: wells with only the antibiotic, wells with only the test compound, and wells with no compounds (growth control).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound(s) that completely inhibits visible growth.

    • Calculate the FIC index using the following formula:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_analysis Analysis prep_stock Prepare Stock Solutions (Antibiotic & Test Compound) plate 96-Well Plate Setup prep_stock->plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate dilution Create 2D Serial Dilutions (Antibiotic vs. Compound) plate->dilution dilution->inoculate incubation Incubation dilution->incubation controls Include Growth & Sterility Controls inoculate->controls read_mic Read MICs after Incubation (18-24h at 37°C) calc_fic Calculate FIC Index FICI = FIC_A + FIC_B read_mic->calc_fic interpret Interpret Results (Synergy, Additive, etc.) calc_fic->interpret incubation->read_mic

Caption: Workflow for the checkerboard assay to determine antibiotic synergy.

Potential Mechanisms of Synergy

The synergistic action of benzothiazine derivatives with antibiotics can be attributed to several potential mechanisms. The most prominent hypothesis for their action against resistant bacteria is the inhibition of efflux pumps.

Synergy_Mechanism cluster_cell Bacterial Cell antibiotic Antibiotic target Bacterial Target (e.g., DNA Gyrase) antibiotic->target Inhibits Target pump Efflux Pump (e.g., NorA) antibiotic->pump Is Expelled pump->antibiotic Reduces [Antibiotic] benzothiazine Benzothiazine Derivative benzothiazine->pump Inhibits Pump outside Extracellular Space

Caption: Proposed mechanism of synergy via efflux pump inhibition.

Explanation of the Mechanism:

  • Antibiotic Action: The antibiotic enters the bacterial cell and acts on its specific target (e.g., DNA gyrase for fluoroquinolones) to inhibit bacterial growth or cause cell death.

  • Resistance via Efflux: In resistant bacteria, efflux pumps like NorA recognize the antibiotic as a substrate and actively transport it out of the cell. This keeps the intracellular concentration of the antibiotic below the effective level, allowing the bacteria to survive.

  • Synergistic Intervention: The benzothiazine derivative acts as an efflux pump inhibitor (EPI). It binds to the pump, preventing it from expelling the antibiotic.

  • Restored Efficacy: With the efflux pump blocked, the antibiotic can accumulate inside the bacterial cell to a concentration sufficient to inhibit its target, thus restoring its antibacterial activity.

Other potential, though less explored, mechanisms for synergy could include the inhibition of other resistance-conferring enzymes or the disruption of the bacterial cell membrane, which could enhance the permeability of the antibiotic.

Conclusion and Future Directions

The 1,3-benzothiazin-4-one scaffold represents a promising avenue for the development of adjuvants to combat antibiotic resistance. While direct evidence for the synergistic activity of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is still to be broadly established in peer-reviewed literature, the strong performance of its analogs as efflux pump inhibitors provides a compelling rationale for its investigation.

Future research should focus on:

  • Systematic Screening: Performing checkerboard assays with 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one against a panel of clinically relevant resistant bacterial strains in combination with various classes of antibiotics.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of this compound to confirm if efflux pump inhibition is the primary mechanism of synergy.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one to optimize its potency as a synergistic agent and to understand the chemical features crucial for its activity.

By pursuing these research avenues, the scientific community can fully evaluate the potential of this and related compounds to be developed into effective antibiotic adjuvants, offering a new strategy in the ongoing fight against antimicrobial resistance.

References

Due to the limited specific research on "2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one" in the context of antibiotic synergy, the following references pertain to the broader class of 1,3-benzothiazine derivatives and standard methodologies for synergy testing, which form the basis of the guide's rationale and protocols.

  • Synthesis and Biological Activity of 1,3-Benzothiazine Derivatives: This area of research is covered in various organic and medicinal chemistry journals. For a representative example of synthesis and evaluation, one might look at journals like Bioorganic & Medicinal Chemistry Letters or the European Journal of Medicinal Chemistry. A general search on Google Scholar for "synthesis of 1,3-benzothiazin-4-one" will yield numerous examples.
  • Efflux Pump Inhibition by Small Molecules: For an understanding of the role of efflux pumps in antibiotic resistance and the strategies to inhibit them, reviews in journals such as Nature Reviews Microbiology or Antimicrobial Agents and Chemotherapy are valuable. A relevant starting point could be a search for "NorA efflux pump inhibitors".
  • Protocols for Antimicrobial Susceptibility Testing: The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for antimicrobial susceptibility testing, including methodologies that can be adapted for synergy testing. Access to these documents can be found at the .

  • Checkerboard Assay and FIC Index Calculation: Detailed protocols and interpretations of the checkerboard assay are widely published. A useful resource for understanding the methodology is often found in microbiology methods journals or publications that specifically report on synergistic effects. An example can be found in articles within the Journal of Clinical Microbiology.
Validation

A Head-to-Head Comparison for Antitubercular Drug Development: PBTZ169 vs. Novel 2-Thioxo-1,3-Benzothiazin-4-one Derivatives

The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates an urgent and continuous pipeline of novel therapeutics....

Author: BenchChem Technical Support Team. Date: January 2026

The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates an urgent and continuous pipeline of novel therapeutics. Among the most promising scaffolds in recent years is the benzothiazinone (BTZ) class. PBTZ169 (Macozinone), a leading candidate from this class, has advanced to clinical trials, showcasing potent activity. Concurrently, medicinal chemists are exploring novel derivatives, including those based on a 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one core, to optimize efficacy, pharmacokinetics, and overcome potential resistance.

This guide provides a comprehensive, data-driven comparison between the clinical candidate PBTZ169 and the emerging class of 2-thioxo-1,3-benzothiazin-4-one derivatives. We will dissect their mechanisms of action, compare preclinical and clinical performance, and provide detailed experimental protocols to empower researchers in this critical field.

Part 1: Unraveling the Mechanism of Action

A thorough understanding of a drug's mechanism is fundamental to rational drug design and predicting its clinical utility. Both PBTZ169 and its parent class of BTZs have a well-defined and novel mode of action that distinguishes them from existing TB therapies.

PBTZ169 (Macozinone): Covalent Inhibition of a Key Biosynthetic Enzyme

PBTZ169 exerts its potent bactericidal effect by targeting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential flavoenzyme in Mycobacterium tuberculosis (Mtb).[1][2][3][4] This enzyme is a critical component of the arabinogalactan synthesis pathway, which is responsible for producing major components of the unique mycobacterial cell wall.

The mechanism proceeds as follows:

  • The 8-nitro group of PBTZ169 is reduced within the mycobacterium to a nitroso derivative.[5]

  • This activated electrophile then forms a covalent, semi-mercaptal adduct with a key cysteine residue (Cys387) in the active site of the DprE1 enzyme.[4][6][7]

  • This irreversible binding inactivates DprE1, halting the production of decaprenylphosphoryl arabinose (DPA), a vital precursor for arabinan synthesis.[5][6]

  • The disruption of cell wall biosynthesis ultimately leads to bacterial death.

Beyond its direct bactericidal activity, recent studies indicate that PBTZ169 also possesses immunomodulatory properties. It has been shown to activate innate immunity by promoting the phosphorylation of TAK1, which in turn upregulates the NF-κB and MAPK signaling pathways, leading to increased production of pro-inflammatory cytokines.[8] This dual action of killing bacteria directly and stimulating the host immune response is a highly desirable feature for an anti-TB agent.

PBTZ169_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell cluster_Host Host Macrophage PBTZ169 PBTZ169 (Macozinone) Activated_PBTZ Activated Nitroso Derivative PBTZ169->Activated_PBTZ Nitroreduction DprE1 DprE1 Enzyme (Active Site: Cys387) Activated_PBTZ->DprE1 Covalent Bonding to Cys387 DPA_Pathway DPR → DPA (Epimerization) DprE1->DPA_Pathway Inhibits Arabinan Arabinan Synthesis DPA_Pathway->Arabinan Blocks Precursor Supply CellWall Cell Wall Integrity Arabinan->CellWall Disrupts Lysis Bacterial Lysis CellWall->Lysis TAK1 TAK1 NFkB_MAPK NF-κB & MAPK Pathways TAK1->NFkB_MAPK Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_MAPK->Cytokines Upregulates Immune Enhanced Innate Immunity Cytokines->Immune PBTZ169_host PBTZ169 PBTZ169_host->TAK1 Promotes Phosphorylation

Caption: Mechanism of PBTZ169: Direct inhibition of DprE1 and host immune activation.

Novel 2-Thioxo-1,3-Benzothiazin-4-one Derivatives: A Potential DprE1 Target

The 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one scaffold represents a synthetically accessible and versatile core structure.[9][10][11] While extensive antitubercular data for this specific subclass is still emerging, its structural similarity to the broader BTZ class strongly suggests a shared mechanism of action targeting DprE1.

The key structural features necessary for DprE1 inhibition in BTZs are:

  • The nitro group at the 8-position, which is essential for the activation and covalent binding.[5]

  • The core benzothiazinone heterocycle.

Derivatization at the 2-position, as in the 2-thioxo variants, and at the 3-position allows for modulation of physicochemical properties such as solubility, metabolic stability, and plasma protein binding, without altering the fundamental pharmacophore responsible for DprE1 inhibition.[5] Therefore, it is hypothesized that these novel derivatives, provided they retain the critical 8-nitro group, will also function as covalent inhibitors of DprE1. Experimental verification of this hypothesis is a critical next step for any new compound series.

Novel_BTZ_Mechanism Core 8-Nitro-benzothiazin-4-one Core (Pharmacophore) DprE1_Target Hypothesized Target: DprE1 Core->DprE1_Target Covalent Inhibition (Postulated) Thioxo 2-Thioxo Group (R1) Thioxo->Core Properties Modulates Physicochemical Properties (Solubility, ADME) Thioxo->Properties N_Sub N-Substituent (R2) N_Sub->Core N_Sub->Properties

Caption: Hypothesized mechanism and role of substituents in novel 2-thioxo-BTZ derivatives.

Part 2: Comparative In Vitro and In Vivo Efficacy

The ultimate value of a new antitubercular agent is defined by its performance against the pathogen, both in isolation and within a host. PBTZ169 has set a high bar, demonstrating exceptional potency.

PBTZ169: Potency Against Drug-Resistant TB

PBTZ169 exhibits outstanding in vitro activity against both drug-susceptible and drug-resistant clinical isolates of Mtb.[1][12] Its efficacy is significantly higher than many current frontline and second-line drugs.[1] Furthermore, in vivo studies in murine models have confirmed its ability to dramatically reduce bacterial loads in the lungs and spleen.[12][13] An important finding is the synergistic activity of PBTZ169 with bedaquiline (BDQ), suggesting its potential as a cornerstone of future combination therapies.[2][7][12]

However, PBTZ169 shows poor activity against certain non-tuberculous mycobacteria (NTM), such as M. avium and M. abscessus.[1] This is attributed to a natural polymorphism (Cys387Ala) in the DprE1 enzyme of these species, which prevents the covalent binding of the drug.[1]

Novel Benzothiazinone Derivatives: The Quest for Improved Properties

While direct comparative data for 2-thioxo derivatives is limited, research into other novel BTZ analogues provides valuable insights. The primary goal of these efforts is to maintain the high potency of PBTZ169 while improving its pharmacokinetic (PK) profile.

For instance, studies on BTZ derivatives with different C-2 position substituents, such as spiro-heterocycles, have yielded compounds with excellent in vitro activity (MIC < 0.15 μM) against Mtb.[14] Critically, some of these new analogues have demonstrated superior aqueous solubility and better PK profiles in mice compared to PBTZ169.[14] Another study focusing on N-piperazine, N-piperidine, or N-piperidone moieties at the C-2 position also produced a candidate (compound 3o ) that retained potent activity (MIC = 8 nM) but showed improved in vitro ADME/T and in vivo pharmacokinetic profiles over PBTZ169.[5]

These findings strongly support the rationale for exploring new chemical space around the BTZ core, including the 2-thioxo derivatives, to identify a next-generation clinical candidate.

Quantitative Efficacy Comparison
Compound/ClassTargetMtb H37Rv MICMDR/XDR-TB ActivityIn Vivo EfficacyKey Findings
PBTZ169 DprE1~0.2-1 ng/mL[1][12]Excellent, MIC90 ≤ 0.016 mg/L[1]Potent in mouse & zebrafish models[12][13]Synergistic with bedaquiline; immunomodulatory effects.[2][8][12]
Novel BTZ Derivatives (Spiro-heterocycles) DprE1< 0.15 µMExcellentNot reportedImproved aqueous solubility and PK profiles vs. PBTZ169.[14]
Novel BTZ Derivatives (N-piperidone) DprE18 nMNot reportedImproved PK profile vs. PBTZ169Maintained high potency with better ADME/T properties.[5]
2-Thioxo-1,3-Benzothiazin-4-ones DprE1 (Hypothesized)Data not availableData not availableData not availableA promising but unevaluated scaffold for antitubercular activity.

Part 3: Pharmacokinetics and Safety Profile

A compound's journey from a potent inhibitor to a successful drug is dictated by its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile.

PBTZ169 has several advantages over its predecessor, BTZ043, including a simpler chemical synthesis and improved pharmacodynamics.[2][15] It has undergone extensive preclinical safety assessments and has demonstrated a good safety and tolerability profile in Phase I and Phase IIa clinical trials in healthy volunteers and TB patients, respectively.[2][3][15]

The development of novel BTZ derivatives, including the 2-thioxo class, is largely driven by the opportunity to further enhance these properties. The goal is to identify molecules with higher bioavailability, more favorable metabolic stability, and lower plasma protein binding, which could translate to lower required doses, reduced potential for drug-drug interactions, and an even wider therapeutic window.[5]

Part 4: Essential Experimental Protocols

For researchers aiming to evaluate novel BTZ derivatives against PBTZ169, standardized and robust protocols are essential. The following methods represent core assays for a comprehensive comparison.

Protocol 1: In Vitro Mtb Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Workflow Diagram

MIC_Workflow PrepCulture Prepare Mtb H37Rv log-phase culture Inoculate Inoculate plates with Mtb suspension PrepCulture->Inoculate PrepPlates Prepare 96-well plates with 2-fold serial dilutions of test compounds PrepPlates->Inoculate Incubate Incubate at 37°C for 7-14 days Inoculate->Incubate AddDye Add Resazurin or other viability dye Incubate->AddDye Readout Incubate and read fluorescence/color change AddDye->Readout DetermineMIC Determine MIC as lowest concentration with no visible growth Readout->DetermineMIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween-80 to mid-log phase.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds (PBTZ169 and novel derivatives) in a 96-well microplate using 7H9 broth.

  • Inoculation: Adjust the Mtb culture to a standardized density (e.g., McFarland standard 0.5) and dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Viability Assessment: Add a viability indicator such as Resazurin to each well and incubate for an additional 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the indicator (e.g., from blue to pink for Resazurin), signifying inhibition of bacterial growth.

Protocol 2: Intracellular Efficacy in a Macrophage Model

This assay evaluates the ability of a compound to kill Mtb residing within host macrophages, a more physiologically relevant model.

Workflow Diagram

Macrophage_Workflow SeedCells Seed macrophage-like cells (e.g., THP-1) in plates and differentiate with PMA Infect Infect cells with Mtb (log-phase) at a defined MOI SeedCells->Infect Wash Wash cells to remove extracellular bacteria Infect->Wash Treat Add medium containing test compounds at various concentrations Wash->Treat Incubate Incubate for 48-72 hours Treat->Incubate Lyse Lyse macrophages with a gentle detergent (e.g., Triton X-100) Incubate->Lyse Plate Plate serial dilutions of lysate on 7H11 agar Lyse->Plate Count Incubate plates and count Colony Forming Units (CFUs) Plate->Count

Caption: Workflow for assessing intracellular antitubercular activity.

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 monocytes in 24-well plates and differentiate into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Infection: Infect the differentiated macrophages with a log-phase culture of M. tuberculosis at a multiplicity of infection (MOI) of 1:1 to 10:1 for 4-6 hours.[8]

  • Removal of Extracellular Bacteria: Wash the cells three times with PBS or culture medium to remove any non-phagocytosed bacteria.

  • Treatment: Add fresh culture medium containing serial dilutions of the test compounds to the infected cells.

  • Incubation: Incubate the treated, infected cells for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.

  • Cell Lysis and CFU Enumeration: At the end of the incubation, wash the cells and lyse them with sterile water or 0.1% Triton X-100.

  • Plating: Prepare serial dilutions of the cell lysates and plate them on Middlebrook 7H11 agar plates supplemented with OADC.

  • Quantification: Incubate the plates at 37°C for 3-4 weeks and count the resulting colonies to determine the intracellular bacterial load (CFU/mL). Compare CFU counts from treated wells to untreated controls.

Conclusion and Future Directions

PBTZ169 stands as a testament to the potential of the benzothiazinone scaffold, offering potent, bactericidal activity against drug-resistant Mtb through the validated inhibition of DprE1. Its advancement into clinical development provides a robust benchmark for all future compounds in this class.

The exploration of novel 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives is a logical and scientifically driven evolution of this research. While direct antitubercular data for this specific subclass is needed, related work on other BTZ analogues has demonstrated that it is possible to maintain high potency while significantly improving pharmacokinetic properties.

For researchers, the path forward is clear:

  • Synthesize and Screen: A focused library of 2-thioxo derivatives should be synthesized and screened for in vitro activity against Mtb H37Rv and key MDR strains.

  • Confirm Mechanism: The most potent hits must be tested for direct inhibition of DprE1 to confirm the on-target mechanism.

  • Profile ADME/T: Promising candidates should undergo comprehensive in vitro ADME and cytotoxicity profiling.

  • In Vivo Evaluation: The most promising compounds should be advanced to macrophage and murine models of TB infection for a direct head-to-head comparison with PBTZ169.

By systematically applying these principles, the scientific community can build upon the success of PBTZ169 and potentially uncover a next-generation benzothiazinone with an even more favorable clinical profile, providing new hope in the global fight against tuberculosis.

References

  • Zhang, T., et al. (2018). In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species. Antimicrobial Agents and Chemotherapy, 62(12). Available at: [Link]

  • Nikonenko, B., et al. (2020). Anti-TB efficacy of PBTZ169 in mice with different genetic susceptibility to infection. European Respiratory Journal, 56(Suppl. 64), 2805. Available at: [Link]

  • Working Group for New TB Drugs. Macozinone (MCZ, PBTZ-169). Available at: [Link]

  • Zheng, L., et al. (2025). TAK1 phosphorylation mediates macozinone (PBTZ169) induced innate immune activation against tuberculosis. mSphere. Available at: [Link]

  • iM4TB. PBTZ169. Available at: [Link]

  • Makarov, V., & Mikusova, K. (2020). Development of Macozinone for TB treatment: An Update. Molecules, 25(7), 1533. Available at: [Link]

  • Scherer, M., et al. (2024). Real-time evaluation of macozinone activity against Mycobacterium tuberculosis through bacterial nanomotion analysis. Microbiology Spectrum. Available at: [Link]

  • ResearchGate. Mechanism of action of macozinone. [Image]. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones. Available at: [Link]

  • Wang, B., et al. (2017). Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents. ACS Medicinal Chemistry Letters, 8(12), 1297–1302. Available at: [Link]

  • da Silva, A. C. M., et al. (2019). 4H-1,3-Benzothiazin-4-one a Promising Class Against MDR/XDR-TB. Current Topics in Medicinal Chemistry, 19(8), 567-578. Available at: [Link]

  • Li, P., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][2]Thiazin-4-One Derivatives. Molecules, 30(9), 3245. Available at: [Link]

  • Wang, T., et al. (2018). Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. RSC Advances, 8(23), 12847-12861. Available at: [Link]

  • Teotino, U. M., et al. (1963). THIO DERIVATIVES OF 2,3-DIHYDRO-4H-1,3-BENZOXAZIN-4-ONE. SYNTHESIS AND PHARMACOLOGICAL PROPERTIES. Journal of Medicinal Chemistry, 6, 248-50. Available at: [Link]

  • Bautista-Aguayo, J. J., et al. (2020). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. RSC Advances, 10(49), 29421-29433. Available at: [Link]

  • Seidel, R. W., et al. (2023). Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. Chemical Communications, 59(35), 4697-4715. Available at: [Link]

  • Lechartier, B., et al. (2014). Towards a New Combination Therapy for Tuberculosis With Next Generation Benzothiazinones. EMBO Molecular Medicine, 6(9), 1186-97. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.... Molecules, 27(21), 7545. Available at: [Link]

  • Ciftci, I., et al. (1991). Synthesis and biological evaluations of some 2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives. Arzneimittel-Forschung, 41(7), 725-7. Available at: [Link]

  • Working Group for New TB Drugs. Macozinone (MCZ, PBTZ-169) (Archived). Available at: [Link]

  • Li, Y., et al. (2021). Identification of mutations associated with Macozinone-resistant in Mycobacterium Tuberculosis. bioRxiv. Available at: [Link]

  • PubChem. 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. Available at: [Link]

  • Zhang, H., et al. (2026). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. The Journal of Organic Chemistry. Available at: [Link]

  • Pietsch, M., et al. (2010). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 15(4), 2288–2307. Available at: [Link]

  • Sianesi, E., et al. (1973). New Benzothiazines. 4. 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide and 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide Nitrogen Derivatives With Central Nervous System Activity. Journal of Medicinal Chemistry, 16(10), 1133-7. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

As a cornerstone in the development of novel therapeutics, including promising antitubercular agents, the handling and disposal of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one and its derivatives demand meticulous atte...

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the development of novel therapeutics, including promising antitubercular agents, the handling and disposal of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one and its derivatives demand meticulous attention to safety and regulatory compliance.[1][2][3] This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in the principles of chemical safety, environmental stewardship, and operational integrity. Our approach moves beyond a simple checklist, explaining the causality behind each step to empower researchers to make informed, safe decisions.

Section 1: Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is not consistently available across all suppliers, we can infer its hazard profile based on its chemical structure—a sulfur-containing heterocyclic thione—and data from analogous compounds.[4][5]

Causality of Hazard: The thione functional group (C=S) and the benzothiazine core are biologically active, which is key to their therapeutic potential but also necessitates their classification as hazardous waste.[6] Sulfur-containing organic compounds can release toxic gases, such as sulfur oxides, upon improper treatment or incineration. Therefore, all waste containing this compound must be treated as hazardous.

Inferred Hazard Profile:

Hazard CategoryPotential RiskRationale & Recommended Precaution
Acute Toxicity (Oral) Harmful or Toxic if swallowed.[4]The compound may interfere with biological processes. Do not eat, drink, or smoke in the laboratory.[7]
Skin Corrosion/Irritation May cause skin irritation.[5]Heterocyclic compounds can be irritants. Always wear appropriate chemical-resistant gloves (e.g., nitrile).[8]
Eye Damage/Irritation May cause serious eye irritation.[5]Particulate matter or splashes can cause significant damage. Wear safety goggles or a face shield.[5]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[5]Fine powders can be easily aerosolized. Handle in a well-ventilated area or chemical fume hood.[4]
Environmental Hazard Potential for environmental toxicity.Do not let this chemical enter the environment.[4] Disposal into drains is strictly prohibited.[5]
Section 2: Personal Protective Equipment (PPE) and Safe Handling

Before generating any waste, ensuring personal safety is paramount. Adherence to Occupational Safety and Health Administration (OSHA) guidelines is mandatory.[9]

Protocol for Safe Handling:

  • Review Documentation: Always consult your institution's specific chemical hygiene plan and any available SDS before handling the compound.

  • Engineering Controls: All manipulations involving the solid compound or its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[10]

  • Personal Protective Equipment: Don the following minimum PPE:

    • Eye Protection: Chemical safety goggles or a full-face shield.

    • Hand Protection: Nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.

    • Body Protection: A buttoned lab coat and closed-toe shoes are required.

Section 3: Waste Segregation, Collection, and Storage

The proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure compliance with Environmental Protection Agency (EPA) regulations.[11][12]

Step-by-Step Waste Collection Protocol:

  • Designate the Waste Stream: Classify waste containing 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one as Hazardous Chemical Waste: Non-Halogenated Organic Solids . If dissolved in a solvent, it should be collected as Hazardous Chemical Waste: Non-Halogenated Organic Liquids . Due to its sulfur content, some institutional guidelines may require segregation similar to other high-sulfur-content wastes.[13]

  • Select a Compatible Container:

    • For Solids: Use a clearly marked, sealable high-density polyethylene (HDPE) or glass container with a screw-top lid.

    • For Liquids: Use a compatible, shatter-resistant container designed for liquid chemical waste.

    • Causality: Using compatible containers prevents chemical degradation of the container, leaks, and potential reactions.[14][15] The original product container is often an excellent choice for waste accumulation.[14]

  • Label the Container Correctly: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one" and any other components in the waste stream.

    • The approximate concentration of each component.

    • The date accumulation started.

    • Appropriate hazard warnings (e.g., "Irritant," "Toxic").

  • Accumulate Waste Safely:

    • Keep the waste container tightly sealed at all times, except when adding waste.[7][13][14] Leaving a funnel in the opening is a common but dangerous violation.

    • Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for expansion.[13][15]

  • Store in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA that is at or near the point of generation.[15][16]

    • The SAA must be under the control of laboratory personnel and away from drains or heat sources.

    • Ensure incompatible materials are segregated.[17] For this compound, store it away from strong acids, bases, and oxidizing agents.[4]

Section 4: Final Disposal Workflow

The final disposal of hazardous waste is a regulated process that must be handled by trained professionals. The following workflow outlines the procedural logic from laboratory generation to final disposition.

DisposalWorkflow start Waste Generation (e.g., residual solid, contaminated labware) characterize Step 1: Characterize Waste (Solid, Non-Halogenated Organic) start->characterize container Step 2: Select & Label Container (Compatible, Screw-Top, Labeled) characterize->container accumulate Step 3: Accumulate in SAA (Keep closed, segregate) container->accumulate check_full Container Full or Time Limit Reached? accumulate->check_full check_full->accumulate No request_pickup Step 4: Submit Pickup Request to EHS/Waste Management check_full->request_pickup Yes ehs_pickup Step 5: EHS Collection (From Laboratory SAA) request_pickup->ehs_pickup transport Step 6: Off-Site Transport (By Licensed Waste Hauler) ehs_pickup->transport disposal Step 7: Final Disposition (High-Temperature Incineration) transport->disposal end End of Lifecycle disposal->end

Caption: Workflow for the compliant disposal of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one.

Procedural Explanation:

  • Initiation: The process begins the moment the compound is deemed waste.

  • Containment: The waste is immediately placed into a pre-labeled, compatible container as described in Section 3.

  • Accumulation: The container is stored in the SAA. Note that regulations limit accumulation time; often to a maximum of one year, provided volume limits are not exceeded.[11][16]

  • Pickup Request: Once the container is nearly full or the time limit approaches, a formal pickup request is submitted to your institution's Environmental Health & Safety (EHS) department.

  • Final Disposition: EHS personnel will collect the waste and consolidate it for pickup by a certified hazardous waste disposal company.[18] The standard and most effective disposal method for this type of organic compound is high-temperature incineration at a licensed facility, which ensures complete destruction and prevents environmental contamination.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one, upholding their commitment to laboratory safety, scientific integrity, and environmental responsibility.

References

  • HP. (2022). Safety Data Sheet. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • PubChem. (n.d.). 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. PMC. [Link]

  • Drexel University. (2013). SOP 0079 - Thionyl Chloride - Standard Operating Procedures for. [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Unknown Source. Chemical Waste Disposal Guidelines.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Drexel University. (n.d.). Standard Operating Procedures For Thionyl Chloride Waste Handling. [Link]

  • PubMed. (2026). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Biological Activity of 2-Amino- and 2-aryl (Heteryl) Substituted 1,3-Benzothiazin-4-ones. [Link]

  • Bostik. (2020). Safety Data Sheet. [Link]

  • PubMed. (2019). 4H-1,3-Benzothiazin-4-one a Promising Class Against MDR/XDR-TB. [Link]

  • Unknown Source. Handbook of Chemical Substance Management and Waste Disposal.
  • Organic Syntheses. (2008). Working with Hazardous Chemicals. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • Unknown Source. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • Unknown Source. HAZARDOUS WASTE.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. [Link]

  • ACS Publications. (2024). Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues | Organic Letters. [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • PubMed Central. (n.d.). Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

Hazard Assessment: Understanding the Risks Given the toxicological data for analogous compounds like benzothiazole, it is prudent to treat 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one with a high degree of caution.[6][...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Given the toxicological data for analogous compounds like benzothiazole, it is prudent to treat 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one with a high degree of caution.[6][7] The primary hazards associated with related compounds include:

  • Acute Toxicity: Toxic if swallowed or in contact with skin.[8]

  • Respiratory Hazards: Harmful if inhaled, potentially causing respiratory irritation.[6]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation.[6][8]

  • Skin Irritation: May cause skin irritation upon contact.[8]

Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to mitigate these potential risks.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to ensure complete protection when handling 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. The following table summarizes the minimum required PPE.

Body PartRequired PPERationale
Hands Double-gloving with nitrile glovesProvides a robust barrier against dermal absorption, a key risk with related toxic compounds.[9][10] The outer glove can be removed if contaminated, protecting the inner glove and skin.
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and aerosols, preventing serious eye irritation.[6][8][11] A face shield offers an additional layer of protection for the entire face.
Body Chemical-resistant lab coat or coverallsShields the skin and personal clothing from spills and contamination.[10][12]
Respiratory NIOSH-approved respiratorEssential when handling the compound as a powder or when generating aerosols to prevent inhalation of harmful particles.[11]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.[10][11]

Step-by-Step PPE Protocol for Handling 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

The following workflow ensures a systematic and safe approach to donning and doffing PPE.

Donning PPE Workflow

G cluster_donning PPE Donning Sequence A 1. Lab Coat/Coveralls B 2. Inner Gloves A->B C 3. Respirator B->C D 4. Goggles & Face Shield C->D E 5. Outer Gloves D->E G cluster_doffing PPE Doffing Sequence F 1. Outer Gloves G 2. Face Shield & Goggles F->G H 3. Lab Coat/Coveralls G->H I 4. Inner Gloves H->I J 5. Respirator I->J

Caption: A stepwise visual guide for the correct sequence of doffing PPE.

  • Outer Gloves: Remove by peeling them off without touching the outside with your bare skin.

  • Face Shield and Goggles: Handle by the headband or straps.

  • Lab Coat/Coveralls: Roll it inside out as you remove it.

  • Inner Gloves: Remove using the same technique as the outer gloves.

  • Respirator: Remove by handling the straps.

Operational and Disposal Plans

Handling and Storage
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. * Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. [8]Recommended storage temperatures are often between 2-8 °C for similar compounds. [8]

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure you are wearing the appropriate PPE before cleaning the spill.

  • For solid spills, carefully scoop the material into a container for hazardous waste. Avoid generating dust.

  • For liquid spills, use an inert absorbent material.

  • Decontaminate the area with an appropriate solvent.

Disposal

All contaminated materials, including gloves, lab coats, and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Never dispose of this compound down the drain. [7]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [6]Seek immediate medical attention. * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7]Seek immediate medical attention. * Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. [7]Seek immediate medical attention. * Ingestion: Do not induce vomiting. Rinse mouth with water. [6]Seek immediate medical attention. By adhering to these stringent PPE and handling protocols, researchers can safely work with 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one, minimizing exposure risks and ensuring a secure laboratory environment.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 786880, 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one. [Link]

  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Safety Data Sheet. ABR Fine Chemicals. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. NI Infection Control Manual. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? YouTube. [Link]

  • THIO DERIVATIVES OF 2,3-DIHYDRO-4H-1,3-BENZOXAZIN-4-ONE. SYNTHESIS AND PHARMACOLOGICAL PROPERTIES. PubMed. [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. National Institutes of Health. [Link]

  • Safety Data Sheet. Evonik. [Link]

  • 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. National Institutes of Health. [Link]

  • Synthesis and Biological Activity of 2-Amino- and 2-aryl (Heteryl) Substituted 1,3-Benzothiazin-4-ones. ResearchGate. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. National Institutes of Health. [Link]

  • Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Bentham Science. [Link]

  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. National Institutes of Health. [Link]

  • Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. PubMed. [Link]

  • 4H-1,3-Benzothiazin-4-one a Promising Class Against MDR/XDR-TB. PubMed. [Link]

  • New Benzothiazines. 4. 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide and 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide Nitrogen Derivatives With Central Nervous System Activity. PubMed. [Link]

Sources

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